molecular formula C8H17NO B1171656 Trichophytin CAS No. 1404-86-0

Trichophytin

Cat. No.: B1171656
CAS No.: 1404-86-0
Attention: For research use only. Not for human or veterinary use.
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Description

Trichophytin is a sterile antigenic preparation derived from cultures of the dermatophyte genus Trichophyton . It is a key reagent in research aimed at understanding the immunological responses to fungal pathogens. In both clinical and experimental settings, this compound is employed in skin tests to investigate delayed-type hypersensitivity and cellular immune reactions to dermatophyte infections . Its applications include studying the pathogenesis of superficial mycoses, such as those caused by T. mentagrophytes and T. rubrum , and elucidating the mechanisms of host defense, including the role of cell-mediated immunity . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1404-86-0

Molecular Formula

C8H17NO

Synonyms

Trichophytin

Origin of Product

United States

Foundational & Exploratory

Mechanism of Trichophytin-Induced Delayed-Type Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the delayed-type hypersensitivity (DTH) response to Trichophytin, the protein extract derived from Trichophyton species. The DTH reaction is a critical component of cell-mediated immunity that leads to the clearance of the fungal infection but is also responsible for the associated inflammatory pathology. Understanding these pathways is crucial for the development of targeted therapeutics and effective vaccines.

Core Mechanism: A Cell-Mediated Immune Cascade

The DTH response to this compound is a classic example of a Type IV hypersensitivity reaction, orchestrated primarily by T-lymphocytes. Unlike immediate hypersensitivity, which is antibody-mediated, the DTH response develops over 24-72 hours following antigen exposure. The elimination of fungal infections is largely mediated by this Th1-type cell-mediated immunity (CMI)[1][2]. Chronic infections, in contrast, are often associated with an impaired T-cell response or a shift towards a Th2-mediated immediate hypersensitivity (IH) reaction[1][3][4].

The mechanism can be dissected into two distinct phases:

1.1. Sensitization Phase: Upon initial contact with Trichophyton antigens, a series of events primes the immune system:

  • Innate Recognition by Keratinocytes: As the first line of defense, keratinocytes in the epidermis recognize fungal components through Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs), specifically TLR2 and TLR4[5][6][7]. This interaction triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., IL-8)[5][8][9]. This initial response helps recruit innate immune cells to the site of infection.

  • Antigen Capture and Processing: Epidermal Langerhans cells (LCs), a specialized type of dendritic cell, are pivotal in capturing and processing this compound antigens[10][11]. LCs internalize the fungal proteins and migrate from the epidermis to the regional lymph nodes. During this migration, they mature into potent antigen-presenting cells (APCs).

  • T-Cell Priming: In the lymph nodes, mature LCs present the processed this compound peptides on Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-helper (Th) cells[10]. This interaction, along with co-stimulatory signals and the cytokine milieu (rich in IL-12), drives the differentiation of naive T-cells into antigen-specific Th1 cells.

1.2. Elicitation Phase: Upon subsequent exposure to this compound, the elicitation phase is mounted by the primed Th1 cells:

  • Antigen Re-exposure and T-Cell Activation: Circulating memory Th1 cells are recruited to the skin where local APCs, including macrophages and LCs, present the this compound antigen.

  • Cytokine and Chemokine Release: Activated Th1 cells release a signature profile of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

  • Macrophage Recruitment and Activation: IFN-γ is a potent activator of macrophages, enhancing their phagocytic and fungicidal capabilities. These activated macrophages, along with neutrophils, are the primary effector cells responsible for clearing the fungus. They also release lytic enzymes and reactive oxygen species, which contribute to the local tissue damage and inflammation characteristic of the DTH response, such as induration[5][12].

  • The Th17 Contribution: Growing evidence also points to the involvement of the Th17 pathway in the immune response against dermatophytes[13]. IL-1 signaling, activated by the NLRP3 inflammasome in macrophages, can promote the production of IL-17, a key cytokine for recruiting neutrophils and inducing antimicrobial peptides, further contributing to fungal clearance[13][14][15].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in the this compound DTH response.

DTH_Mechanism cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_effector Effector Response This compound This compound Antigens (e.g., Tri r 2) Keratinocyte Keratinocyte This compound->Keratinocyte TLR2/4 Recognition LC Langerhans Cell (APC) This compound->LC Antigen Uptake Keratinocyte->LC Cytokines (IL-1, TNF-α) NaiveT Naive CD4+ T-Cell LC->NaiveT MHC-II Presentation Macrophage Macrophage Inflammation Inflammation (Induration, Erythema) Macrophage->Inflammation Pro-inflammatory Mediators Th1 Th1 Cell NaiveT->Th1 Differentiation (IL-12) Th1->Macrophage Th1->Inflammation Cytokines (TNF-α) DTH_vs_IH cluster_dth Delayed-Type Hypersensitivity (DTH) cluster_ih Immediate Hypersensitivity (IH) Antigen This compound Antigen Th1 Th1 Response Antigen->Th1 Host Factors CMI Effective Th2 Th2 Response Antigen->Th2 Host Factors CMI Defect IFNg IFN-γ Th1->IFNg CMI Cell-Mediated Immunity IFNg->CMI Acute Acute Infection (Resolution) CMI->Acute IL4_IL5 IL-4, IL-5 Th2->IL4_IL5 IgE IgE Production IL4_IL5->IgE Chronic Chronic Infection (Persistence) IgE->Chronic TCell_Assay_Workflow start Start: Blood Sample (Sensitized Subject) isolate Isolate PBMCs (Density Gradient) start->isolate culture Co-culture T-Cells and APCs with this compound isolate->culture control Co-culture T-Cells and APCs (Unstimulated Control) isolate->control incubate Incubate for 3-5 Days culture->incubate control->incubate add_label Add Proliferation Marker (e.g., ³H-thymidine) incubate->add_label measure Measure Marker Incorporation (e.g., Scintillation Counting) add_label->measure analyze Calculate Stimulation Index (SI) measure->analyze end End: Quantified T-Cell Response analyze->end

References

Trichophytin Signal Transduction Pathways in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signal transduction pathways activated by Trichophytin, a key antigen from Trichophyton species, in various immune cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks to facilitate a deeper understanding for researchers and professionals in immunology and drug development.

Executive Summary

Trichophyton species are a primary cause of dermatophytosis, affecting a significant portion of the global population[1]. The interaction between Trichophyton antigens, particularly this compound, and the host immune system is crucial in determining the outcome of these infections, ranging from acute inflammation to chronic conditions[1]. Understanding the intricate signaling pathways within immune cells upon encountering this compound is paramount for the development of novel therapeutic interventions. This guide elucidates the key pattern recognition receptors (PRRs), downstream signaling cascades, and the resulting cytokine profiles in monocytes, macrophages, and dendritic cells.

Core Signaling Pathways in Immune Cells

The innate immune system's recognition of Trichophyton species is primarily mediated by PRRs on the surface of immune cells, which recognize pathogen-associated molecular patterns (PAMPs) on the fungi[1]. Key among these are Toll-like receptors (TLRs) and C-type lectin receptors (CLRs)[2][3].

Toll-Like Receptor 2 (TLR2) Signaling

TLR2 plays a significant role in the recognition of Trichophyton rubrum[4]. It recognizes various ligands in the fungal cell wall, such as mannans and phospholipomannans[4]. The engagement of TLR2 initiates a signaling cascade that is crucial for phagocytosis and the production of pro-inflammatory cytokines.

The binding of this compound components to TLR2 leads to the recruitment of the adaptor protein MyD88. This, in turn, activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of genes encoding inflammatory mediators[5][6].

A visual representation of the TLR2 signaling pathway is provided below:

TLR2_Signaling_Pathway TLR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kappa_B_nucleus->Cytokine_Genes Activates Transcription AP1_nucleus->Cytokine_Genes Activates Transcription

TLR2 Signaling Pathway
Dectin-1 Signaling

Dectin-1, a CLR, recognizes β-glucans present in the fungal cell wall[3]. Upon binding to its ligand, Dectin-1 triggers a signaling cascade involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9)[2]. This pathway is also critical for phagocytosis, reactive oxygen species (ROS) production, and the secretion of cytokines[2].

The Dectin-1 signaling pathway can be visualized as follows:

Dectin1_Signaling_Pathway Dectin-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta_glucan β-glucan (this compound) Dectin1 Dectin-1 Beta_glucan->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Phosphorylates CARD9 CARD9 Syk->CARD9 Activates MAPK_cascade MAPK Cascade Syk->MAPK_cascade Activates Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 NF_kappa_B NF-κB MALT1->NF_kappa_B Activates NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kappa_B_nucleus->Cytokine_Genes Activates Transcription

Dectin-1 Signaling Pathway
Crosstalk between TLR2 and Dectin-1

The immune response to fungal pathogens is often a result of the integration of signals from multiple PRRs. There is significant crosstalk between the TLR2 and Dectin-1 signaling pathways, leading to a synergistic enhancement of the inflammatory response[3][7][8]. This collaboration results in amplified cytokine production and a more robust anti-fungal response[2]. The spatial organization of these receptors into distinct nanoclusters that partially overlap during activation facilitates this synergistic signaling[8].

The interplay between these two pathways is illustrated below:

Crosstalk_Pathway TLR2 and Dectin-1 Crosstalk cluster_receptors Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response TLR2 TLR2 Dectin1 Dectin-1 TLR2->Dectin1 Synergistic Interaction MyD88 MyD88 TLR2->MyD88 Syk Syk Dectin1->Syk NF_kappa_B NF-κB Activation MyD88->NF_kappa_B MAPK MAPK Activation MyD88->MAPK Syk->NF_kappa_B Syk->MAPK Cytokines Enhanced Cytokine Production NF_kappa_B->Cytokines MAPK->Cytokines Experimental_Workflow General Experimental Workflow cluster_sample Sample Preparation cluster_stimulation Stimulation cluster_analysis Analysis Blood Whole Blood (Human Donor) Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Cell_Culture Immune Cell Culture (Monocytes, Macrophages, DCs) Isolation->Cell_Culture Stimulation Stimulation with This compound Cell_Culture->Stimulation Cytokine_Analysis Cytokine Analysis (ELISA, CBA) Stimulation->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot, Flow Cytometry) Stimulation->Signaling_Analysis Proliferation_Assay T-cell Proliferation Assay (CFSE) Stimulation->Proliferation_Assay

References

The Advent and Application of Trichophytin: A Technical Guide to its History and Scientific Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichophytin, a crude antigenic extract derived from dermatophytes of the Trichophyton genus, has played a pivotal role in the annals of immunology and dermatology. Initially developed as a diagnostic tool for assessing delayed-type hypersensitivity, its application has expanded into the realm of in-vitro immunological research, providing valuable insights into the host-pathogen interactions that characterize dermatophyte infections. This technical guide delves into the history of this compound's discovery, its evolution as a scientific instrument, and its contemporary use in elucidating the intricate cellular and molecular responses to fungal antigens. The guide provides detailed experimental protocols, quantitative data, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in the field.

The Historical Trajectory of this compound Discovery

The conceptual origins of this compound are intertwined with the pioneering work of German dermatologist Josef Jadassohn, who, in 1895, introduced the patch test as a method for investigating delayed hypersensitivity reactions.[1][2][3] This innovation laid the groundwork for the development of skin tests for a variety of infectious agents. While the precise first use of the term "this compound" is not definitively documented, its emergence as a diagnostic tool for trichophytosis, or ringworm, followed this era of burgeoning interest in cutaneous immunology. Early preparations of this compound were crude extracts of Trichophyton species, such as Trichophyton mentagrophytes and Trichophyton rubrum, grown in culture.[4] These extracts were found to elicit both immediate (Type I) and delayed-type (Type IV) hypersensitivity reactions in sensitized individuals, making this compound a valuable, albeit unrefined, tool for assessing a patient's immune response to these common fungal pathogens.[1][3][5]

Scientific Applications of this compound

The scientific utility of this compound extends from in-vivo diagnostics to in-vitro immunological studies. Its primary applications include the this compound skin test for assessing cell-mediated immunity and its use as a stimulant in cell culture systems to probe the molecular and cellular responses to fungal antigens.

The this compound Skin Test: An In-Vivo Assay of Immune Hypersensitivity

The this compound skin test is a classical method for evaluating both immediate and delayed-type hypersensitivity to Trichophyton antigens. The test is predicated on the principle that prior exposure and sensitization to Trichophyton will result in a measurable immune response upon intradermal injection of this compound.

  • Preparation of this compound Extract: A commercially available, sterile solution of this compound extract is typically used. A common preparation involves equal parts of Trichophyton mentagrophytes and Trichophyton rubrum extracted in an aqueous solution of 0.25% sodium chloride, 0.125% sodium bicarbonate, and 50% glycerol v/v, with 0.4% w/v phenol as a preservative. For intradermal administration, the extract is diluted with the same solution without glycerol.[4]

  • Administration: 0.1 mL of the this compound solution is injected intradermally into the volar surface of the forearm, creating a distinct bleb of approximately 5 mm in diameter.[4][6]

  • Reading of Results:

    • Immediate Hypersensitivity (Type I): The test site is examined after 15-20 minutes for a wheal and flare reaction. The diameters of the wheal and the surrounding erythema are measured in millimeters.[4][6]

    • Delayed-Type Hypersensitivity (Type IV): The test site is re-examined at 24 and 48 hours for the presence of induration (a hardened, raised area). The diameter of the induration is measured in millimeters.[4][6]

Reaction TypeTime of ReadingPositive Result CriteriaGrading of Positive Reaction (Wheal and Flare)
Immediate Hypersensitivity15-20 minutesPresence of wheal and flare1+: Wheal 5-10 mm, Erythema 21-30 mm2+: Wheal 5-10 mm with pseudopods, Erythema 31-40 mm3+: Wheal >15 mm with any pseudopods, Erythema >40 mm4+: Wheal >15 mm with many pseudopods, Erythema >40 mm
Delayed-Type Hypersensitivity24-48 hoursInduration ≥ 5 mm in diameterNot applicable (reported as diameter of induration in mm)
In-Vitro Stimulation of Immune Cells with this compound

This compound serves as a potent antigen for the in-vitro stimulation of peripheral blood mononuclear cells (PBMCs) from individuals previously sensitized to Trichophyton. This technique allows for the detailed analysis of the cellular and molecular components of the anti-fungal immune response.

  • Isolation of PBMCs:

    • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Stimulation:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 1 mL of the cell suspension into each well of a 24-well culture plate.

    • Add this compound extract to the desired final concentration (e.g., 5 µg/mL or 50 µg/mL). Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin [PHA] at 5 µg/mL).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

  • Analysis of Cytokine Production:

    • After the incubation period, centrifuge the culture plate at 500 x g for 10 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Quantify the concentration of cytokines (e.g., IFN-γ, IL-2, GM-CSF, TNF-α, IL-10) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

PBMC_Stimulation_Workflow cluster_prep PBMC Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis WholeBlood Whole Blood Sample Dilution Dilute with PBS WholeBlood->Dilution Ficoll Ficoll-Paque Density Gradient Dilution->Ficoll Centrifugation1 Centrifugation (400 x g, 30 min) Ficoll->Centrifugation1 Isolation Isolate PBMC Layer Centrifugation1->Isolation Wash1 Wash with PBS (300 x g, 10 min) Isolation->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Complete RPMI-1640 Wash2->Resuspend Count Cell Count & Viability Resuspend->Count Plating Plate 1x10^6 cells/well Count->Plating Stimulation Add this compound (5 or 50 µg/mL) Plating->Stimulation Incubation Incubate (37°C, 5% CO2, 24-72h) Stimulation->Incubation Centrifugation2 Centrifugation (500 x g, 10 min) Incubation->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Results Quantitative Data (pg/mL) ELISA->Results

Caption: Workflow for the in-vitro stimulation of PBMCs with this compound.

The stimulation of PBMCs with this compound typically elicits a Th1- and regulatory-biased cytokine response. The following table summarizes representative quantitative data from such experiments.

CytokineThis compound ConcentrationIncubation TimeRepresentative Cytokine Concentration (pg/mL)
IFN-γ5-50 µg/mL72 hours100 - 1500
IL-25-50 µg/mL72 hours50 - 500
GM-CSF5-50 µg/mL72 hours20 - 200
TNF-α5-50 µg/mL24-48 hours200 - 2000
IL-105-50 µg/mL24-48 hours100 - 800
IL-1β5-50 µg/mL24-48 hours50 - 400
IL-65-50 µg/mL24-48 hours1000 - 10000

Note: The exact concentrations can vary significantly depending on the donor's immune status, the specific this compound preparation, and the experimental conditions.

Molecular Mechanisms of this compound Recognition and Signaling

The immunological effects of this compound are mediated through the recognition of its constituent Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs) on the surface of innate immune cells such as macrophages, dendritic cells, and keratinocytes. Key among these PRRs are Dectin-1 and Toll-like receptor 2 (TLR2).

Dectin-1 Signaling Pathway

Dectin-1 is a C-type lectin receptor that recognizes β-glucans, which are major components of fungal cell walls and are present in this compound extracts.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (β-glucans) Dectin1 Dectin-1 This compound->Dectin1 Binding Syk Syk Dectin1->Syk Recruitment & Phosphorylation CARD9 CARD9-Bcl10-MALT1 Complex Syk->CARD9 NFkB NF-κB CARD9->NFkB MAPK MAPK (p38, JNK, ERK) CARD9->MAPK Gene Gene Transcription NFkB->Gene MAPK->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines

Caption: Dectin-1 signaling pathway upon recognition of this compound.

TLR2 Signaling Pathway

TLR2, in heterodimerization with TLR1 or TLR6, recognizes various fungal cell wall components such as zymosan and mannans, which are also present in this compound.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (e.g., Zymosan, Mannans) TLR2 TLR2/1 or TLR2/6 This compound->TLR2 Binding MyD88 MyD88 TLR2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB TAK1->NFkB MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Gene Gene Transcription NFkB->Gene MAPK->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines

Caption: TLR2 signaling pathway initiated by this compound components.

Conclusion

From its historical roots as a diagnostic skin test to its current application as a tool in cellular immunology, this compound has proven to be an invaluable resource for understanding the human immune response to dermatophytes. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations. The elucidation of the signaling pathways activated by this compound components provides a molecular basis for the observed immune responses and opens avenues for the development of novel therapeutic strategies for the treatment of chronic and recurrent dermatophytosis. As research in mycology and immunology continues to advance, the foundational knowledge gained from studies involving this compound will undoubtedly continue to inform and inspire future discoveries.

References

Molecular Basis of Trichophytin Allergenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dermatophyte fungus Trichophyton is a prevalent pathogen responsible for common superficial infections of the skin, nails, and hair. Beyond its role as an infectious agent, Trichophyton produces a range of protein allergens, collectively known as Trichophytin, which elicit complex and varied immune responses in sensitized individuals. These responses can range from protective, cell-mediated immunity to IgE-mediated allergic reactions that are associated with chronic infections and the exacerbation of allergic diseases such as asthma, atopic dermatitis, and urticaria.[1][2][3][4] Understanding the molecular characteristics of Trichophyton allergens and the immunological pathways they trigger is critical for the development of improved diagnostics and novel therapeutic strategies. This guide provides an in-depth examination of the major identified allergens, the signaling pathways involved in their recognition, and the experimental methodologies used for their characterization.

Identified Trichophyton Allergens

Several protein allergens have been isolated and characterized from Trichophyton species, primarily T. rubrum and T. tonsurans. A notable characteristic of these allergens is their enzymatic nature, which may contribute to both fungal pathogenesis (e.g., degradation of host keratin) and their ability to modulate the host immune response.[1][2][5] The immune reaction to these allergens is dichotomous: an immediate hypersensitivity (IH) response, mediated by IgE antibodies, is often linked to chronic, persistent infections, whereas a delayed-type hypersensitivity (DTH) response, which is cell-mediated, is associated with acute infection and subsequent clearance.[1][3]

Data Presentation: Major Trichophyton Allergens

The table below summarizes the key molecular and immunological features of the most well-characterized Trichophyton allergens.

AllergenSource OrganismMolecular Weight (kDa)Protein FamilyPredominant Immune Response
Tri t 1 Trichophyton tonsurans30 kDaUnknownImmediate Hypersensitivity (IH)[1][6]
Tri r 2 Trichophyton rubrum~38 kDa (precursor)Serine Protease (Subtilisin)IH and DTH[3][7]
Tri r 4 Trichophyton rubrum~83 kDaSerine Protease (Dipeptidyl Peptidase IV)IH and DTH[3][7]
Tri r LysM1/2 Trichophyton rubrumVariableLysM domain-containingBinds chitin and human glycoproteins[8]

Molecular Immunology of this compound Allergenicity

The interaction between Trichophyton allergens and the host immune system begins with recognition by innate immune cells, which subsequently orchestrates the adaptive response. The ultimate polarization of this response towards a protective DTH or a non-protective IH phenotype is a key determinant of clinical outcome.

Innate Immune Recognition and Signaling

Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are crucial for initiating the immune response.[9][10] DCs recognize fungal components through pattern recognition receptors (PRRs). In the case of Trichophyton, the mannose receptor (MR) and DC-SIGN have been identified as key receptors that bind to the carbohydrate moieties on fungal glycoproteins.[11][12] Unlike macrophages, which can be permissive to fungal growth, DCs are capable of restricting T. rubrum proliferation and are potent activators of T cells.[10][11][12]

The binding of allergens to these PRRs triggers a signaling cascade that leads to phagocytosis, antigen processing, and the upregulation of co-stimulatory molecules (e.g., MHC class II), culminating in the activation of naive T cells.

G cluster_DC Dendritic Cell allergen Trichophyton Allergen (Glycoprotein) prr Mannose Receptor / DC-SIGN allergen->prr Binding phagosome Phagocytosis & Antigen Processing prr->phagosome Internalization nfkb NF-κB Activation prr->nfkb Signaling Cascade mhc MHC-II Presentation phagosome->mhc Processed Peptide Loading T_Cell Naive T-Cell Activation mhc->T_Cell nfkb->mhc Upregulation cytokines Cytokine Production (e.g., IL-12, IL-4) nfkb->cytokines cytokines->T_Cell Polarization

Fig 1. Allergen recognition and initial signaling in a Dendritic Cell.
The Adaptive Immune Response Dichotomy: IH vs. DTH

The fate of the adaptive immune response is largely determined by the cytokine milieu produced by APCs. This leads to a critical divergence between a Type 1 (DTH) and Type 2 (IH) response.

  • Delayed-Type Hypersensitivity (DTH / Type IV): A protective response characterized by the differentiation of T helper 1 (Th1) cells. Th1 cells secrete interferon-gamma (IFN-γ), which activates macrophages and cytotoxic T lymphocytes to effectively clear the fungal infection.[1][5]

  • Immediate Hypersensitivity (IH / Type I): A non-protective, allergic response characterized by the differentiation of T helper 2 (Th2) cells. Th2 cells produce cytokines like IL-4 and IL-13, which drive B cells to produce allergen-specific IgE.[13] This IgE then sensitizes mast cells and basophils. Upon re-exposure, the allergen cross-links the IgE on these cells, triggering degranulation and the release of inflammatory mediators like histamine, causing allergic symptoms.[1][13] This pathway is associated with chronic dermatophytosis.[3]

G cluster_dth DTH Response (Protective) cluster_ih IH Response (Allergic) start Activated Naive T-Cell th1 Th1 Differentiation start->th1 IL-12 Dominant th2 Th2 Differentiation start->th2 IL-4 Dominant ifng IFN-γ Production th1->ifng macrophage Macrophage Activation ifng->macrophage clearance Fungal Clearance macrophage->clearance il4 IL-4, IL-5, IL-13 Production th2->il4 bcell B-Cell Activation il4->bcell ige IgE Production bcell->ige mastcell Mast Cell Sensitization ige->mastcell chronic Chronic Infection & Allergic Symptoms mastcell->chronic

Fig 2. Divergent pathways of the adaptive immune response to this compound.

Quantitative Analysis of Allergen Sensitization

The prevalence of IgE sensitization to Trichophyton allergens varies among different patient populations and is often correlated with the severity of allergic disease.

Allergen/ExtractPatient CohortIgE Positivity Rate (%)Key Finding
Tri t 1 Asthma, rhinitis, or urticaria patients with IH to Trichophyton extract73%Tri t 1 is a major allergen for patients with IH.[1]
Tri r 2 (recombinant) Patients with IH skin tests to Trichophyton extract42%A significant target of the IgE response.[7]
T. rubrum extract Patients with moderate asthma15.8%Sensitization is higher than in mild asthma (4.9%).[14]
T. rubrum extract Patients with severe asthma32.4%Sensitization is an independent determinant of asthma severity.[14]

Experimental Protocols and Workflows

Characterizing novel allergens and patient responses requires a multi-step approach combining proteomics and immunology.

Workflow for Allergen Identification and Characterization

The process begins with the large-scale culture of the fungus, followed by protein extraction and separation. Immunological assays identify IgE-reactive proteins, which are then conclusively identified using mass spectrometry.

G n1 1. Fungal Culture (e.g., Trichophyton rubrum) n2 2. Protein Extraction (Mycelial Lysis) n1->n2 n3 3. 2D Gel Electrophoresis (Separation by pI and MW) n2->n3 n4 4. IgE Immunoblotting (Transfer to membrane, probe with patient sera) n3->n4 n5 5. Identify IgE-Reactive Spots n4->n5 n6 6. Spot Excision & In-Gel Digestion (Trypsin) n5->n6 n7 7. Mass Spectrometry (MALDI-TOF MS) n6->n7 n8 8. Database Search (Peptide Mass Fingerprinting) n7->n8 n9 9. Allergen Identification n8->n9

Fig 3. Experimental workflow for proteomic identification of allergens.
Protocol: Fungal Protein Extraction

This protocol is adapted for the extraction of total intracellular proteins from filamentous fungi for proteomic analysis.[15][16][17]

  • Culture: Grow the fungus (e.g., T. rubrum) in a suitable liquid broth (e.g., Sabouraud Dextrose Broth) at 28°C with shaking for 7-10 days.

  • Harvesting: Harvest the mycelia by filtration and wash three times with sterile 1X Phosphate-Buffered Saline (PBS) to remove media components.

  • Cell Disruption: Freeze the mycelial pellet in liquid nitrogen and grind it to a fine powder using a pre-chilled sterile mortar and pestle. This step is critical for breaking the robust fungal cell wall.

  • Extraction: Resuspend the powder in a suitable extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors, CHAPS, and urea for 2-DE).

  • Clarification: Centrifuge the slurry at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the total soluble proteins. Determine protein concentration using a standard assay (e.g., Bradford or BCA). Store at -80°C.

Protocol: IgE Immunoblotting

This method identifies proteins that bind to IgE antibodies present in patient serum.[18][19][20]

  • SDS-PAGE: Separate the fungal protein extract (20-50 µg) on a 12% sodium dodecyl sulfate-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating it for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with patient serum (diluted 1:10 to 1:50 in blocking buffer), which serves as the source of primary IgE antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane for 1-2 hours at room temperature with an enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase-conjugated anti-human IgE, diluted according to manufacturer's instructions).

  • Washing: Repeat the washing step (4.3.5).

  • Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands that have bound patient IgE using an imaging system.

Protocol: CFSE-Based T-Cell Proliferation Assay

This assay quantifies antigen-specific T-cell proliferation, a hallmark of the DTH response.[21]

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of a sensitized donor using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Labeling: Resuspend PBMCs at 1x10⁷ cells/mL in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of cold complete RPMI medium with 10% fetal bovine serum.

  • Cell Culture: Plate the labeled PBMCs in a 96-well plate at 2x10⁵ cells/well. Add the purified Trichophyton allergen or protein extract at various concentrations (e.g., 1-20 µg/mL). Include a negative control (no antigen) and a positive control (e.g., Phytohaemagglutinin, PHA).

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Staining & Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the CD3+CD4+ T-cell population. Proliferating cells will have undergone cell division, resulting in a serial halving of the CFSE fluorescence intensity. The percentage of proliferated cells can be quantified.

References

The Role of Trichophytin in the Pathogenesis of Dermatophytosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatophytosis, a superficial fungal infection of keratinized tissues, is primarily caused by dermatophytes of the Trichophyton genus, with Trichophyton rubrum being the most prevalent species globally. The persistence and chronicity of these infections are largely attributed to the complex interplay between the fungal pathogen and the host immune system, orchestrated by a myriad of molecules collectively known as "Trichophytin." This technical guide provides a comprehensive analysis of the role of this compound—an antigenic extract from Trichophyton species—and its constituent components in the pathogenesis of dermatophytosis. We delve into the molecular mechanisms of host-pathogen interactions, detailing the enzymatic and immunomodulatory components of this compound, their impact on host cellular signaling, and the experimental methodologies employed to elucidate these interactions. This guide is intended to serve as a core resource for researchers and professionals in the fields of mycology, immunology, and pharmaceutical development, aiming to foster a deeper understanding of dermatophyte virulence and to aid in the identification of novel therapeutic targets.

Introduction

Dermatophytes are a group of keratinophilic fungi that cause infections of the skin, hair, and nails, affecting approximately 25% of the world's population. Trichophyton rubrum is responsible for the majority of chronic and recurrent infections.[1][2] The term "this compound" historically refers to a crude antigenic extract used in skin tests to determine delayed-type hypersensitivity (DTH) responses to the fungus.[3][4] In the context of pathogenesis, this compound can be considered the complete repertoire of bioactive molecules produced by Trichophyton species that interact with the host. These molecules include a variety of secreted proteins, most notably enzymes, and cell wall components like mannans.[5][6] This guide will dissect the roles of these key components in the establishment and maintenance of infection.

Composition of this compound and its Virulence Factors

The pathogenic potential of Trichophyton species is intrinsically linked to the composition of its secreted and cell-wall-associated molecules. These virulence factors enable the fungus to adhere to host tissues, acquire nutrients, and evade the host immune response.

Enzymatic Components

Trichophyton species secrete a wide array of hydrolytic enzymes that are crucial for the invasion and degradation of keratinized host tissues.[1][7] These enzymes not only provide nutrients for the fungus but also facilitate its penetration into the stratum corneum.

  • Proteases: The most significant virulence factors are proteases, which degrade proteins like keratin, collagen, and elastin.[1][8] The Trichophyton secretome is rich in endo- and exoproteases, including subtilisin-like proteases (SUBs) and metalloproteases (MEPs).[6][9] Studies have shown that Sub3, Sub4, and Mep4 may be the dominant proteases secreted by T. rubrum during an infection.[8]

  • Other Hydrolases: Besides proteases, other enzymes such as lipases, phospholipases, and DNases contribute to the breakdown of host tissues and the inflammatory response.[10]

Immunomodulatory Components

A key feature of chronic dermatophytosis is the fungus's ability to modulate the host's immune response, often leading to a state of immune tolerance.

  • Mannans: These glycoproteins, major components of the fungal cell wall, are potent immunomodulators. T. rubrum mannans have been shown to suppress cell-mediated immunity by inhibiting lymphoproliferative responses to various antigens and mitogens.[5][11] This immunosuppressive effect is a critical factor in the chronicity of infections caused by anthropophilic species.[11]

  • LysM Proteins: Trichophyton rubrum possesses proteins with Lysin M (LysM) domains that can bind to chitin in the fungal cell wall and to N-linked oligosaccharides on human skin glycoproteins.[12] This binding may shield the fungus from host immune recognition and facilitate adhesion to host tissues.[12]

Data Presentation: Quantitative Analysis of this compound's Pathogenic Effects

The following tables summarize key quantitative data from studies investigating the biological activities of this compound components.

Table 1: Immunosuppressive Activity of Trichophyton rubrum Mannan on Lymphoproliferation

Stimulating AgentID50 of T. rubrum Mannan (µg/mL)
Candida albicans Antigen250
T. rubrum Antigen250
Tetanus Toxoid250
Anti-CD3 Antibody250
Phaseolus limensis Mitogenic Lectin64

Data extracted from Jones (1994).[5]

Table 2: Cytokine Response of Peripheral Blood Mononuclear Cells (PBMCs) to Trichophyton Antigens

CytokineStimulusResponse in Patients with Chronic Dermatophytosis
IL-2PHA + T. rubrum antigensInhibition of secretion
IFN-γPHA + T. rubrum antigensInhibition of secretion
IL-1LPS + T. rubrum antigensInhibition of secretion
TNFLPS + T. rubrum antigensIncreased secretion

PHA: Phytohemagglutinin; LPS: Lipopolysaccharide. Data summarized from a study on the influence of T. rubrum antigens on cytokine secretion.[13]

Signaling Pathways in Dermatophytosis

The interaction between this compound components and host cells triggers a complex cascade of signaling events that determine the outcome of the infection.

Host Recognition and Pro-inflammatory Response

Keratinocytes and immune cells recognize fungal Pathogen-Associated Molecular Patterns (PAMPs), such as mannans and β-glucans, through Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). This recognition initiates a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, which recruit immune cells to the site of infection.

G This compound This compound (Mannans, β-glucans) PRR PRRs on Keratinocytes & Immune Cells (TLR2, TLR4, CLRs) This compound->PRR Recognition Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) PRR->Signaling Activation Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, IL-8, TNF-α) Signaling->Cytokines Induction Immune_Recruitment Recruitment of Neutrophils, Macrophages, and T-cells Cytokines->Immune_Recruitment Inflammation Inflammation Immune_Recruitment->Inflammation

Caption: Host cell recognition of this compound components.

Immunomodulation by Trichophyton rubrum Mannan

T. rubrum mannans can suppress T-cell mediated immunity, a key factor in the chronicity of infections. This is thought to occur through the interaction of mannans with mannose receptors on antigen-presenting cells (APCs) like monocytes and dendritic cells, leading to an altered cytokine profile and impaired T-cell activation.

G Mannan T. rubrum Mannan APC Antigen Presenting Cell (Monocyte/Dendritic Cell) Mannan->APC Binds to Mannose Receptor T_Cell T-cell APC->T_Cell Antigen Presentation Activation T-cell Activation & Proliferation APC->Activation Inhibition T_Cell->Activation Suppression Suppression of Cell-Mediated Immunity

Caption: Immunosuppressive effect of T. rubrum mannan.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound in dermatophytosis.

Preparation of this compound Antigenic Extracts

Objective: To prepare crude antigenic extracts from Trichophyton species for use in immunological assays.

Protocol Outline:

  • Fungal Culture: Grow Trichophyton species (e.g., T. rubrum) in a suitable liquid medium (e.g., Sabouraud dextrose broth) for 2-4 weeks at 25-28°C with agitation.

  • Mycelial Harvest: Separate the mycelia from the culture supernatant by filtration (e.g., using cheesecloth or a Büchner funnel).

  • Washing: Wash the mycelia extensively with sterile saline or phosphate-buffered saline (PBS) to remove media components.

  • Lysis: Disrupt the fungal cells to release intracellular antigens. This can be achieved by:

    • Mechanical disruption: Grinding the mycelia with liquid nitrogen, bead beating, or sonication.

    • Chemical lysis: Using detergents or solvents.

  • Extraction: Resuspend the lysed mycelia in an appropriate extraction buffer (e.g., PBS with protease inhibitors) and incubate with stirring at 4°C.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the crude this compound extract.

  • Sterilization and Storage: Sterilize the extract by filtration (0.22 µm filter) and store at -20°C or -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford or BCA).

G Start Fungal Culture Harvest Mycelial Harvest & Washing Start->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Extraction in Buffer Lysis->Extraction Clarification Centrifugation Extraction->Clarification Collection Supernatant Collection Clarification->Collection End Sterilization & Storage Collection->End

Caption: Workflow for this compound antigen extraction.

Keratinocyte Co-culture Assays

Objective: To study the interaction between Trichophyton and human keratinocytes in vitro.

Protocol Outline:

  • Keratinocyte Culture: Culture human keratinocyte cell lines (e.g., HaCaT) or primary keratinocytes in appropriate media (e.g., RPMI or Epilife) until they reach confluence.[2][14]

  • Fungal Inoculum Preparation: Prepare a suspension of Trichophyton conidia from a mature culture on solid media (e.g., Sabouraud dextrose agar). Wash the conidia and adjust the concentration in keratinocyte culture medium.

  • Co-culture: Add the conidial suspension to the confluent keratinocyte monolayer at a defined multiplicity of infection (MOI).

  • Incubation: Incubate the co-culture for various time points (e.g., 24, 48 hours) at 37°C in a 5% CO2 atmosphere.[2]

  • Analysis:

    • RNA Extraction and Gene Expression Analysis: Extract total RNA from the co-culture and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of host and fungal genes.[15]

    • Cytokine Analysis: Collect the culture supernatant and measure the concentration of secreted cytokines using ELISA or multiplex bead assays.[16]

    • Microscopy: Visualize the interaction between the fungus and keratinocytes using light microscopy, scanning electron microscopy (SEM), or transmission electron microscopy (TEM).

Protease Activity Assays

Objective: To quantify the activity of proteases secreted by Trichophyton.

Protocol Outline:

  • Preparation of Culture Supernatant: Grow Trichophyton in a liquid medium containing a protein substrate (e.g., keratin, collagen, or elastin) as the sole nitrogen and carbon source to induce protease secretion.[7] Collect and filter-sterilize the culture supernatant.

  • Substrate Preparation: Use a chromogenic or fluorogenic substrate specific for the protease of interest. For general proteolytic activity, azocoll can be used.[7] For keratinolytic activity, keratin azure is a suitable substrate.[17]

  • Enzyme Reaction: Incubate the culture supernatant with the substrate in a suitable buffer at the optimal pH and temperature for the enzyme.

  • Detection: Measure the release of the chromophore or fluorophore using a spectrophotometer or fluorometer. The absorbance or fluorescence is proportional to the enzyme activity.

  • Quantification: Calculate the enzyme activity in units (e.g., µmol of product released per minute per mg of protein).

Conclusion and Future Directions

The pathogenesis of dermatophytosis is a multifaceted process driven by the diverse array of molecules that constitute this compound. The enzymatic components facilitate tissue invasion and nutrient acquisition, while immunomodulatory molecules, particularly mannans, play a crucial role in subverting the host immune response, leading to chronic infections. A thorough understanding of these mechanisms at the molecular and cellular levels is paramount for the development of novel therapeutic strategies.

Future research should focus on:

  • Characterization of Novel Virulence Factors: Proteomic and genomic approaches can identify new secreted and cell-wall-associated proteins involved in pathogenesis.

  • Elucidation of Immunomodulatory Pathways: Further investigation into the specific host cell receptors and signaling pathways targeted by this compound components will provide a clearer picture of immune evasion mechanisms.

  • Development of Targeted Therapies: A deeper understanding of fungal virulence factors can lead to the development of inhibitors that specifically target these molecules, offering an alternative to conventional antifungal drugs.

  • Vaccine Development: Identification of key immunogenic antigens within this compound could pave the way for the development of a therapeutic or prophylactic vaccine against dermatophytosis.

By continuing to unravel the complexities of the Trichophyton-host interaction, the scientific community can move closer to developing more effective treatments for this widespread and persistent fungal disease.

References

Trichophytin and its Interaction with Pattern Recognition Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dermatophytes, particularly species of the genus Trichophyton, are a common cause of superficial fungal infections in humans. The innate immune system's initial recognition of these pathogens is a critical determinant of the subsequent host response and infection outcome. This recognition is mediated by germline-encoded pattern recognition receptors (PRRs) that bind to conserved pathogen-associated molecular patterns (PAMPs) on the fungal cell surface. This technical guide provides a comprehensive overview of the known interactions between components of Trichophyton, including the antigenic preparation Trichophytin, and key families of PRRs: Toll-like receptors (TLRs), C-type lectin receptors (CLRs), and NOD-like receptors (NLRs). We will delve into the specific receptors involved, the downstream signaling cascades initiated, and the resulting cellular responses. This guide also includes a compilation of quantitative data from relevant studies and detailed experimental protocols for investigating these interactions, supplemented with visual diagrams of signaling pathways and experimental workflows.

Introduction to this compound and Pattern Recognition Receptors

Trichophyton species, with Trichophyton rubrum being a primary agent of dermatophytosis, present a variety of PAMPs on their cell walls, including mannans, β-glucans, and chitin. "this compound" is a crude antigenic extract derived from Trichophyton mentagrophytes that contains a mixture of these fungal cell wall components and is used in skin tests to assess delayed-type hypersensitivity. The host's innate immune cells, such as monocytes, macrophages, dendritic cells, and keratinocytes, are equipped with a suite of PRRs to detect these fungal PAMPs.[1][2][3][4] The engagement of these receptors triggers intracellular signaling pathways that culminate in phagocytosis, the production of inflammatory cytokines and chemokines, and the activation of adaptive immunity.[5][6] Understanding the specifics of these interactions is crucial for the development of novel antifungal therapies and immunomodulatory agents.

Interaction with Toll-Like Receptors (TLRs)

TLRs are a family of transmembrane proteins that play a fundamental role in the innate immune response to a wide range of pathogens.

TLR2: A Key Receptor for Trichophyton Recognition

A significant body of evidence points to Toll-like receptor 2 (TLR2) as a primary PRR involved in the recognition of Trichophyton rubrum.[1][2][7] TLR2, expressed on the surface of monocytes, macrophages, and neutrophils, recognizes various fungal ligands such as mannan and phospholipomannan.[2]

Upon engagement with T. rubrum conidia, TLR2 initiates a signaling cascade that is essential for an effective innate immune response. This interaction leads to:

  • Enhanced Phagocytosis: TLR2 is required for the efficient engulfment of T. rubrum conidia by human monocytes.[1][2]

  • Increased Fungicidal Activity: Blockade of TLR2 impairs the ability of monocytes to kill the ingested fungi.[1][7]

  • Pro-inflammatory Cytokine Production: TLR2 signaling is crucial for the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] Notably, the production of the anti-inflammatory cytokine IL-10 does not appear to be significantly affected by TLR2 blockade.[1][2]

The downstream signaling from TLR2 typically involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and subsequent pro-inflammatory gene expression.

Other TLRs

While TLR2 is the most prominently implicated TLR in Trichophyton recognition, other TLRs, such as TLR4, have been investigated, though their role appears less significant in this context.[8]

Interaction with C-type Lectin Receptors (CLRs)

CLRs are a diverse family of carbohydrate-binding receptors that are critical for antifungal immunity.[3][5]

Dectin-1 and Dectin-2

Dectin-1 and Dectin-2 are two key CLRs involved in the recognition of Trichophyton species.

  • Dectin-1 recognizes β-1,3-glucans, a major component of the fungal cell wall. It has been shown to be involved in mediating inflammation induced by this compound from T. mentagrophytes.[3] Both Dectin-1 and Dectin-2 can identify and bind to T. rubrum, mediating innate immune responses.[6]

  • Dectin-2 recognizes high mannose structures on the fungal surface and has been shown to bind to T. rubrum.[9]

Recognition by Dectin-1 and Dectin-2 in murine dendritic cells triggers the production of inflammatory cytokines, primarily IL-1β and TNF-α.[3]

Mannose Receptor (MR)

The Mannose Receptor (MR, CD206) is another CLR that recognizes mannose-containing glycans on the surface of fungi.[4] While its specific role in Trichophyton infection is less defined than that of Dectins, it is a known receptor for various fungal pathogens and contributes to phagocytosis and cytokine production.[4] Some fungi have developed mechanisms to evade recognition by MR, which can impair the host's cytotoxic immune response.[4]

CLR Signaling Pathway

The signaling pathway downstream of Dectin-1 and Dectin-2 is crucial for antifungal immunity. Upon ligand binding, these receptors signal through a spleen tyrosine kinase (Syk)-dependent pathway.[10] Syk, in turn, associates with the caspase recruitment domain-containing protein 9 (CARD9), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.[5][6][10] This pathway is also instrumental in driving the differentiation of T helper 17 (Th17) cells, which are critical for antifungal defense.[6][9]

Interaction with NOD-Like Receptors (NLRs)

NLRs are intracellular PRRs that survey the cytoplasm for the presence of PAMPs and danger-associated molecular patterns (DAMPs).[11][12]

NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome has been identified as a key player in the response to Trichophyton rubrum.[13] In macrophages, T. rubrum conidia activate the NLRP3 inflammasome, a multi-protein complex that leads to the activation of caspase-1.[13] Activated caspase-1 then cleaves pro-IL-1β into its active, secreted form.[13] This IL-1β production is a critical component of the inflammatory response to the fungus and also plays a role in modulating the subsequent adaptive immune response, including the production of IL-17.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the interaction of Trichophyton rubrum with PRRs on human monocytes.

Table 1: Effect of TLR2 Blockade on Phagocytosis and Fungicidal Activity of Human Monocytes against T. rubrum Conidia

ConditionPhagocytic Index (PI)Fungicidal Activity (Arbitrary Units)Reference
Monocytes + T. rubrum117.6 ± 8.6852.8 ± 97.6[2]
Monocytes + T. rubrum + TLR2 blocking Ab55.5 ± 5.9405.5 ± 68.9[2]

Table 2: Effect of TLR2 Blockade on Cytokine Production by Human Monocytes in Response to Live T. rubrum Conidia

CytokineMonocytes + T. rubrum (pg/mL)Monocytes + T. rubrum + TLR2 blocking Ab (pg/mL)Reference
TNF-α398.0 ± 72.2114.5 ± 21.0[1]
IL-6925.4 ± 51.0201.3 ± 31.31[1]
IL-1β523.1 ± 36.5118.4 ± 16.3[1]
IL-1052.2 ± 5.342.6 ± 5.1[1]

Table 3: Effect of TLR2 Blockade on Cytokine Production by Human Monocytes in Response to Heat-Killed (HK) T. rubrum Conidia

CytokineMonocytes + HK T. rubrum (pg/mL)Monocytes + HK T. rubrum + TLR2 blocking Ab (pg/mL)Reference
TNF-α447.5 ± 48.7101.0 ± 21.1[1]
IL-6829.2 ± 48.2237.8 ± 26.3[1]
IL-1β563.8 ± 59.0119.4 ± 13.7[1]
IL-1058.6 ± 4.959.0 ± 9.0[1]

Experimental Protocols

Preparation of Trichophyton rubrum Conidia
  • Culture a clinical isolate of Trichophyton rubrum on potato dextrose agar.

  • Incubate at 25°C for 12 days to promote conidia production.

  • Harvest the conidia by gently scraping the surface of the culture.

  • Suspend the collected conidia in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Filter the suspension to remove hyphal fragments.

  • Wash the conidia by centrifugation and resuspend in fresh buffer.

  • Determine the concentration of conidia using a hemocytometer.

  • For experiments with heat-killed conidia, incubate the conidial suspension at 60°C for 1 hour.

Human Monocyte Isolation and Culture
  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in cell culture dishes and allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 atmosphere.

  • Wash away non-adherent cells with warm PBS.

  • Culture the adherent monocytes in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

TLR2 Blockade Assay
  • Pre-incubate the cultured human monocytes with a neutralizing anti-TLR2 antibody (or an isotype control antibody) for 1 hour at 37°C.

  • Add the T. rubrum conidia suspension to the monocyte cultures at a specified multiplicity of infection (MOI).

  • Co-culture the monocytes and conidia for the desired time period (e.g., 3 hours for phagocytosis assays, 24 hours for cytokine analysis).

Phagocytosis Assay
  • After co-culture, wash the cells to remove non-ingested conidia.

  • Lyse the monocytes with sterile distilled water to release the ingested conidia.

  • Plate serial dilutions of the lysate on Sabouraud dextrose agar.

  • Incubate the plates and count the number of colony-forming units (CFUs) to determine the number of ingested conidia.

  • The Phagocytic Index (PI) can be calculated as the percentage of monocytes that have ingested at least one conidium multiplied by the average number of conidia per monocyte.

Cytokine Measurement by ELISA
  • After the desired co-culture period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Visualizations

Signaling Pathways

Trichophytin_PRR_Signaling cluster_TLR Toll-Like Receptor Signaling cluster_CLR C-type Lectin Receptor Signaling cluster_NLR NOD-Like Receptor Signaling Trichophytin_TLR Trichophyton PAMPs (e.g., Mannan) TLR2 TLR2 Trichophytin_TLR->TLR2 MyD88 MyD88 TLR2->MyD88 Phagocytosis Phagocytosis TLR2->Phagocytosis NFkB_TLR NF-κB MyD88->NFkB_TLR Cytokines_TLR Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_TLR->Cytokines_TLR Trichophytin_CLR Trichophyton PAMPs (β-glucans, Mannans) Dectin1 Dectin-1 Trichophytin_CLR->Dectin1 Dectin2 Dectin-2 Trichophytin_CLR->Dectin2 Syk Syk Dectin1->Syk Dectin2->Syk CARD9 CARD9 Syk->CARD9 NFkB_CLR NF-κB CARD9->NFkB_CLR Cytokines_CLR Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_CLR->Cytokines_CLR Trichophytin_NLR Trichophyton Conidia NLRP3 NLRP3 Inflammasome Trichophytin_NLR->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 IL1b Secreted IL-1β Caspase1->IL1b proIL1b pro-IL-1β proIL1b->IL1b

Caption: PRR signaling pathways activated by Trichophyton.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis T_rubrum_culture 1. Culture T. rubrum Conidia_prep 2. Prepare Conidia Suspension T_rubrum_culture->Conidia_prep Co_culture 5. Co-culture Monocytes and Conidia Conidia_prep->Co_culture Monocyte_isolation 3. Isolate Human Monocytes TLR2_blockade 4. TLR2 Blockade (optional) Monocyte_isolation->TLR2_blockade TLR2_blockade->Co_culture Phagocytosis_assay 6a. Phagocytosis Assay Co_culture->Phagocytosis_assay Cytokine_analysis 6b. Cytokine Analysis (ELISA) Co_culture->Cytokine_analysis

Caption: Workflow for studying monocyte response to T. rubrum.

References

An In-depth Technical Guide on Innate and Adaptive Immune Responses to Trichophytin Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core immunological principles governing the host response to Trichophyton species, the primary causative agents of dermatophytosis. Understanding the intricate interplay between the innate and adaptive immune systems in recognizing and combating these fungal pathogens is paramount for the development of novel therapeutics and effective vaccines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways to facilitate a deeper understanding of the immunobiology of Trichophyton infections.

Innate Immune Recognition and Response to Trichophyton Antigens

The innate immune system constitutes the first line of defense against invading dermatophytes. This response is initiated by the recognition of conserved pathogen-associated molecular patterns (PAMPs) present on the fungal cell wall by pattern recognition receptors (PRRs) expressed on host cells.[1][2]

Key PAMPs and PRRs in Trichophyton Recognition

Trichophyton species present a variety of PAMPs, with mannans and β-glucans in their cell walls being the most extensively studied.[1] These are recognized by several families of PRRs on innate immune cells, including:

  • Toll-Like Receptors (TLRs): TLR2 and TLR4 are crucial in recognizing fungal components.[3][4] TLR2, in particular, has been shown to be involved in the phagocytosis of T. rubrum conidia by monocytes and the subsequent production of pro-inflammatory cytokines.[5][6][7] Extracellular vesicles produced by Trichophyton interdigitale can also induce pro-inflammatory responses in a TLR2-dependent manner.[8][9]

  • C-type Lectin Receptors (CLRs): Dectin-1 and Dectin-2 are key CLRs that recognize fungal β-glucans and mannans, respectively.[8][9] Dectin-2, in particular, recognizes high mannose structures on the hyphae of T. rubrum.[8][9] The mannose receptor (MR, CD206) is another important CLR involved in the recognition and phagocytosis of Trichophyton.[10]

  • NOD-like Receptors (NLRs): The NLRP3 inflammasome is activated in response to Trichophyton species, leading to the production of the potent pro-inflammatory cytokine IL-1β.[9][11]

The interaction between these PRRs and their respective PAMPs triggers a cascade of intracellular signaling events, leading to the activation of innate immune cells and the production of cytokines and chemokines.

The Role of Innate Immune Cells

Several types of innate immune cells are involved in the initial response to Trichophyton infection:

  • Keratinocytes: As the primary residents of the epidermis, keratinocytes are among the first cells to encounter dermatophytes. They express TLRs and can produce a range of antimicrobial peptides and cytokines, including IL-1β, IL-6, IL-8, IL-16, and TNF-α, to recruit other immune cells to the site of infection.[1][12][13]

  • Neutrophils: These are rapidly recruited to the site of infection and are critical for fungal clearance.[14][15] They can eliminate fungi through phagocytosis, the production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs).[14][16]

  • Macrophages: These professional phagocytes engulf and kill Trichophyton.[17][18] Upon activation, they produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][19] However, T. rubrum has been shown to be able to survive and even replicate within macrophages, potentially leading to chronic infections.[18]

  • Dendritic Cells (DCs): DCs, particularly Langerhans cells in the epidermis, are crucial for initiating the adaptive immune response.[1] They recognize and process Trichophyton antigens and then migrate to the draining lymph nodes to present these antigens to T cells.[20][21][22] DCs express both DC-SIGN and the mannose receptor, which are involved in the recognition of T. rubrum.[20][21][22]

Adaptive Immune Response to Trichophyton Antigens

The adaptive immune response provides a more specific and long-lasting immunity against Trichophyton. This response is primarily mediated by T lymphocytes (T cells), which are activated by antigen-presenting cells like dendritic cells.

T Helper Cell Differentiation and Cytokine Profiles

The nature of the adaptive immune response to Trichophyton is largely determined by the differentiation of naive CD4+ T helper (Th) cells into distinct subsets, each characterized by the production of a specific set of cytokines.

  • Th1 Response: Characterized by the production of interferon-gamma (IFN-γ), the Th1 response is associated with delayed-type hypersensitivity (DTH) reactions and is generally considered protective against dermatophyte infections.[1][23] IFN-γ activates macrophages and enhances their fungicidal activity.[15]

  • Th2 Response: This response, characterized by the production of IL-4, IL-5, and IL-13, is often associated with immediate hypersensitivity (IH) reactions and chronic or recurrent infections.[23] High levels of IL-5 have been observed in individuals with immediate hypersensitivity to T. tonsurans.[23]

  • Th17 Response: The production of IL-17 by Th17 cells plays a crucial role in recruiting neutrophils and promoting inflammation.[1][11] IL-17 signaling is important for host defense against fungal infections.[11]

The balance between these Th subsets is critical in determining the clinical outcome of a Trichophyton infection. A dominant Th1 response is generally associated with fungal clearance, while a Th2-biased response may contribute to chronic disease.

Key Trichophyton Antigens

Several protein antigens from Trichophyton species have been identified as targets of the adaptive immune response. These include:

  • Tri t 1 and Tri t 4: Purified proteins from T. tonsurans that can induce proliferative responses in T cells.[23] Tri t 4 is an 83-kDa allergen homologous to the prolyl oligopeptidase family of serine proteinases.[24]

  • Tri r 2: A novel allergen from T. rubrum belonging to the subtilase subfamily of serine proteinases.[24] This antigen can induce both IgE antibody production and delayed-type hypersensitivity skin reactions.[24]

  • Mannans: Mannose-rich glycoproteins are major cross-reactive T-cell antigens found in various dermatophyte species.[25]

These antigens can elicit both immediate and delayed-type hypersensitivity responses, highlighting the complex nature of the host-fungus interaction.[24]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature regarding the immune response to Trichophyton antigens.

Table 1: Cytokine Production by Human Monocytes in Response to T. rubrum

CytokineConcentration (pg/mL) with T. rubrumConcentration (pg/mL) with TLR2 Blockade
TNF-α398.0 ± 72.2114.5 ± 21.0
IL-6925.4 ± 51.0201.3 ± 31.31
IL-1β523.1 ± 36.5118.4 ± 16.3
IL-1052.2 ± 5.342.6 ± 5.1
Data from Celestrino et al., 2019.[5]

Table 2: T-cell Cytokine Profiles in Response to T. tonsurans Antigens

Subject GroupIFN-γ to IL-4/IL-5 RatioPredominant T-cell Profile
Immediate Hypersensitivity (IH)< 2:1Th2/Th0
Delayed Hypersensitivity (DH)> 20:1Th1
Data from Slunt et al., 1996.[23]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the proliferative and cytokine responses of T cells to Trichophyton antigens.

Protocol:

  • Isolate PBMCs from heparinized venous blood by Ficoll-Hypaque density gradient centrifugation.

  • Wash the cells and resuspend them in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum, L-glutamine, and antibiotics).

  • Plate the PBMCs in 96-well round-bottom plates at a concentration of 2 x 10^5 cells/well.

  • Add purified Trichophyton antigens (e.g., Tri t 1, Tri t 4, or crude extracts) at various concentrations.

  • Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • For proliferation assays, pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells and measure thymidine incorporation using a scintillation counter.

  • For cytokine analysis, collect the culture supernatants after 24-72 hours and measure cytokine concentrations using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[23]

Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To visualize and quantify the formation of NETs by neutrophils in response to Trichophyton.

Protocol:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Plate the neutrophils on glass coverslips in a 24-well plate at a density of 1 x 10^6 cells/well.

  • Stimulate the neutrophils with Trichophyton conidia or hyphae at a specific multiplicity of infection (MOI) for 3-4 hours at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the cells with a DNA dye (e.g., DAPI or Hoechst) to visualize the extracellular DNA of the NETs and with antibodies against NET-associated proteins (e.g., myeloperoxidase or neutrophil elastase).

  • Visualize the stained cells using fluorescence microscopy.[14][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Innate_Immune_Recognition cluster_fungus Trichophyton cluster_APC Antigen Presenting Cell (e.g., Macrophage, DC) Fungus Mannans β-Glucans TLR2 TLR2 Fungus->TLR2 Dectin1 Dectin-1 Fungus->Dectin1 MR Mannose Receptor Fungus->MR NLRP3 NLRP3 Inflammasome Fungus->NLRP3 NFkB NF-κB TLR2->NFkB Dectin1->NFkB MR->NFkB Phagocytosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NLRP3->Cytokines IL-1β processing NFkB->Cytokines Transcription T_Cell_Differentiation APC Antigen Presenting Cell (Dendritic Cell) NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation Th1 Th1 Cell NaiveT->Th1 IL-12 Th2 Th2 Cell NaiveT->Th2 IL-4 Th17 Th17 Cell NaiveT->Th17 TGF-β, IL-6 IFNg IFN-γ Th1->IFNg IL4513 IL-4, IL-5, IL-13 Th2->IL4513 IL17 IL-17 Th17->IL17 Experimental_Workflow_PBMC_Stimulation cluster_assays Downstream Assays Blood Whole Blood Collection Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Culture Cell Culture with Trichophytin Antigens Isolation->Culture Proliferation Proliferation Assay ([3H]-Thymidine) Culture->Proliferation Cytokine Cytokine Measurement (ELISA / Multiplex) Culture->Cytokine

References

Methodological & Application

Application Notes and Protocols for Trichophytin Protein Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of proteins from Trichophyton species, commonly referred to as Trichophytin. These protocols are intended for research purposes, including allergen characterization, drug development, and immunological studies.

Introduction

Trichophyton species are dermatophytic fungi responsible for a variety of cutaneous infections in humans and animals. The proteins expressed by these fungi, collectively known as this compound, are of significant interest to the scientific community due to their roles as allergens and their potential as therapeutic targets.[1][2] Effective extraction and purification of these proteins are critical for downstream applications such as structural biology, immunology, and proteomics.

The protocols outlined below describe common and effective methods for releasing proteins from fungal cells and purifying them to a high degree of homogeneity. These methods include mechanical lysis for extraction, followed by a multi-step chromatography process for purification.

Data Presentation: Quantitative Summary of Protein Purification

The following tables summarize the purification of extracellular proteinases from Trichophyton rubrum and a keratinolytic proteinase from Trichophyton mentagrophytes, providing a quantitative overview of the yield and purity at each stage of the process.

Table 1: Purification of a Major Extracellular Proteinase (pI 7.8) from Trichophyton rubrum

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (n-fold)
Crude Culture Filtrate12.0240201001
Size-Exclusion Chromatography1.8180100755
Chromatofocusing0.2844203521

Data adapted from Asahi et al. (1985).[3][4]

Table 2: Purification of a Second Extracellular Proteinase (pI 6.5) from Trichophyton rubrum

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (n-fold)
Crude Culture Filtrate12.0240201001
Size-Exclusion Chromatography1.8180100755
Chromatofocusing0.3602002510

Data adapted from Asahi et al. (1985).[3][4]

Table 3: Purification of a Keratinolytic Proteinase from Trichophyton mentagrophytes

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (n-fold)
Culture Filtrate3005,100171001.0
DEAE-Sepharose CL-6B1.28772.51.74.3
Sephacryl S-2000.3812701.615.9

Data adapted from Takiuchi et al. (1993).[5]

Experimental Protocols

Protocol 1: this compound Protein Extraction using Bead Milling

This protocol describes a method for the mechanical disruption of Trichophyton mycelia to release intracellular proteins.

Materials:

  • Trichophyton mycelia

  • 2 mL reinforced polypropylene tubes

  • 2.8 mm ceramic beads

  • Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF)

  • Microcentrifuge

  • Spectrophotometer for protein quantification (e.g., NanoDrop)

Procedure:

  • Harvest Trichophyton mycelia from culture by filtration or centrifugation.

  • Wash the mycelial mass with sterile phosphate-buffered saline (PBS).

  • Weigh a desired amount of the mycelial pellet and transfer it to a 2 mL reinforced tube containing ceramic beads.

  • Add an appropriate volume of ice-cold Extraction Buffer to the tube.

  • Homogenize the sample using a bead mill homogenizer (e.g., Omni Bead Ruptor Elite) at a specified speed and duration (e.g., 6.8 m/s for 4 cycles of 30 seconds with 1-minute intervals on ice between cycles).[6]

  • After homogenization, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant, which contains the crude protein extract.

  • Determine the protein concentration of the extract using a suitable protein assay (e.g., Bradford or BCA assay).

  • Store the crude protein extract at -80°C for further purification.

Protocol 2: Purification of this compound Proteins by Ion-Exchange Chromatography

This protocol outlines the separation of proteins based on their net charge using an anion-exchange column.

Materials:

  • Crude protein extract from Protocol 1

  • Anion-exchange column (e.g., DEAE-Sepharose)

  • Chromatography system (e.g., FPLC or AKTA)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a linear gradient of 0-1 M NaCl)

  • Fraction collector

  • UV detector

Procedure:

  • Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.

  • Load the crude protein extract onto the equilibrated column.

  • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.

  • Elute the bound proteins using a linear gradient of NaCl in the Elution Buffer.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the protein elution profile by measuring the UV absorbance at 280 nm.

  • Analyze the collected fractions for the presence of the target protein using SDS-PAGE and/or activity assays.

  • Pool the fractions containing the purified protein of interest.

Protocol 3: Further Purification by Gel Filtration Chromatography

This protocol describes the separation of proteins based on their size, often used as a final polishing step.

Materials:

  • Partially purified protein sample from Protocol 2

  • Gel filtration column (e.g., Sephadex G-100 or Sephacryl S-200)

  • Chromatography system

  • Gel Filtration Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Fraction collector

  • UV detector

Procedure:

  • Equilibrate the gel filtration column with at least 2 column volumes of Gel Filtration Buffer.

  • Concentrate the partially purified protein sample if necessary.

  • Load the concentrated sample onto the equilibrated column.

  • Elute the proteins with Gel Filtration Buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile at 280 nm.

  • Analyze the fractions for the target protein using SDS-PAGE.

  • Pool the fractions containing the highly purified protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Protein Extraction cluster_purification Protein Purification cluster_analysis Analysis Culture Trichophyton Culture Harvest Harvest Mycelia Culture->Harvest BeadMill Bead Mill Homogenization Harvest->BeadMill Centrifuge1 Centrifugation BeadMill->Centrifuge1 CrudeExtract Crude Protein Extract Centrifuge1->CrudeExtract IEC Ion-Exchange Chromatography CrudeExtract->IEC GFC Gel Filtration Chromatography PureProtein Purified this compound Protein SDSPAGE SDS-PAGE PureProtein->SDSPAGE MassSpec Mass Spectrometry PureProtein->MassSpec

Caption: Workflow for this compound protein extraction and purification.

Dectin-1 Signaling Pathway in Fungal Recognition

dectin1_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_membrane Cell Membrane cluster_nucleus Nucleus Fungus Fungal β-glucan (on Trichophyton) Dectin1 Dectin-1 Receptor Fungus->Dectin1 Binding Syk Syk Dectin1->Syk Recruitment & Activation CARD9 CARD9 Syk->CARD9 NFkB NF-κB CARD9->NFkB Cytokine Pro-inflammatory Cytokine Production (e.g., TNF, IL-6, IL-23) NFkB->Cytokine Transcription ImmuneResponse Adaptive Immune Response (Th1/Th17 differentiation) Cytokine->ImmuneResponse Induction of

Caption: Dectin-1 signaling pathway upon recognition of fungal β-glucans.

References

Application Notes: Detection of Specific Antibodies Against Trichophytin Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dermatophytosis, a superficial infection of keratinized tissues, is primarily caused by fungi from the Trichophyton and Microsporum genera.[1] The detection of a specific humoral immune response, particularly the presence of IgG and IgM antibodies against dermatophyte antigens, can be a valuable tool in the diagnosis and immunological study of these infections.[2][3] The enzyme-linked immunosorbent assay (ELISA) is a sensitive method for identifying and quantifying these specific antibodies in serum samples.[2][3] This document provides a detailed protocol for an indirect ELISA to detect antibodies against Trichophytin, the antigenic preparation from Trichophyton species.

Principle of the Assay

The indirect ELISA for this compound-specific antibodies involves the immobilization of this compound antigen onto the wells of a microtiter plate. When the patient's serum is added, specific antibodies, if present, will bind to the antigen. Unbound antibodies are washed away. A secondary antibody, conjugated to an enzyme such as alkaline phosphatase or horseradish peroxidase (HRP), that is specific for the primary antibody's isotype (e.g., anti-human IgG or IgM), is then added. This secondary antibody binds to the antigen-antibody complex. After another washing step to remove unbound secondary antibodies, a substrate is added. The enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color is proportional to the amount of specific antibody in the original serum sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Application

This ELISA protocol is designed for researchers, scientists, and drug development professionals for the following applications:

  • Serological diagnosis of dermatophytosis caused by Trichophyton species.

  • Epidemiological studies of Trichophyton infections.

  • Monitoring the immune response to infection or vaccination.

  • Evaluation of the efficacy of antifungal therapies.

Experimental Data

The diagnostic potential of an ELISA for detecting specific antibodies against dermatophytes has been evaluated in several studies. The sensitivity and specificity of these assays are crucial for their diagnostic utility.

Assay Target Antigen Source Sensitivity Specificity Reference
Trichophyton mentagrophytes IgG (in rabbits)T. mentagrophytes96.0%94.1%[1]
Microsporum canis IgG (in cats)M. canis75.0%91.7%[1]
Ringworm antibodies (in cattle)Recombinant T. rubrum DppV89.6%92.7%[4]
Ringworm antibodies (in cattle)Recombinant T. rubrum Lap288.1%90.9%[4]

Table 1: Summary of Diagnostic Performance of Dermatophyte-Specific ELISAs.

Experimental Protocol

This protocol describes the steps for performing an indirect ELISA for the detection of this compound-specific antibodies.

Materials and Reagents
Reagent Supplier Catalog No. Comments
Purified this compound AntigenIn-house preparation or commercial-From T. rubrum or T. mentagrophytes
96-well ELISA platese.g., Corning-High-binding polystyrene
Coating Buffer (Carbonate-Bicarbonate)e.g., Sigma-AldrichC3041pH 9.6
Wash Buffer (PBS-T)In-house preparation-PBS with 0.05% Tween 20
Blocking BufferIn-house preparation-e.g., 5% BSA in PBS or diluted Block Ace[5]
Patient and Control Sera--Store at -20°C
Enzyme-conjugated Secondary Antibodye.g., Sigma-Aldrich-e.g., Goat anti-human IgG-HRP
Substrate (e.g., TMB or OPD)e.g., Sigma-AldrichP9187Choose based on the enzyme conjugate
Stop SolutionIn-house preparation-e.g., 3M H₂SO₄ or 3M HCl for HRP
Microplate Reader--With appropriate filters

Table 2: List of necessary materials and reagents.

Procedure
  • Antigen Coating:

    • Dilute the purified this compound antigen to an optimal concentration (e.g., 200 PNU/ml) in Coating Buffer.[5]

    • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C or for 1 hour at 37°C.[5]

  • Washing:

    • Remove the coating solution by inverting the plate and tapping it firmly on absorbent paper.

    • Wash the plate three times with 200 µL of Wash Buffer (PBS-T) per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.[5]

  • Washing:

    • Remove the blocking solution and wash the plate three times with Wash Buffer as described in step 2.

  • Primary Antibody Incubation (Serum Samples):

    • Dilute the patient and control sera in Blocking Buffer. The optimal dilution should be determined by titration.[1]

    • Add 100 µL of the diluted sera to the appropriate wells.

    • Include positive and negative controls in each assay.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Remove the serum samples and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Remove the secondary antibody and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the appropriate substrate solution to each well.

    • Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50-100 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB with a reference wavelength of 620 nm).

Data Analysis and Interpretation
  • Subtract the average OD of the blank wells from the OD of all other wells.

  • The cut-off value for a positive result should be determined for each assay. A common method is to calculate the mean OD of the negative control samples plus two or three standard deviations.[1]

  • Samples with an OD value above the cut-off are considered positive for this compound-specific antibodies.

Experimental Workflow Diagram

ELISA_Workflow start Start antigen_coating 1. Antigen Coating (this compound Antigen) start->antigen_coating wash1 Wash antigen_coating->wash1 Incubate & Wash blocking 2. Blocking (e.g., BSA) wash1->blocking wash2 Wash blocking->wash2 Incubate & Wash primary_ab 3. Primary Antibody Incubation (Patient Serum) wash2->primary_ab wash3 Wash primary_ab->wash3 Incubate & Wash secondary_ab 4. Secondary Antibody Incubation (Enzyme-Conjugated) wash3->secondary_ab wash4 Wash secondary_ab->wash4 Incubate & Wash substrate 5. Substrate Addition wash4->substrate stop_reaction 6. Stop Reaction substrate->stop_reaction Incubate read_plate 7. Read Absorbance stop_reaction->read_plate end End read_plate->end

A schematic of the indirect ELISA workflow for detecting this compound-specific antibodies.

References

Application Notes: In Vitro Models for Studying Immune Responses to Trichophytin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichophyton species, particularly Trichophyton rubrum, are the most common causative agents of dermatophytosis, superficial fungal infections affecting millions worldwide.[1] The host's immune response to these fungi is complex, involving a coordinated effort of both the innate and adaptive immune systems. "Trichophytin," a crude antigenic extract from Trichophyton species, is frequently used to study these immune reactions. In vitro models are invaluable tools for dissecting the cellular and molecular mechanisms underlying the host-pathogen interaction in a controlled environment, paving the way for novel therapeutic strategies.

These application notes provide an overview of various in vitro models, key experimental protocols, and data interpretation for researchers studying immune responses to this compound.

In Vitro Model Systems

The choice of an in vitro model depends on the specific research question. Models range from simple monocultures to complex three-dimensional skin equivalents.

  • Keratinocyte Monocultures: As the first line of defense, keratinocytes are essential for initiating the cutaneous immune response.[2] They recognize fungal components through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and C-type lectin receptors (CLRs).[2] Primary Normal Human Epidermal Keratinocytes (NHEKs) or immortalized human keratinocyte cell lines like HaCaT are commonly used.[2][3] Upon stimulation, they release a variety of pro-inflammatory cytokines, chemokines, and antimicrobial peptides (AMPs).[2][4]

  • Fibroblast and Keratinocyte Co-cultures: Dermal fibroblasts also contribute to the innate immune response against dermatophytes.[4] Co-culture models of keratinocytes and fibroblasts provide a more comprehensive view of the initial cutaneous defense mechanisms.[5]

  • Immune Cell Co-cultures: To study the interplay between skin cells and professional immune cells, co-culture systems are employed.

    • Dendritic Cells (DCs): Monocyte-derived DCs are critical for antigen presentation and bridging innate and adaptive immunity. In vitro, DCs can phagocytose T. rubrum and subsequently activate T-cells.[6][7][8] Unlike macrophages, which can be killed by hyphal growth, DCs effectively inhibit fungal proliferation.[6][7]

    • Macrophages: These phagocytes, derived from monocytes (e.g., THP-1 cell line), are involved in the initial inflammatory response. However, studies show that T. rubrum can differentiate into hyphae and kill macrophages within hours of incubation.[6][9]

    • Lymphocytes: Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes are used to assess adaptive immune responses, such as T-cell activation and proliferation, in response to this compound presented by antigen-presenting cells.[10]

  • Three-Dimensional (3D) Skin Models: Reconstructed human skin models offer a more physiologically relevant environment, mimicking the multicellular structure of the epidermis and dermis.[3] These models are particularly useful for studying fungal invasion, biofilm formation, and the resulting host tissue responses.[3][11]

Key Immune Responses & Assays

The immune response to Trichophyton can be assessed by measuring various markers and cellular functions.

  • Innate Immunity:

    • Cytokine & Chemokine Production: The release of mediators like IL-1β, IL-6, IL-8, TNF-α, and GM-CSF is a hallmark of the inflammatory response.[1][12] These are typically quantified from culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays.

    • Antimicrobial Peptide (AMP) Expression: Keratinocytes upregulate AMPs like human beta-defensins (hBD-2, hBD-3) and RNase 7 to directly inhibit fungal growth.[5][13] Their gene expression is measured by quantitative real-time PCR (qRT-PCR), and protein levels can be assessed by ELISA.[13]

    • Cell Viability and Cytotoxicity: Fungal infection can cause host cell damage.[4] This is commonly measured by a Lactate Dehydrogenase (LDH) assay, which quantifies the release of this cytosolic enzyme from damaged cells into the supernatant.[14]

  • Adaptive Immunity:

    • Dendritic Cell Maturation: Upon antigen uptake, DCs mature, upregulating surface co-stimulatory molecules (e.g., CD80, CD86) required for T-cell activation. This is analyzed by flow cytometry.[15]

    • Lymphocyte Proliferation: The activation and clonal expansion of lymphocytes in response to this compound is a key measure of cell-mediated immunity. This can be assessed using a Lymphocyte Proliferation Assay, which measures the incorporation of [³H]thymidine or the metabolic activity via an MTT assay.[16]

Data Presentation

The following tables summarize quantitative data from studies on the in vitro immune response to Trichophyton.

Table 1: Cytokine Secretion by Human Keratinocytes (HaCaT) Co-cultured with T. rubrum

CytokineCondition24 hours (pg/mL)48 hours (pg/mL)
IL-1β ControlLowLow
Co-culture (Germinative)Higher than controlHigher than control
IL-6 ControlLowLow
Co-culture (Conidia)Higher than controlLower than 24h
Co-culture (Germinative)Higher than control-
IL-8 ControlHighHigh
Co-culture (Conidia)Lower than controlHigher than control
Co-culture (Germinative)Lower than controlHigher than control
TNF-α ControlLowLow
Co-culture (Conidia)-Higher than control
Co-culture (Germinative)Higher than control-

Data adapted from a study on HaCat cells co-cultured with different developmental stages of T. rubrum.[1]

Table 2: Gene Expression in Human Keratinocytes in Response to Trichophyton

GenePathogenFold Change vs. ControlKey Function
CSF2 (GM-CSF) T. rubrum10-30 fold increaseMacrophage recruitment/stimulation[1]
RNase 7 T. rubrumStrong inductionAntimicrobial Peptide[13]
hBD-3 T. rubrumStrong inductionAntimicrobial Peptide[13]
TLR2 T. benhamiaeUpregulatedPathogen Recognition[2][5]
TLR4 T. benhamiaeUpregulatedPathogen Recognition[2]

This table compiles data from multiple studies to show the typical gene expression response.[1][2][5][13]

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Downstream Analysis prep Prepare Trichophyton Inoculum (e.g., conidia) coculture Co-culture Host Cells with Trichophyton prep->coculture culture Culture Host Cells (e.g., Keratinocytes, DCs) culture->coculture harvest Harvest Supernatant and Cells at Time Points (e.g., 24h, 48h) coculture->harvest elisa Supernatant Analysis: ELISA for Cytokines (IL-8, TNF-α) harvest->elisa Supernatant ldh Supernatant Analysis: LDH Assay for Cytotoxicity harvest->ldh Supernatant qpcr Cell Lysate Analysis: qRT-PCR for Gene Expression (AMPs, TLRs) harvest->qpcr Cells flow Cell Analysis (if DCs): Flow Cytometry for Maturation Markers (CD80/86) harvest->flow Cells

Caption: Workflow for in vitro analysis of immune responses.

G cluster_keratinocyte Keratinocyte trichophyton Trichophyton (PAMPs e.g., β-glucan) tlr TLR2 / Dectin-1 trichophyton->tlr Recognition egfr EGFR trichophyton->egfr Activation mapk MAPK Pathway tlr->mapk nfkb NF-κB Pathway tlr->nfkb egfr->mapk transcription Transcription Factor Activation (c-Fos) mapk->transcription response Immune Response Gene Expression nfkb->response transcription->response cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, IL-8, TNF-α) response->cytokines amps Antimicrobial Peptides (hBD-3, RNase 7) response->amps

Caption: Keratinocyte signaling in response to Trichophyton.

Experimental Protocols

Protocol 1: Preparation of Trichophyton rubrum Inoculum

This protocol describes the preparation of a microconidia suspension, which is often used for standardized infection assays.

  • Culture: Grow T. rubrum on Sabouraud Dextrose Agar (SDA) for 15 days at 28°C to allow for sufficient conidiation.[17]

  • Harvesting: Gently scrape the mycelial surface with a sterile spatula into a tube containing sterile saline (0.9% NaCl).

  • Filtration: Vortex the suspension and filter it through sterile glass wool to remove large mycelial fragments.[17] For a more uniform microconidia suspension, filter through a Whatman filter (8 µm pore size), which retains hyphae and allows only microconidia to pass.[18]

  • Washing: Centrifuge the filtered suspension, discard the supernatant, and resuspend the conidial pellet in sterile saline or cell culture medium. Repeat twice.

  • Quantification: Adjust the final concentration of the conidia solution to the desired density (e.g., 1 x 10⁷ conidia/mL) using a hemocytometer.[17]

Protocol 2: Keratinocyte Co-culture and Cytokine Analysis

This protocol outlines a typical experiment to measure the cytokine response of keratinocytes to T. rubrum.

  • Cell Seeding: Seed HaCaT keratinocytes into a 24-well plate at a density of 2.5 x 10⁵ cells/mL in RPMI medium and incubate overnight to allow for adherence.[14][17]

  • Infection: Replace the medium with fresh medium. Add the prepared T. rubrum conidia suspension to the keratinocyte monolayers at a desired multiplicity of infection (MOI), for example, a ratio of 40:1 (conidia:keratinocyte).[14] Include uninfected wells as a negative control.

  • Incubation: Co-culture the cells and fungi for desired time points, such as 24 and 48 hours, at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: At each time point, carefully collect the culture supernatant from each well. Centrifuge to pellet any cells or fungal elements and transfer the clear supernatant to a new tube. Store at -80°C until analysis.

  • Cytokine ELISA: Quantify the concentration of cytokines (e.g., IL-8, TNF-α) in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

Protocol 3: Cell Viability (LDH) Assay

This protocol measures cytotoxicity caused by the fungal co-culture.

  • Sample Collection: Use the culture supernatants collected in Protocol 2.

  • Controls: Prepare a "low control" (uninfected cells for spontaneous LDH release) and a "high control" (uninfected cells lysed with 1% Triton X-100 for maximum LDH release).[14]

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit. Briefly, add the reaction mixture to the supernatants and controls in a 96-well plate.

  • Incubation & Reading: Incubate the plate as per the manufacturer's instructions (typically 30 minutes at room temperature, protected from light). Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for the experimental samples relative to the high and low controls.

Protocol 4: Lymphocyte Proliferation (MTT) Assay

This protocol assesses the proliferation of lymphocytes in response to this compound.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Assay Setup: Seed PBMCs into a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Stimulation: Add this compound extract at various concentrations to the wells. Include wells with a mitogen (e.g., Phytohemagglutinin, PHA) as a positive control and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[16] Viable, proliferating cells will metabolize the yellow MTT into purple formazan crystals.[16]

  • Solubilization: Add a detergent or solubilizing agent (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of the purple solution on a spectrophotometer (e.g., at 570 nm). The intensity of the color is proportional to the number of viable, proliferating cells.

References

Application Notes and Protocols: Animal Models of Trichophytin-Induced Hypersensitivity Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing animal models of Trichophytin-induced hypersensitivity. The information is intended to guide researchers in studying the immunological mechanisms of dermatophyte infections and for the preclinical evaluation of novel anti-inflammatory and anti-fungal therapies.

Introduction

Trichophyton species are a common cause of superficial fungal infections in humans, known as dermatophytosis. The host's immune response to these fungi is complex and can lead to hypersensitivity reactions, which contribute significantly to the clinical presentation and pathology of the disease.[1][2] this compound, a crude extract of Trichophyton containing various fungal antigens, is a key tool for studying these reactions.[1][3] Animal models are indispensable for dissecting the cellular and molecular mechanisms underlying this compound-induced hypersensitivity and for testing the efficacy of new therapeutic agents.[1][4] This document details protocols for mouse and guinea pig models of this compound-induced hypersensitivity.

Data Presentation

Table 1: Immunological Responses in Mouse Models of this compound-Induced Contact Hypersensitivity
Mouse StrainKey Cytokines/Receptors UpregulatedPredominant T-Helper ResponseReference
C57BL/6 IFN-γ, IL-17A, IL-1β, IL-6, IL-23, TLR2, TLR4, Dectin-1Th1 and Th17[1][5]
BALB/c IL-4, TSLPTh2[5][6][7]
Table 2: Characteristics of Different Animal Models for Dermatophytosis and Hypersensitivity
Animal ModelSpecies/StrainKey FeaturesAdvantagesDisadvantagesReference(s)
Contact Hypersensitivity Mouse (C57BL/6, BALB/c)Application of this compound extract to skin induces localized inflammation.[1][5]Good for studying immunological and genetic mechanisms; different strains allow for comparison of immune responses.[5][6]Trichophyton does not colonize mouse skin, so it models the inflammatory response to antigens rather than active infection.[1][5][1][5][6][7]
Invasive Dermatophytosis Mouse (Swiss)Subcutaneous injection of T. mentagrophytes leads to systemic spread.[8]Models invasive disease and systemic immune response (Th1-polarized).[6][8]May not fully represent the typical superficial human infection.[6][8]
Delayed-Type Hypersensitivity Guinea PigIntradermal injection of this compound results in a classic DTH reaction.[3][9]Skin reactions are more analogous to human responses; historically a common model.[4]Difficult to perform detailed immunological and genetic analyses compared to mice.[5][3][4][9]

Experimental Protocols

Protocol 1: Preparation of this compound Antigen Extract

This protocol is based on the general description of this compound as a crude extract of Trichophyton mentagrophytes.[1][5]

Materials:

  • Trichophyton mentagrophytes culture

  • Sabouraud's Dextrose Agar (SDA) or similar liquid culture medium

  • Sterile physiological saline

  • Glass beads

  • Centrifuge and centrifuge tubes

  • Sonicator or homogenizer

  • Sterile filtration unit (0.22 µm filter)

  • Protein quantification assay kit (e.g., Bradford or BCA)

Method:

  • Culture T. mentagrophytes on SDA plates or in a liquid medium until sufficient fungal mass is achieved (typically 2-4 weeks).

  • Harvest the fungal mycelia from the culture.

  • Wash the mycelia multiple times with sterile physiological saline to remove media components.

  • Resuspend the washed mycelia in a minimal volume of saline.

  • Disrupt the fungal cells by mechanical means. This can be achieved by vortexing with glass beads, sonication on ice, or using a mechanical homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the crude this compound extract.

  • Sterilize the extract by passing it through a 0.22 µm filter.

  • Determine the protein concentration of the final extract using a standard protein assay.

  • Store the this compound extract in aliquots at -20°C or -80°C until use.

Protocol 2: Mouse Model of this compound-Induced Contact Hypersensitivity

This protocol is a synthesis of methods described for inducing contact hypersensitivity in mice.[1][5]

Animals:

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old).

Reagents:

  • This compound extract (prepared as in Protocol 1).

  • Acetone.

  • Olive oil or other suitable vehicle.

  • Anesthetic (e.g., isoflurane).

Method:

Part A: Sensitization (Day 0)

  • Anesthetize the mice.

  • Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.

  • Prepare the sensitization solution by mixing the this compound extract with a 4:1 acetone:olive oil vehicle. The final concentration of this compound should be determined by optimization, but a starting point could be 1-5 mg/ml.

  • Apply a small volume (e.g., 25-50 µL) of the this compound solution to the shaved abdomen.

Part B: Challenge (Day 5-7)

  • Measure the baseline thickness of both ears of each mouse using a digital caliper.

  • Prepare the challenge solution, which is typically a lower concentration of this compound extract in a suitable vehicle (e.g., olive oil).

  • Apply a small volume (e.g., 10-20 µL) of the challenge solution to the dorsal and ventral surfaces of one ear (the "challenge" ear).

  • Apply the same volume of vehicle alone to the other ear to serve as an internal control.

Part C: Evaluation (24-72 hours post-challenge)

  • At 24, 48, and 72 hours after the challenge, measure the thickness of both ears.

  • Calculate the degree of swelling by subtracting the baseline measurement from the post-challenge measurement for each ear.

  • The specific hypersensitivity response is determined by subtracting the swelling of the vehicle-treated control ear from the swelling of the this compound-challenged ear.

  • At the end of the experiment, euthanize the mice. The ears and draining lymph nodes (auricular lymph nodes) can be collected for further analysis (histology, cytokine measurement via qPCR or ELISA).

Protocol 3: Guinea Pig Model of Delayed-Type Hypersensitivity (DTH)

This protocol is based on descriptions of intradermal skin tests in guinea pigs.[3][9]

Animals:

  • Hartley or other standard strains of guinea pigs.

Reagents:

  • This compound extract (prepared as in Protocol 1).

  • Sterile pyrogen-free saline.

Method:

Part A: Sensitization

  • Sensitization can be achieved through experimental infection with a live culture of T. mentagrophytes or by subcutaneous/intradermal injections of this compound extract emulsified with an adjuvant (e.g., Freund's Complete Adjuvant). The specific method and timeline will require optimization. For this protocol, we will assume prior sensitization.

Part B: Intradermal Skin Test (Challenge)

  • Shave the flanks or back of the sensitized guinea pigs 24 hours before the test.

  • Prepare serial dilutions of the this compound extract in sterile saline. A typical starting concentration for intradermal injection is 0.1-1.0 mg/ml.[3]

  • Inject 0.1 mL of the this compound dilution intradermally into a designated site on the shaved skin.

  • Inject 0.1 mL of sterile saline at a separate site to serve as a negative control.

Part C: Evaluation (24-72 hours post-injection)

  • Examine the injection sites at 24, 48, and 72 hours.

  • Measure the diameter of erythema (redness) and induration (hardening) in two directions (perpendicular to each other) using a caliper.

  • A positive DTH reaction is typically characterized by distinct erythema and induration at 24-48 hours.[3][10] The size of the reaction can be recorded and compared between different groups or antigen concentrations.

Visualizations

G cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 5-7) cluster_evaluation Evaluation Phase (24-72h Post-Challenge) s1 Shave Abdomen of Mouse s2 Topical Application of This compound Extract s1->s2 c1 Baseline Ear Thickness Measurement s2->c1 5-7 Days c2 Apply this compound to One Ear (Challenge) c1->c2 c3 Apply Vehicle to Other Ear (Control) c1->c3 e1 Measure Ear Thickness c2->e1 24-72 Hours e2 Calculate Ear Swelling e1->e2 e3 Tissue Collection for (Histology, Cytokine Analysis) e2->e3

Experimental workflow for the mouse contact hypersensitivity model.

G cluster_innate Innate Immune Recognition cluster_adaptive Adaptive Immune Response cluster_cytokines Effector Cytokines & Response This compound This compound (β-glucan, zymosan) tlr2 TLR2 This compound->tlr2 binds to tlr4 TLR4 This compound->tlr4 binds to dectin1 Dectin-1 This compound->dectin1 binds to apc Antigen Presenting Cell (e.g., Dendritic Cell) tlr2->apc activate tlr4->apc activate dectin1->apc activate th1 Th1 Cells apc->th1 presents antigen to th17 Th17 Cells apc->th17 presents antigen to th2 Th2 Cells apc->th2 presents antigen to ifng IFN-γ th1->ifng th1->ifng C57BL/6 il17 IL-17A, IL-23 th17->il17 th17->il17 C57BL/6 il4 IL-4 th2->il4 th2->il4 BALB/c inflammation Inflammation (Ear Swelling) ifng->inflammation il17->inflammation il4->inflammation

Signaling in this compound-induced hypersensitivity.

References

Application Notes and Protocols: Development of Monoclonal Antibodies Against Trichophytin Components

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichophytin is a crude antigenic extract derived from dermatophytes of the Trichophyton genus, which are a primary cause of cutaneous fungal infections in humans and animals. The development of monoclonal antibodies (mAbs) specific to this compound components is of significant interest for various applications, including the development of diagnostic assays, therapeutic agents, and tools for studying the pathogenesis of dermatophytosis. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies against this compound components.

Data Presentation

Table 1: Characteristics of Anti-Trichophytin Monoclonal Antibodies
Antibody ID Target Antigen Isotype Affinity (Kd) Application Reference
Tq-1Phosphorylcholine (PC)-bearing antigens of T. quinckeanumIgMNot ReportedELISA, Immunoblotting, Immunoprecipitation, Immuno-electron Microscopy[1]
0014T. rubrum allergenNot ReportedNot ReportedImmunostaining, Immunochromatography
Anti-Sub6Recombinant Sub6 of T. rubrum and T. interdigitaleNot ReportedNot ReportedWestern Blot, ELISA[2]
Table 2: Reactivity of Monoclonal Antibody 0014 with Various Fungi
Fungal Species Immunostaining Result
Trichophyton rubrumPositive
Trichophyton mentagrophytesPositive
Trichophyton tonsuransPositive
Trichophyton violaceumPositive
Trichophyton verrucosumPositive
Trichophyton schoenleiniiPositive
Trichophyton concentricumPositive
Microsporum canisPartially Positive
Microsporum gypseumPartially Positive
Epidermophyton floccosumPartially Positive
Candida albicansNegative
Aspergillus fumigatusNegative
Data extracted from a study by a Japanese research group.

Experimental Protocols

Preparation of this compound Antigens

This protocol describes the preparation of cytoplasmic antigens from Trichophyton species, which can be used for immunization and screening.

Materials:

  • Trichophyton species (e.g., T. quinckeanum, T. rubrum)

  • Sabouraud Dextrose Broth (SDB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass beads (0.45-0.55 mm diameter)

  • Centrifuge

  • Sonicator

  • Protein quantitation assay kit (e.g., BCA or Bradford)

Procedure:

  • Inoculate the Trichophyton species into SDB and culture for 7-10 days at 28°C with shaking.

  • Harvest the mycelia by filtration and wash extensively with sterile PBS.

  • Resuspend the washed mycelia in cold PBS containing protease inhibitors.

  • Disrupt the fungal cells by mechanical disruption with glass beads or by sonication on ice.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the cytoplasmic antigens.

  • Determine the protein concentration of the antigen preparation using a standard protein assay.

  • Store the antigen preparation in aliquots at -80°C.

Generation of Monoclonal Antibodies using Hybridoma Technology

This protocol outlines the classical method for producing monoclonal antibodies.[3][4][5][6]

Materials:

  • BALB/c mice

  • This compound antigen preparation

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Polyethylene glycol (PEG) 1500

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selective medium

  • HT (Hypoxanthine-Thymidine) medium

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Immunization:

    • Emulsify the this compound antigen with an equal volume of Freund's Complete Adjuvant.

    • Inject a 6-8 week old female BALB/c mouse intraperitoneally (IP) with 100 µg of the antigen emulsion.

    • Boost the mouse with 50 µg of antigen in Freund's Incomplete Adjuvant on days 14 and 28.

    • Three days before fusion, administer a final IP booster injection of 50 µg of antigen in PBS.

  • Cell Fusion:

    • Euthanize the immunized mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Co-culture the splenocytes with myeloma cells at a ratio of 5:1.

    • Induce cell fusion by the dropwise addition of 1 ml of 50% PEG 1500 over 1 minute, followed by gentle stirring for 1 minute.

    • Slowly add 10 ml of serum-free RPMI-1640 over 5 minutes.

    • Centrifuge the cell suspension and resuspend the pellet in HAT medium.

  • Selection and Screening:

    • Plate the fused cells into 96-well plates.

    • After 7-10 days, screen the culture supernatants for the presence of specific antibodies using an ELISA assay against the this compound antigen.

    • Expand the positive hybridoma clones in HT medium and then in regular culture medium.

  • Cloning:

    • Clone the positive hybridomas by limiting dilution to ensure monoclonality.

    • Re-screen the clones to confirm antibody production.

  • Antibody Production and Purification:

    • Expand the desired hybridoma clones in larger culture volumes.

    • Collect the culture supernatant containing the monoclonal antibodies.

    • Purify the antibodies using protein A/G affinity chromatography.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening

This protocol describes a standard indirect ELISA for detecting antibodies against this compound antigens.

Materials:

  • This compound antigen

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Hybridoma culture supernatants

  • Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µl of this compound antigen (1-10 µg/ml in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBS-T).

  • Block the wells with 200 µl of blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with PBS-T.

  • Add 100 µl of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with PBS-T.

  • Add 100 µl of HRP-conjugated anti-mouse IgG antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBS-T.

  • Add 100 µl of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µl of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

Western Blotting for Antibody Specificity

This protocol is used to determine the molecular weight of the antigen recognized by the monoclonal antibody.

Materials:

  • This compound antigen

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Purified monoclonal antibody

  • HRP-conjugated anti-mouse IgG antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the this compound antigen proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary monoclonal antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with Tris-buffered saline containing 0.1% Tween 20 (TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate.

  • Detect the signal using an imaging system.

Immunoprecipitation

This protocol is used to isolate the target antigen from a complex mixture.

Materials:

  • This compound antigen lysate

  • Purified monoclonal antibody

  • Protein A/G agarose beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Pre-clear the this compound antigen lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with the monoclonal antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and wash the pellet three to five times with cold wash buffer.

  • Elute the antigen-antibody complex from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizations

experimental_workflow cluster_antigen_prep Antigen Preparation cluster_mab_production Monoclonal Antibody Production cluster_characterization Antibody Characterization antigen_culture Trichophyton Culture antigen_harvest Mycelia Harvest & Wash antigen_culture->antigen_harvest antigen_disrupt Cell Disruption antigen_harvest->antigen_disrupt antigen_centrifuge Centrifugation antigen_disrupt->antigen_centrifuge antigen_collect Collect Supernatant (Antigen) antigen_centrifuge->antigen_collect immunization Mouse Immunization antigen_collect->immunization elisa ELISA (Titer & Reactivity) antigen_collect->elisa western_blot Western Blot (Specificity) antigen_collect->western_blot ip Immunoprecipitation (Antigen ID) antigen_collect->ip fusion Cell Fusion (Splenocytes + Myeloma) immunization->fusion selection HAT Selection fusion->selection screening ELISA Screening selection->screening cloning Limiting Dilution Cloning screening->cloning expansion Clone Expansion & Antibody Purification cloning->expansion expansion->elisa expansion->western_blot expansion->ip

Caption: Workflow for the development and characterization of monoclonal antibodies against this compound components.

hybridoma_workflow immunize Immunize Mouse with this compound Antigen spleen Isolate Spleen Cells immunize->spleen fuse Fuse Spleen and Myeloma Cells (PEG) spleen->fuse myeloma Culture Myeloma Cells myeloma->fuse hat_selection Select Hybridomas in HAT Medium fuse->hat_selection screen Screen Supernatants by ELISA hat_selection->screen screen->hat_selection Negative positive_clones Identify Positive Clones screen->positive_clones Positive limiting_dilution Clone by Limiting Dilution positive_clones->limiting_dilution expand Expand Monoclonal Hybridomas limiting_dilution->expand produce_purify Produce and Purify Monoclonal Antibodies expand->produce_purify

Caption: Detailed workflow of hybridoma technology for monoclonal antibody production.

elisa_workflow coat Coat Plate with This compound Antigen wash1 Wash coat->wash1 block Block with Inert Protein wash1->block wash2 Wash block->wash2 add_primary Add Primary Antibody (Supernatant) wash2->add_primary wash3 Wash add_primary->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance at 450 nm stop->read

Caption: Step-by-step workflow of an indirect ELISA for antibody screening.

References

Application Notes and Protocols for the Use of Recombinant Trichophyton Allergens in Immunological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichophyton species are dermatophytic fungi responsible for common superficial mycoses such as tinea pedis and onychomycosis.[1] Beyond their role as pathogens, Trichophyton species produce a range of protein allergens that can elicit distinct immunological responses in sensitized individuals.[1][2] These responses can manifest as either immediate hypersensitivity (IH), mediated by IgE antibodies, or delayed-type hypersensitivity (DTH), a cell-mediated immune reaction.[1][3] The use of purified, recombinant Trichophyton allergens in immunological studies offers significant advantages over crude extracts by providing a standardized and highly characterized tool to dissect the cellular and molecular mechanisms underlying these diverse immune responses.[4][5]

These application notes provide an overview of the use of recombinant Trichophyton allergens in immunological research, including detailed protocols for key experiments and data presentation guidelines.

Data Presentation: Quantitative Analysis of Immune Responses to Trichophyton Allergens

The following tables summarize quantitative data from studies investigating the prevalence of sensitivity to Trichophyton allergens in various patient populations.

Table 1: Prevalence of IgE Antibody and Skin Test Reactivity to Trichophyton Allergens

Allergen/ExtractPatient GroupNumber of SubjectsPercentage with Positive IgEPercentage with Positive Skin TestReference
Tri t 1Patients with positive IH skin tests4854% (IgE to Tri t 1)100%[6]
Tri t 1Patients with positive skin tests and RAST3073% (IgE to Tri t 1)100%[6]
Tri r 2 fusion proteinSubjects with immediate hypersensitivity skin test reactions to Trichophyton extractNot specified42% (IgE binding)100%[7]
T. rubrum extractNonallergic asthma + tinea19Not specified63.1%[8][9]
T. rubrum extractAllergic asthma + tinea15Not specified46.7%[8][9]
T. rubrum extractTinea without asthma17Not specified47.1%[8][9]
T. rubrum extractAsthma without tinea22Not specified4.4%[8][9]
T. rubrum extractHealthy controls13Not specified7.7%[8][9]

Table 2: Fungal Culture Results in Patients with Dermatophyte Infection

Fungal SpeciesPercentage of Positive CulturesReference
Trichophyton rubrum58.1%[8][9]
Trichophyton mentagrophytes35.5%[8][9]
Candida6.4%[8][9]

Experimental Protocols

Protocol 1: Production and Purification of Recombinant Trichophyton Allergens

Recombinant allergens can be expressed in various systems, including E. coli, Pichia pastoris, and plant-based systems.[7][10] The choice of expression system will depend on the specific allergen and the requirement for post-translational modifications. This protocol provides a general workflow for expression in P. pastoris.

Workflow for Recombinant Allergen Production

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Cloning Clone allergen gene into P. pastoris expression vector Transformation Transform P. pastoris Cloning->Transformation Screening Screen for high-expressing clones Transformation->Screening Fermentation Large-scale fermentation and induction of expression Screening->Fermentation Harvest Harvest cells and extract protein Fermentation->Harvest Chromatography1 Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Harvest->Chromatography1 Chromatography2 Size-Exclusion Chromatography Chromatography1->Chromatography2 QC Quality Control (SDS-PAGE, Western Blot) Chromatography2->QC

Caption: Workflow for recombinant Trichophytin allergen production.

Methodology:

  • Gene Cloning: The cDNA sequence of the target allergen (e.g., Tri r 2, Tri r 4) is cloned into a suitable Pichia pastoris expression vector.[7]

  • Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain by electroporation.

  • Screening: Transformed colonies are screened for high-level expression of the recombinant allergen.

  • Fermentation and Induction: A high-expressing clone is grown in large-scale fermentation, and protein expression is induced according to the vector system's protocol (e.g., with methanol for AOX1 promoter-driven expression).

  • Protein Extraction: Cells are harvested by centrifugation, and the protein is extracted. For secreted proteins, the supernatant is collected. For intracellular proteins, cells are lysed.

  • Purification: The recombinant allergen is purified from the cell lysate or supernatant using a combination of chromatography techniques.[11]

    • Affinity Chromatography: If the recombinant protein is tagged (e.g., with a 6x-His tag), affinity chromatography (e.g., Ni-NTA) is an effective first purification step.

    • Size-Exclusion Chromatography: This technique is used to separate the allergen from proteins of different molecular weights and for buffer exchange.[11]

  • Quality Control: The purity and identity of the recombinant allergen are confirmed by SDS-PAGE and Western blotting using specific antibodies.

Protocol 2: T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to stimulation with recombinant Trichophyton allergens.

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized blood of subjects using Ficoll-Paque density gradient centrifugation.[12]

  • Cell Labeling (Optional): For analysis by flow cytometry, PBMCs can be labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).[13]

  • Cell Culture and Stimulation:

    • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.[12]

    • Cells are stimulated with the recombinant Trichophyton allergen at a final concentration of 5-25 µg/mL.[13]

    • A positive control (e.g., Phytohemagglutinin (PHA)) and a negative control (medium only) should be included.

    • Plates are incubated at 37°C in a 5% CO2 incubator for 5-7 days.

  • Measurement of Proliferation:

    • [3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well 18 hours before harvesting. Cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

    • CFSE Dilution by Flow Cytometry: Cells are harvested, stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8), and analyzed by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.[13]

Protocol 3: Cytokine Quantification by ELISA

This protocol describes the measurement of cytokines (e.g., IFN-γ, IL-4, IL-5, IL-10) secreted by PBMCs in response to stimulation with recombinant Trichophyton allergens.[14][15][16]

Methodology:

  • Sample Collection: Supernatants from the T-cell proliferation assay (Protocol 2) are collected after 48-72 hours of stimulation.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (1-4 µg/mL) overnight at 4°C.[14]

    • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

    • Sample Incubation: Cell culture supernatants and a standard curve of the recombinant cytokine are added to the wells and incubated for 2 hours at room temperature.

    • Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine (0.5-2 µg/mL) is added and incubated for 1 hour at room temperature.[14]

    • Enzyme Conjugate: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

    • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4).

    • Reading: The optical density is measured at 450 nm using an ELISA plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Protocol 4: Immunophenotyping by Flow Cytometry

This protocol is used to characterize the phenotype of immune cells responding to recombinant Trichophyton allergens.[17]

Methodology:

  • Cell Stimulation: PBMCs are stimulated with the recombinant allergen as described in the T-cell proliferation assay (Protocol 2).

  • Surface Staining:

    • Cells are harvested and washed with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

    • Cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, TSLP receptor) for 30 minutes on ice in the dark.[17]

  • Intracellular Staining (for cytokines):

    • For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) is added during the last 4-6 hours of cell stimulation.

    • After surface staining, cells are fixed and permeabilized using a commercial fixation/permeabilization kit.

    • Cells are then incubated with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4) for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Cells are washed and resuspended in FACS buffer.

    • Data is acquired on a flow cytometer.

    • The data is analyzed using appropriate software to identify and quantify different cell populations based on their marker expression.

Signaling Pathways and Experimental Workflows

Toll-Like Receptor 2 (TLR2) Signaling in Response to Trichophyton rubrum

Trichophyton rubrum conidia are recognized by TLR2 on human monocytes, initiating a pro-inflammatory response.[18]

G cluster_cell Human Monocyte TR T. rubrum conidia TLR2 TLR2 TR->TLR2 Recognition Signaling Intracellular Signaling Cascade TLR2->Signaling Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Signaling->Cytokines Induces Secretion Phagocytosis Phagocytosis Signaling->Phagocytosis Triggers

Caption: TLR2-mediated recognition of T. rubrum by monocytes.

General Experimental Workflow for Immunological Studies

The following diagram illustrates a typical workflow for investigating the immunological responses to recombinant Trichophyton allergens.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Allergen Produce and Purify Recombinant Allergen Stimulation Stimulate PBMCs with Recombinant Allergen Allergen->Stimulation PBMC Isolate PBMCs from Subjects PBMC->Stimulation Proliferation T-Cell Proliferation Assay (CFSE or [3H]-Thymidine) Stimulation->Proliferation Cytokine Cytokine Measurement (ELISA or Flow Cytometry) Stimulation->Cytokine Phenotyping Immunophenotyping (Flow Cytometry) Stimulation->Phenotyping Analysis Analyze Proliferation, Cytokine Profiles, and Cell Phenotypes Proliferation->Analysis Cytokine->Analysis Phenotyping->Analysis Interpretation Correlate with Clinical Data (e.g., Allergy vs. DTH) Analysis->Interpretation

Caption: Experimental workflow for studying immune responses.

References

Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Activation by Trichophytin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichophytin, a glycoprotein extract derived from dermatophytes of the Trichophyton genus, is a well-characterized antigen known to elicit delayed-type hypersensitivity reactions in sensitized individuals. The cellular immune response, primarily mediated by T-lymphocytes, is crucial for the control of dermatophyte infections. Understanding the dynamics of T-cell activation in response to this compound is vital for elucidating the immunopathology of dermatophytosis and for the development of novel immunomodulatory therapies and vaccines. Flow cytometry is a powerful high-throughput technique that allows for the precise quantification and characterization of lymphocyte subpopulations based on the expression of cell surface and intracellular markers. This document provides a detailed protocol for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent analysis of T-lymphocyte activation by multi-color flow cytometry.

Data Presentation

The following tables present representative data obtained from flow cytometric analysis of human PBMCs from a sensitized donor, 24 and 48 hours post-stimulation with this compound. These tables illustrate the expected upregulation of key activation markers on CD4+ and CD8+ T-lymphocyte subsets.

Table 1: Expression of Early Activation Marker (CD69) on T-Lymphocytes Following this compound Stimulation

T-Cell SubsetTime PointTreatment% CD69+ Cells (Mean ± SD)
CD4+ 24 hoursUnstimulated Control0.8 ± 0.3
This compound (10 µg/mL)15.2 ± 2.1
48 hoursUnstimulated Control1.1 ± 0.4
This compound (10 µg/mL)12.5 ± 1.8
CD8+ 24 hoursUnstimulated Control0.5 ± 0.2
This compound (10 µg/mL)8.7 ± 1.5
48 hoursUnstimulated Control0.7 ± 0.3
This compound (10 µg/mL)7.1 ± 1.2

Table 2: Expression of Mid-to-Late Activation Markers (CD25 and HLA-DR) on T-Lymphocytes Following this compound Stimulation

T-Cell SubsetTime PointTreatment% CD25+ Cells (Mean ± SD)% HLA-DR+ Cells (Mean ± SD)
CD4+ 24 hoursUnstimulated Control2.5 ± 0.71.8 ± 0.5
This compound (10 µg/mL)25.4 ± 3.510.3 ± 1.9
48 hoursUnstimulated Control2.8 ± 0.92.1 ± 0.6
This compound (10 µg/mL)35.1 ± 4.222.6 ± 3.1
CD8+ 24 hoursUnstimulated Control1.9 ± 0.61.5 ± 0.4
This compound (10 µg/mL)18.9 ± 2.88.2 ± 1.4
48 hoursUnstimulated Control2.2 ± 0.71.8 ± 0.5
This compound (10 µg/mL)28.6 ± 3.915.7 ± 2.3

Experimental Protocols

Preparation of this compound Antigen

Standardized this compound extracts for in vitro cellular assays may be commercially available or can be prepared in the laboratory. A general procedure for laboratory preparation involves the cultivation of a Trichophyton species (e.g., T. mentagrophytes or T. rubrum) in a liquid medium, followed by mycelial harvesting, disruption, and protein extraction. The final product should be sterile-filtered and its protein concentration determined (e.g., by Bradford or BCA assay). For consistent results, it is recommended to use a commercially available, standardized this compound preparation intended for T-cell assays.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • Phosphate-buffered saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs by adding an excess of sterile PBS and centrifuging at 300 x g for 10 minutes.

  • Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI and perform a cell count.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.

In Vitro Stimulation of PBMCs with this compound

Materials:

  • Isolated PBMCs at 1 x 10^6 cells/mL

  • This compound antigen solution

  • Phytohemagglutinin (PHA) as a positive control (5 µg/mL)

  • Sterile, 96-well flat-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Plate 200 µL of the PBMC suspension (2 x 10^5 cells) into the wells of a 96-well plate.

  • Prepare the following conditions in triplicate:

    • Unstimulated Control: Add 20 µL of complete RPMI.

    • This compound Stimulation: Add 20 µL of this compound antigen to achieve a final concentration of 10 µg/mL (or a predetermined optimal concentration).

    • Positive Control: Add 20 µL of PHA to achieve a final concentration of 5 µg/mL.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).

Staining of Lymphocytes for Flow Cytometry

Materials:

  • Stimulated and control PBMCs

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Staining buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies against:

    • CD3 (T-cell marker)

    • CD4 (Helper T-cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • CD69 (Early activation marker)

    • CD25 (IL-2 receptor alpha chain, mid-activation marker)

    • HLA-DR (MHC class II, late activation marker)

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • Fixation/Permeabilization buffers (if performing intracellular staining)

  • Flow cytometer

Protocol:

  • After the incubation period, gently resuspend the cells in each well and transfer them to individual FACS tubes.

  • Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.

  • Add the viability dye according to the manufacturer's instructions to distinguish live from dead cells.

  • Wash the cells with 2 mL of staining buffer and centrifuge as before.

  • Prepare an antibody cocktail containing the optimal dilutions of anti-CD3, -CD4, -CD8, -CD69, -CD25, and -HLA-DR in staining buffer.

  • Resuspend the cell pellet in 50-100 µL of the antibody cocktail.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells with 2 mL of staining buffer and centrifuge.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Acquire the samples on a flow cytometer. Ensure that an adequate number of events (e.g., at least 50,000-100,000 total events) are collected for robust statistical analysis.

Flow Cytometry Data Analysis
  • Create a gating strategy to identify the lymphocyte population based on forward and side scatter properties.

  • Gate on single cells to exclude doublets.

  • Use the viability dye to gate on live cells.

  • From the live singlet lymphocyte population, identify CD3+ T-cells.

  • Within the CD3+ population, distinguish between CD4+ and CD8+ T-cell subsets.

  • For both CD4+ and CD8+ populations, quantify the percentage of cells expressing the activation markers CD69, CD25, and HLA-DR in the unstimulated, this compound-stimulated, and positive control samples.

Mandatory Visualizations

T_Cell_Activation_Pathway APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR This compound Antigen (MHC II) CD28 CD28 APC->CD28 Co-stimulation (B7) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, CD69, CD25) NFkB->Gene_Expression NFkB->Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression AP1->Gene_Expression

Caption: T-Cell activation signaling cascade initiated by this compound antigen presentation.

Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Heparinized) PBMC_Isolation 2. PBMC Isolation (Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Culture 3. Cell Culture & Stimulation (Unstimulated, this compound, Positive Control) PBMC_Isolation->Cell_Culture Staining 4. Cell Staining (Viability Dye + Fluorochrome-conjugated Antibodies) Cell_Culture->Staining Flow_Cytometry 5. Data Acquisition (Flow Cytometer) Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Gating and Quantification) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis of lymphocyte activation.

Trichophytin-Based Lymphocyte Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The Trichophytin-based lymphocyte proliferation assay is a specialized in vitro diagnostic tool designed to assess the functionality of T-lymphocytes, a critical component of the cell-mediated immune system. This assay measures the proliferative response of lymphocytes upon stimulation with this compound, an antigen derived from dermatophytes of the Trichophyton genus. It is a valuable method for researchers, scientists, and drug development professionals investigating cellular immune responses in the context of fungal infections, immunodeficiencies, and the efficacy of immunomodulatory therapies.

The fundamental principle of this assay is to quantify the extent of lymphocyte division (proliferation) following exposure to a specific antigen. A positive proliferative response indicates the presence of memory T-cells specific to the this compound antigen, signifying a previous encounter and sensitization of the immune system to this fungus. The assay can be performed using two primary methods for detecting proliferation: the incorporation of a radiolabeled nucleoside ([3H]-thymidine) into newly synthesized DNA, or the progressive dilution of a fluorescent dye (such as Carboxyfluorescein succinimidyl ester - CFSE) in daughter cells.

Experimental Protocols

This section provides detailed methodologies for performing a this compound-based lymphocyte proliferation assay. Two alternative methods for quantifying proliferation are described: the [3H]-Thymidine Incorporation Assay and the CFSE-Based Flow Cytometry Assay.

I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This initial step is common to both proliferation detection methods.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Following centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.

  • Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 viable cells/mL.

II. Lymphocyte Proliferation Assay

A. [3H]-Thymidine Incorporation Assay

This method measures the incorporation of radioactive thymidine into the DNA of dividing cells.

Materials:

  • Isolated PBMCs at 1 x 10^6 cells/mL

  • Complete RPMI-1640 medium

  • This compound antigen (requires optimization, see below)

  • Phytohemagglutinin (PHA) as a positive control

  • 96-well round-bottom cell culture plate

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Add 100 µL of the PBMC suspension (100,000 cells) to each well of a 96-well plate.

  • Prepare the following conditions in triplicate:

    • Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.

    • This compound Stimulation: Add 100 µL of this compound antigen diluted in complete RPMI-1640 medium to the desired concentration.

    • Positive Control: Add 100 µL of PHA (e.g., 5 µg/mL) diluted in complete RPMI-1640 medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 days for this compound stimulation.[1]

  • On day 6, add 1 µCi of [3H]-thymidine to each well.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

B. CFSE-Based Flow Cytometry Assay

This method uses a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

Materials:

  • Isolated PBMCs

  • PBS with 0.1% BSA

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • This compound antigen (requires optimization, see below)

  • Phytohemagglutinin (PHA) as a positive control

  • 96-well round-bottom cell culture plate

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA.

  • Add CFSE to a final concentration of 1-5 µM and mix immediately.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Centrifuge the cells at 300 x g for 10 minutes and wash twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells to a final concentration of 1 x 10^6 viable cells/mL in complete RPMI-1640 medium.

  • Follow steps 1-3 from the [3H]-Thymidine Incorporation Assay protocol for plating and stimulation.

  • On day 6, harvest the cells from the plate and transfer them to flow cytometry tubes.

  • Wash the cells with PBS.

  • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

III. Determining the Optimal this compound Concentration

The optimal concentration of this compound antigen for lymphocyte stimulation can vary and should be determined empirically through a dose-response experiment.

Procedure:

  • Set up the lymphocyte proliferation assay as described above.

  • Prepare a serial dilution of the this compound antigen (e.g., from 0.1 µg/mL to 100 µg/mL).

  • Test each concentration in triplicate.

  • The optimal concentration is the one that induces the highest proliferative response without causing cytotoxicity.

Data Presentation

Quantitative Data Summary
ParameterValue
Cell Isolation
Blood to PBS ratio1:1
Centrifugation (Ficoll)400 x g for 30 min
Cell Washing Centrifugation300 x g for 10 min
Assay Setup
Cell Concentration1 x 10^6 cells/mL
Cells per well100,000
Plate type96-well round-bottom
Stimulation
Incubation Time (this compound)6 days
Positive Control (PHA)e.g., 5 µg/mL
[3H]-Thymidine Assay
[3H]-Thymidine per well1 µCi
[3H]-Thymidine Incubation18-24 hours
CFSE Assay
CFSE Staining Concentration1-5 µM
CFSE Staining Time10 minutes at 37°C
Data Analysis

The results of the lymphocyte proliferation assay are typically expressed as a Stimulation Index (SI) .

Formula: SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

An SI greater than 2 is generally considered a positive response. For CFSE data, proliferation is analyzed by gating on the lymphocyte population and observing the percentage of cells that have undergone division (i.e., have reduced CFSE fluorescence).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_detection Proliferation Detection cluster_analysis Data Analysis blood Whole Blood Collection (Sodium Heparin) pbmc PBMC Isolation (Ficoll Density Gradient) blood->pbmc count Cell Counting & Viability Assessment pbmc->count plating Cell Plating (1x10^5 cells/well) count->plating stimulation Stimulation with this compound (6 days, 37°C, 5% CO2) plating->stimulation method1 [3H]-Thymidine Incorporation stimulation->method1 method2 CFSE Staining & Flow Cytometry stimulation->method2 cpm Measure CPM method1->cpm flow Acquire on Flow Cytometer method2->flow si Calculate Stimulation Index (SI) cpm->si flow->si

Caption: Experimental workflow for the this compound-based lymphocyte proliferation assay.

signaling_pathway cluster_activation T-Cell Activation cluster_proliferation Proliferation Cascade APC Antigen Presenting Cell (APC) MHC MHC class II APC->MHC Presents Antigen TCR T-Cell Receptor (TCR) TCell T-Lymphocyte TCR->TCell Signal 1 IL2R IL-2 Receptor TCell->IL2R IL-2 Production & Autocrine Signaling MHC->TCR Recognition This compound This compound Antigen This compound->APC Uptake & Processing SignalTransduction Signal Transduction (e.g., JAK-STAT, PI3K) IL2R->SignalTransduction CellCycle Cell Cycle Entry (G1 -> S phase) SignalTransduction->CellCycle Proliferation Clonal Expansion (Cell Division) CellCycle->Proliferation

Caption: Simplified signaling pathway of T-cell activation and proliferation by this compound.

References

Application Notes and Protocols for Assessing Trichophytin-Induced Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichophytin, an antigen derived from dermatophytes of the Trichophyton genus, is a potent modulator of the host immune response. The interaction of this compound with various immune and non-immune cells elicits a cascade of signaling events, culminating in the release of a diverse array of cytokines. These cytokines play a pivotal role in orchestrating the inflammatory response, influencing the balance between protective immunity and immunopathology. The assessment of this compound-induced cytokine release is, therefore, crucial for understanding the pathogenesis of dermatophytosis, evaluating the efficacy of antifungal therapies, and developing novel immunomodulatory drugs.

These application notes provide a comprehensive overview of the methodologies employed to assess cytokine release in response to this compound stimulation. Detailed protocols for cell culture, stimulation, and cytokine quantification using common immunoassays are provided for researchers, scientists, and drug development professionals.

Key Immune Cells and Signaling Pathways

This compound-induced cytokine release is primarily mediated by innate immune cells such as dendritic cells (DCs), macrophages, and monocytes, as well as keratinocytes, the main cell type of the epidermis.[1][2][3] These cells recognize pathogen-associated molecular patterns (PAMPs) on Trichophyton species through pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) like Dectin-1 and Dectin-2.[2][4]

Upon recognition, a series of intracellular signaling cascades are initiated. For instance, Dectin-1 recognition of β-glucan triggers a pathway involving spleen tyrosine kinase (Syk) and CARD9, leading to the activation of NF-κB.[4] This, in turn, promotes the transcription and subsequent release of pro-inflammatory cytokines.[4] Similarly, TLRs, upon binding to fungal components, can also activate NF-κB and other signaling pathways, contributing to cytokine production.[4] The NLRP3 inflammasome has also been implicated in the production of IL-1β in response to T. rubrum conidia in macrophages.[5][6]

Signaling Pathway of this compound-Induced Cytokine Release

Trichophytin_Signaling cluster_fungus Trichophyton PAMPs cluster_cell Immune Cell (e.g., Macrophage, DC) β-glucan β-glucan Dectin-1 Dectin-1 β-glucan->Dectin-1 α-mannan α-mannan Dectin-2 Dectin-2 α-mannan->Dectin-2 Fungal HSPs Fungal HSPs TLRs TLRs Fungal HSPs->TLRs Syk Syk Dectin-1->Syk NF-κB NF-κB TLRs->NF-κB CARD9 CARD9 Syk->CARD9 CARD9->NF-κB Cytokines Cytokines NF-κB->Cytokines Transcription & Translation Experimental_Workflow Cell_Isolation Cell Isolation & Culture (e.g., PBMCs, DCs, Macrophages) Stimulation Stimulation with this compound (e.g., T. rubrum conidia) Cell_Isolation->Stimulation Incubation Incubation (Time course: e.g., 4-24h) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Analysis Cellular Analysis (Intracellular Cytokine Staining via Flow Cytometry) Incubation->Cell_Analysis Cytokine_Quantification Cytokine Quantification (ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Quantification

References

Application Notes: The Use of Trichophytin in the Diagnosis of Fungal Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichophyton, a genus of fungi, is a common cause of dermatophytosis (e.g., athlete's foot, ringworm) in humans.[1][2] Beyond superficial infections, antigens derived from Trichophyton can elicit distinct immunological responses, namely immediate (Type I) and delayed-type (Type IV) hypersensitivity.[1][3] The diagnosis of sensitization to Trichophyton is crucial, as it has been implicated in the pathogenesis of allergic diseases such as asthma, rhinitis, and urticaria.[3] Trichophytin, an extract derived from Trichophyton species (commonly T. mentagrophytes and T. rubrum), is a key diagnostic tool used in both in vivo and in vitro assays to identify individuals with fungal sensitization.[4]

Key Allergic Responses to this compound

Antigens from Trichophyton can induce two primary types of hypersensitivity reactions:

  • Immediate Hypersensitivity (IH) / Type I Reaction: This is an IgE-mediated response that occurs within 15-20 minutes of exposure to the antigen.[3][4] It is characterized by a wheal and flare reaction at the site of antigen introduction.[3] This reaction is associated with the presence of specific IgE antibodies and is often observed in individuals with chronic dermatophytosis and atopic conditions.[1][3] The inflammatory response is triggered by the release of histamine and other mediators from mast cells.[4]

  • Delayed-Type Hypersensitivity (DTH) / Type IV Reaction: This is a cell-mediated immune response, primarily driven by T-lymphocytes.[4][5] The reaction manifests as erythema and induration that typically peaks 24 to 48 hours after antigen exposure.[4] DTH is generally associated with an acute, inflammatory fungal infection that often resolves, suggesting a protective immune response.[1]

A dual response, where an initial wheal and flare is followed by a delayed reaction, can also occur.[3]

Identified Allergenic Components of Trichophyton

Several proteins from Trichophyton have been identified as major allergens that trigger these immune responses. The ability of the same antigen to elicit either IH or DTH in different individuals is a unique feature of Trichophyton allergens.[3]

  • Tri t 1: A 30-kDa protein from T. tonsurans that is a major allergen associated with immediate hypersensitivity (IH) responses.[3]

  • Tri r 2: A serine protease from T. rubrum that is capable of eliciting both immediate (IH) and delayed-type (DTH) hypersensitivity reactions.[1][6]

  • Tri r 4: A dipeptidyl-peptidase from T. rubrum that has also been identified as an allergen.[1][6]

  • Protein IV: A defined protein that has been shown to be associated with both DH and IH skin reactions, which are characterized by distinct serologic responses.[5]

Diagnostic Applications of this compound

Diagnosis of Trichophyton sensitization involves a combination of patient history, clinical findings, and confirmatory in vivo and in vitro tests.[7]

In Vivo Diagnosis: Intradermal Skin Testing

Intradermal testing with this compound extract is a primary method for identifying Type I hypersensitivity.[4][8] It directly assesses the patient's physiological response to the fungal antigens.

In Vitro Diagnosis

In vitro assays offer a quantitative and safe alternative to skin testing, particularly for patients who cannot undergo in vivo tests (e.g., those with extensive eczema or on antihistamine therapy).[9]

  • Specific IgE (sIgE) Immunoassay: This blood test measures the level of circulating IgE antibodies specific to Trichophyton allergens (e.g., T. rubrum, m205).[10][11] A positive result indicates sensitization to the allergen.[10] The most common methodology is a fluorescent enzyme immunoassay.[11][12]

  • Lymphocyte Transformation Test (LTT): The LTT is an in vitro method to detect specific cellular (T-cell mediated) sensitization, which is indicative of a Type IV hypersensitivity.[13][14] The test measures the proliferation of lymphocytes from a patient's blood sample after being exposed to this compound antigens.[13][15]

Quantitative Data Summary

The following tables summarize quantitative data related to this compound diagnostic tests.

Table 1: this compound Skin Test Positivity in Different Patient Groups

Patient Group Number of Subjects (n) Skin Test Positivity Rate (%) Reference
Non-allergic asthma with tinea 19 63.1% [16][17]
Allergic asthma with tinea 15 46.7% [16][17]
Tinea without asthma 17 47.1% [16][17]
Asthma without tinea 22 4.4% [16][17]

| Healthy controls | 13 | 7.7% |[16][17] |

Table 2: Classification of Allergen-Specific IgE (sIgE) Levels (ImmunoCAP/FEIA)

Class Concentration (kU/L) Level of Allergen Specific IgE Antibody Reference
0 <0.10 Undetectable [11]
0/1 0.10-0.34 Very Low Level [11]
1 0.35-0.69 Low Level [11]
2 0.70-3.49 Moderate Level [11][12]
3 3.50-17.4 High Level [11]
4 17.5-49.9 Very High Level [11]
5 50-100 Very High Level [11]
6 >100 Very High Level [11]

Note: Concentrations of 0.70 kU/L or more (Class 2 and above) are typically flagged as abnormally high.[12]

Experimental Protocols

Protocol 1: Intradermal Skin Test with this compound

1. Objective: To assess for immediate (Type I) and delayed-type (Type IV) hypersensitivity to Trichophyton antigens in vivo.

2. Materials:

  • Sterile this compound extract for diagnostic skin testing (e.g., 1:500 w/v, derived from equal parts T. mentagrophytes and T. rubrum).[4]

  • 1 mL sterile syringes with 27-gauge needles.

  • Alcohol swabs.

  • Ruler for measuring wheal and erythema.

  • Positive control (Histamine) and Negative control (Saline).

  • Emergency medical kit including epinephrine (1:1000).[18]

3. Patient Preparation:

  • Obtain informed consent after evaluating the patient's allergic history and physical well-being.[8][19]

  • Ensure the patient has discontinued antihistamines and other interfering medications.

  • Inform the patient about potential local and systemic reactions.[4]

4. Procedure:

  • Clean the skin on the volar surface of the forearm with an alcohol swab and allow it to dry completely.[8]

  • Using a sterile syringe, draw up 0.1 mL of the this compound extract.[4][18]

  • Inject the 0.1 mL of extract as superficially as possible into the skin, creating a distinct bleb of approximately 5 mm in diameter.[4][18]

  • Administer positive and negative controls at separate sites.

  • Observe the patient for at least 20 minutes post-injection for any systemic adverse reactions.[4][18]

5. Interpretation of Results:

  • Immediate Hypersensitivity (15-20 minutes):

    • Examine the injection site after 15-20 minutes.[4][19]

    • A positive reaction is characterized by a wheal and flare (erythema).[4]

    • Measure the diameter of the wheal and erythema in millimeters (mm). Results can be scored on a scale (e.g., 1+ to 4+).[18][19]

  • Delayed-Type Hypersensitivity (24-48 hours):

    • Examine the injection site again after 24-48 hours.[4]

    • A positive DTH reaction is characterized by erythema and induration.[4]

    • Record the diameter of the induration in millimeters (mm).[18][19]

Protocol 2: In Vitro Specific IgE (sIgE) Immunoassay for Trichophyton rubrum

1. Objective: To quantitatively measure the concentration of IgE antibodies specific to Trichophyton rubrum in a serum sample.

2. Materials:

  • Serum sample from the patient (minimum 0.3-0.5 mL).[10][11]

  • Fluorescent Enzyme Immunoassay (FEIA) platform (e.g., ImmunoCAP).[11][12]

  • Trichophyton rubrum (m205) allergen solid phase.

  • Enzyme-labeled anti-IgE antibodies.

  • Fluorogenic substrate.

  • Calibrators and controls.

3. Procedure (General Principle):

  • Collect a blood sample in a serum separator tube.[11]

  • Centrifuge the sample to separate the serum.[11]

  • The patient's serum is incubated with the solid phase to which T. rubrum allergens are covalently bound. Specific IgE antibodies in the serum will bind to these allergens.

  • After washing away unbound serum components, enzyme-labeled antibodies against IgE are added and allowed to bind to the specific IgE captured on the solid phase.

  • After another washing step, a developing agent (fluorogenic substrate) is added.

  • The fluorescence of the eluate is measured. The fluorescence intensity is directly proportional to the concentration of specific IgE in the serum.

  • The concentration is calculated against a calibration curve and reported in kU/L.[11]

4. Interpretation of Results:

  • Results are reported in classes from 0 to 6 based on the concentration of specific IgE (see Table 2).[11]

  • A positive test (typically Class 1 or higher) indicates sensitization to T. rubrum.[12]

  • The clinical relevance must be interpreted in conjunction with the patient's history and symptoms, as measurable IgE levels may exist in clinically insignificant sensitivities.[12]

Protocol 3: Lymphocyte Transformation Test (LTT) for this compound

1. Objective: To detect a specific cell-mediated (Type IV) immune response to this compound antigens.

2. Materials:

  • Heparinized venous blood from the patient.

  • Density gradient centrifugation medium (e.g., Ficoll).

  • Cell culture medium.

  • This compound antigen solution.

  • Positive control (e.g., mitogen like Phytohaemagglutinin) and negative control (culture medium alone).

  • 3H-thymidine (radiolabelled) or non-radioactive proliferation assay kit (e.g., BrdU).

  • Beta counter (for 3H-thymidine) or spectrophotometer/flow cytometer.

3. Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, from the patient's heparinized blood sample using density gradient centrifugation.[13][15]

  • Wash the isolated cells several times.[15]

  • Culture the cells in a suitable medium. Divide the cells into separate cultures:

    • Negative control (unstimulated).

    • Test condition (stimulated with this compound antigen).

    • Positive control (stimulated with a mitogen).

  • Incubate the cell cultures for 5 days to allow for antigen-specific lymphocytes to proliferate.[13][15]

  • On day 5, add a proliferation marker (e.g., 3H-thymidine) to the cultures and incubate for an additional 12-18 hours.[13][15] During this time, the marker is incorporated into the DNA of dividing cells.

  • Harvest the cells and quantify the amount of incorporated marker.

4. Interpretation of Results:

  • The result is expressed as a Stimulation Index (SI).[15]

  • SI = (Mean proliferation in antigen-stimulated culture) / (Mean proliferation in unstimulated culture)

  • An SI value greater than 3 is typically considered positive, indicating the presence of this compound-specific memory T-cells in the patient's blood.[15]

  • An SI between 2 and 3 is considered borderline.[15]

  • An SI below 2 is considered negative.[15]

Visualizations

G cluster_0 Diagnostic Workflow for Fungal Sensitization cluster_1 In Vivo Testing cluster_2 In Vitro Testing Patient Patient with Suspected Fungal Sensitization (e.g., Asthma, Dermatophytosis) History Clinical History & Physical Exam Patient->History Decision In Vivo or In Vitro? History->Decision SkinTest Intradermal Skin Test with this compound Decision->SkinTest In Vivo Blood Collect Blood Sample Decision->Blood In Vitro Immediate Read at 15-20 min (Wheal & Flare) SkinTest->Immediate Delayed Read at 24-48 hrs (Induration) SkinTest->Delayed ResultIH Positive IH (Type I Sensitization) Immediate->ResultIH ResultNeg Negative Immediate->ResultNeg ResultDTH Positive DTH (Type IV Sensitization) Delayed->ResultDTH Delayed->ResultNeg Diagnosis Final Diagnosis & Clinical Correlation ResultIH->Diagnosis ResultDTH->Diagnosis sIgE Specific IgE Assay (e.g., ImmunoCAP) Blood->sIgE LTT Lymphocyte Transformation Test (LTT) Blood->LTT sIgE_Result Positive sIgE (Type I Sensitization) sIgE->sIgE_Result sIgE_Neg Negative sIgE->sIgE_Neg LTT_Result Positive LTT (Type IV Sensitization) LTT->LTT_Result LTT_Neg Negative LTT->LTT_Neg sIgE_Result->Diagnosis LTT_Result->Diagnosis

Caption: Diagnostic workflow for this compound fungal sensitization.

G cluster_0 Type I (Immediate) Hypersensitivity Pathway Antigen This compound Antigen (e.g., Tri r 2) APC Antigen Presenting Cell (APC) Antigen->APC Uptake MastCell Mast Cell Antigen->MastCell Cross-links IgE Th2 Th2 Helper Cell APC->Th2 Presents Antigen BCell B-Cell Th2->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Trichophyton-specific IgE Antibodies PlasmaCell->IgE Produces IgE->MastCell Binds to Surface Degranulation Degranulation MastCell->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Wheal & Flare Reaction (Allergic Symptoms) Mediators->Symptoms

Caption: Signaling pathway for Type I hypersensitivity to this compound.

G cluster_1 Type IV (Delayed-Type) Hypersensitivity Pathway Antigen This compound Antigen (e.g., Tri r 2) APC Antigen Presenting Cell (APC) Antigen->APC Uptake & Processing TCell Naive T-Cell APC->TCell Presents Antigen Th1 Sensitized Th1 Cell (Memory T-Cell) APC->Th1 Presents Antigen to Memory Cell TCell->Th1 Sensitization & Proliferation Activation Activation of Memory Th1 Cells Th1->Activation ReExposure Re-exposure to This compound Antigen ReExposure->APC Cytokines Release of Cytokines (IFN-γ, TNF-α) Activation->Cytokines Macrophage Macrophage Activation & Recruitment Cytokines->Macrophage Inflammation Local Inflammation (Induration & Erythema) Macrophage->Inflammation

Caption: Signaling pathway for Type IV hypersensitivity to this compound.

References

Troubleshooting & Optimization

Optimizing Trichophytin Extract Preparation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichophytin extracts. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in this compound extract preparation?

A1: The consistency of this compound extracts is influenced by several factors throughout the production process. Key sources of variability include the specific strain of Trichophyton used, the conditions for fungal cultivation (such as the composition of the culture medium, temperature, light exposure, and growth duration), the method of harvesting, and the specifics of the extraction procedure itself.[1][2] The robust, chitinous cell wall of fungi like Trichophyton makes cell disruption a critical and variable step.[1] Furthermore, the choice of extraction buffer, the duration and temperature of the extraction process, and subsequent purification methods all contribute to the final composition and potency of the extract.[1]

Q2: How do different cultivation parameters affect the final extract?

A2: Cultivation parameters have a significant impact on the quality and composition of the resulting this compound extract. The nutritional composition of the culture medium, for instance, can alter the biochemical and allergenic characteristics of the fungus.[1] Studies have shown that higher concentrations of carbon sources like glucose can lead to increased amounts of total nitrogen, soluble proteins, and carbohydrates in the final extract.[1] Other factors such as temperature, light exposure, and the duration of growth also play a role in the allergenic composition of the fungal species.[1]

Q3: What are the recommended storage conditions for this compound extracts?

A3: To maintain stability and prevent degradation of allergenic components, this compound extracts should be stored at 2°C to 8°C.[3] It is crucial to avoid freezing the extracts, as this can adversely affect the stability of the allergens.[3]

Q4: Why is the standardization of this compound extracts so challenging?

A4: The standardization of fungal allergen extracts, including this compound, is inherently difficult due to the complexity and variability of the source material.[2] Fungi have a tendency to mutate, leading to strain-to-strain differences.[1] The entire manufacturing process, from cultivation to extraction and purification, introduces variables that affect the final protein and allergen content.[1][2] Currently, there are no universally accepted and approved standardized this compound extracts from regulatory bodies like the FDA.[2] While methods like mass spectrometry can identify the presence of certain allergen-derived peptides, they do not provide quantitative data on their allergenic or immunogenic properties.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Protein Yield 1. Inefficient cell wall disruption. 2. Suboptimal extraction buffer. 3. Insufficient extraction time or temperature. 4. Degradation by proteases.1. Optimize cell disruption method (e.g., bead milling, sonication, freeze-thawing). 2. Experiment with different extraction buffers (e.g., Mg/CHAPS, Tris/EDTA).[4] 3. Increase extraction time and/or adjust temperature.[1] 4. Add protease inhibitors to the extraction buffer.
Inconsistent Allergen Content 1. Variation in fungal strain or culture conditions. 2. Inconsistent extraction protocol. 3. Degradation of allergens during processing or storage.1. Standardize the fungal strain and maintain consistent cultivation parameters (medium, temperature, etc.).[1] 2. Adhere strictly to a validated extraction protocol. 3. Ensure proper storage at 2°C to 8°C and avoid freeze-thaw cycles.[3]
Poor Immunological Reactivity 1. Denaturation of allergenic proteins. 2. Low concentration of key allergens. 3. Presence of interfering substances from the culture medium or extraction process.1. Use gentle extraction and purification methods to preserve protein structure. 2. Optimize cultivation and extraction to enrich for allergenic components. 3. Purify the extract to remove non-allergenic molecules and potential inhibitors.[1]
Batch-to-Batch Variability 1. Lack of a standardized protocol. 2. Changes in raw materials (e.g., culture medium components). 3. Inconsistent performance of equipment.1. Develop and strictly follow a detailed Standard Operating Procedure (SOP). 2. Source high-quality, consistent raw materials. 3. Regularly calibrate and maintain all equipment used in the process.

Quantitative Data on this compound Extract Composition

Obtaining precise and universally applicable quantitative data for this compound extracts is challenging due to the lack of standardization. The tables below provide representative data and highlight the factors influencing these values.

Table 1: Total Protein Concentration in Fungal Extracts

ParameterTypical RangeFactors Influencing Concentration
Total Protein Concentration 1 - 10 mg/mLFungal species and strain, cultivation time and medium, extraction method and buffer efficiency.

Note: The total protein concentration can vary significantly. It is recommended to perform a protein quantification assay (e.g., Bradford or BCA) for each batch.

Table 2: Major Allergen Content in Fungal Extracts (Example from other fungi)

Fungal SpeciesMajor AllergenConcentration Range (µg/mL)
Alternaria alternataAlt a 1<0.01 - 6.09[3]
Aspergillus fumigatusAsp f 1<0.1 - 64[3]

Note: This table illustrates the high variability in major allergen concentration even within commercially available extracts of other fungi. Similar variability is expected for this compound extracts.

Table 3: Relative Abundance of Protein Families in Trichophyton rubrum Secretome

Protein FamilyRelative Abundance
Hydrolases (including Proteases) High
Oxidoreductases Moderate
Transferases Moderate
Lyases Low

Source: Based on proteomic analyses of Trichophyton rubrum secretome. The exact percentages can vary based on culture conditions.[1]

Experimental Protocols

Protocol 1: Preparation of Crude this compound Protein Extract

This protocol outlines a general method for the extraction of proteins from Trichophyton mycelia.

Materials:

  • Trichophyton species (e.g., T. rubrum, T. mentagrophytes) culture

  • Sabouraud Dextrose Broth (SDB) or other suitable liquid culture medium

  • Sterile filtration unit (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Liquid nitrogen

  • Sterile mortar and pestle

  • Extraction Buffer (e.g., Mg/CHAPS: 0.5 M Tris-HCl pH 8.3, 2% w/v CHAPS, 20 mM MgCl₂, 2% w/v DTT, 1 mM PMSF)

  • Centrifuge capable of 12,000 x g at 4°C

  • Sterile centrifuge tubes

Methodology:

  • Fungal Culture: Inoculate the desired Trichophyton species into SDB and incubate at 25-28°C for 7-14 days with shaking to promote mycelial growth.

  • Harvesting Mycelia: Harvest the mycelial mass by vacuum filtration through a sterile Buchner funnel.

  • Washing: Wash the mycelia with sterile distilled water to remove residual media components.

  • Cell Disruption:

    • Immediately freeze the washed mycelia in liquid nitrogen.

    • Grind the frozen mycelia into a fine powder using a pre-chilled sterile mortar and pestle.

  • Extraction:

    • Transfer the powdered mycelia to a sterile centrifuge tube.

    • Add ice-cold Extraction Buffer at a ratio of 1:5 (w/v) (e.g., 1 g of mycelia to 5 mL of buffer).

    • Homogenize the suspension by vortexing or using a homogenizer.

    • Incubate on ice for 30-60 minutes with intermittent vortexing.

  • Clarification: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the crude protein extract into a new sterile tube.

  • Quantification: Determine the total protein concentration of the extract using a suitable method such as the Bradford or BCA protein assay.

  • Storage: Store the extract at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control - SDS-PAGE Analysis

This protocol is for the qualitative analysis of the protein profile of the this compound extract.

Materials:

  • Crude this compound extract

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels (e.g., 12% acrylamide)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution

Methodology:

  • Sample Preparation: Mix the crude extract with an equal volume of 2X Laemmli sample buffer. Heat the mixture at 95-100°C for 5 minutes.

  • Gel Loading: Load 15-20 µg of the protein sample and a protein molecular weight standard into the wells of the SDS-PAGE gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Analyze the protein profile by comparing the bands to the molecular weight standards. Batch-to-batch consistency can be assessed by comparing the protein profiles of different extract preparations.

Visualizations

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis & Storage Culture Inoculate Trichophyton in Liquid Medium Incubate Incubate with Shaking (7-14 days, 25-28°C) Culture->Incubate Harvest Harvest Mycelia (Filtration) Incubate->Harvest Disrupt Cell Disruption (Liquid N2 Grinding) Harvest->Disrupt Extract Add Extraction Buffer & Homogenize Disrupt->Extract Clarify Centrifuge to Remove Debris Extract->Clarify Collect Collect Supernatant (Crude Extract) Clarify->Collect QC Quality Control (SDS-PAGE, Protein Assay) Collect->QC Store Store at 2-8°C or -80°C Collect->Store

Caption: Experimental workflow for this compound extract preparation.

Signaling_Pathway cluster_fungus Trichophyton cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_response Cellular Response PAMPs Fungal PAMPs (e.g., β-glucans, mannans) Dectin1 Dectin-1 PAMPs->Dectin1 binds TLR TLR2/TLR4 PAMPs->TLR binds Syk Syk Dectin1->Syk MyD88 MyD88 TLR->MyD88 CARD9 CARD9-Bcl10-MALT1 Syk->CARD9 MAPK MAPK (p38, ERK, JNK) Syk->MAPK Phagocytosis Phagocytosis Syk->Phagocytosis NFkB NF-κB CARD9->NFkB MyD88->NFkB MyD88->MAPK Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines

Caption: Innate immune signaling pathways activated by this compound.

References

Addressing stability issues of Trichophytin antigen preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during experiments involving Trichophytin antigen preparations.

Troubleshooting Guides

This section provides solutions to common stability-related problems observed with this compound antigen preparations.

Issue 1: Loss of Antigenic Activity Over Time

Symptoms:

  • Reduced IgE binding in ELISA assays.[1][2]

  • Decreased potency in skin prick tests.

  • Inconsistent results in T-cell proliferation assays.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Proteolytic Degradation Trichophyton species are known to produce various proteases (e.g., serine proteases, metalloproteases) that can degrade the protein antigens within the preparation, especially during storage.[3][4][5][6][7][8] This enzymatic activity is a major cause of potency loss in fungal allergen extracts.[9]Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into the antigen preparation immediately after extraction. Optimize pH: Adjust and maintain the pH of the preparation to a range where endogenous protease activity is minimal. Glycerin: Store extracts in 50% glycerin, which is known to significantly inhibit protein-degrading enzymes in fungal extracts and extend potency.[9][10]
Improper Storage Temperature Antigenic proteins are susceptible to denaturation and degradation at elevated temperatures. Storage at room temperature or repeated freeze-thaw cycles can compromise stability.[2][10][11]Refrigeration: Store liquid antigen preparations at 2-8°C.[11] Freezing: For long-term storage, freeze the antigen at -20°C or lower. Avoid repeated freeze-thaw cycles by aliquoting the preparation into single-use volumes. Lyophilization: For maximum long-term stability, lyophilize (freeze-dry) the antigen preparation.[12]
Oxidation Amino acid residues susceptible to oxidation (e.g., methionine, cysteine, tryptophan) can be modified by reactive oxygen species, leading to conformational changes and loss of antigenic epitopes.[13][14][15]Use Antioxidants: Add antioxidants such as methionine or sodium thiosulfate to the formulation to act as oxygen scavengers.[14] Inert Gas: Prepare and store the antigen under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[14]
Adsorption to Container Surfaces Proteins can adsorb to glass or plastic surfaces, leading to a decrease in the concentration of the antigen in solution, particularly in dilute preparations.[2]Add Stabilizing Proteins: Incorporate human serum albumin (HSA) at a low concentration (e.g., 0.03%) to competitively coat container surfaces and prevent antigen adsorption.[2][9] Use Surfactants: Add non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to reduce surface tension and prevent adsorption.[16] Siliconized Vials: Store preparations in siliconized vials to minimize surface binding.

Issue 2: Antigen Aggregation and Precipitation

Symptoms:

  • Visible particulate matter or cloudiness in the antigen solution.

  • Inaccurate protein concentration measurements.

  • Reduced biological activity.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Suboptimal Buffer Conditions Incorrect pH or ionic strength can lead to protein unfolding and aggregation.Optimize Buffer System: Screen different buffer systems (e.g., phosphate, histidine) and pH ranges to find the optimal conditions for antigen solubility and stability.[17] Adjust Ionic Strength: Use salts like sodium chloride to modulate ionic strength and minimize protein-protein interactions that can lead to aggregation.[17]
Presence of Excipients Certain excipients may be incompatible with the antigen, leading to precipitation.Screen Excipients: Systematically evaluate the effect of different excipients (e.g., sugars, amino acids, polyols) on antigen stability.[17][18] Sugars like sucrose and sorbitol can act as cryoprotectants and stabilizers.[1][19]
High Antigen Concentration Highly concentrated protein solutions are more prone to aggregation.Determine Optimal Concentration: Establish the maximum stable concentration for your specific antigen preparation. If high concentrations are necessary, screen for suitable stabilizing excipients.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause instability in this compound antigen preparations?

A1: The primary factors contributing to the instability of this compound antigen preparations are proteolytic degradation by endogenous fungal enzymes, improper storage temperatures leading to denaturation, oxidation of susceptible amino acid residues, and adsorption of the antigen to container surfaces, especially in dilute solutions.[2][3][9][15]

Q2: What is the recommended storage temperature for liquid this compound antigen extracts?

A2: For short-term storage, liquid this compound antigen extracts should be stored at 2°C to 8°C.[11] For long-term stability, storage at -20°C or below in single-use aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.

Q3: How can I prevent the loss of my antigen due to adsorption to vials?

A3: To prevent adsorption, especially in dilute solutions, you can add human serum albumin (HSA) or non-ionic surfactants like Polysorbate 80 to the diluent.[2][9][16] Using siliconized vials can also minimize surface binding.

Q4: Are there any specific excipients that can enhance the stability of my this compound antigen?

A4: Yes, several excipients can enhance stability. Glycerin (at 50%) is highly effective at preserving the potency of fungal allergen extracts by inhibiting enzymatic degradation.[9][10] Sugars such as sucrose and sorbitol, and sugar alcohols like mannitol, can act as stabilizers and cryoprotectants during lyophilization.[1][19] Amino acids like arginine and glycine can also help to stabilize the antigen.

Q5: My antigen preparation shows a gradual decrease in IgE-binding activity. What is the likely cause and how can I investigate it?

A5: A gradual loss of IgE-binding activity is often due to proteolytic degradation of the antigenic proteins.[20] Trichophyton species are known to secrete proteases.[5][6] To investigate this, you can perform SDS-PAGE analysis of your preparation over time to look for the appearance of lower molecular weight bands, which would indicate protein degradation. You can also perform an accelerated stability study by incubating aliquots at an elevated temperature (e.g., 37°C) and monitoring the IgE-binding activity at different time points.[1][21]

Quantitative Data on Allergen Stability

Table 1: Effect of Stabilizers on Allergenic Activity of Fungal Extracts at 37°C

Stabilizer FormulationIncubation PeriodAverage IgE Inhibition (%)
No Sugar40 daysLow (data not specified)
Reduced Sorbitol40 daysModerate (data not specified)
Equal Sorbitol, Sucrose, and Protein Ratio40 days82 ± 2.4
Glycerol-based with Arginine and Glutamic Acid40 days> 95
Data synthesized from a study on Alternaria alternata extracts, principles are applicable to other fungal allergens.[1][22]

Table 2: Protein Concentration of House Dust Mite Extracts Under Different Storage Conditions Over 1 Year

Storage ConditionDiluentProtein Concentration Decrease (%)
Room TemperatureDistilled Water86
4°CDistilled Water51
-20°CDistilled Water6
This data on house dust mite extracts illustrates the critical role of temperature in preserving protein stability.[2]

Table 3: Allergenicity of House Dust Mite Extracts After 1 Year at Room Temperature

DiluentAllergenicity Remaining (%)
Distilled Water36.6
0.03% HSA33.3
50% Glycerol89.9
50% Glycerol + 0.03% HSA93.1
This data highlights the protective effect of glycerin on the allergenic activity of protein extracts.[2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing by ELISA

This protocol is used to predict the long-term stability of an antigen preparation by subjecting it to elevated temperatures for a shorter duration.

  • Preparation: Prepare several identical aliquots of the this compound antigen in its final formulation.

  • Incubation: Place the aliquots in temperature-controlled incubators at various temperatures, for example, 4°C (control), 25°C, 37°C, and 45°C.[21]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature.

  • Analysis: Analyze the allergenic activity of each sample using an IgE-binding inhibition ELISA.

  • Data Modeling: Use the data, particularly the loss of IgE-binding capacity, to apply a kinetic model (e.g., Advanced Kinetic Model) to extrapolate and predict the long-term stability and shelf-life at the recommended storage temperature (e.g., 4°C).[21]

Protocol 2: Analysis of Proteolytic Degradation by SDS-PAGE

This method visualizes the integrity of the protein antigens over time.

  • Sample Preparation: At various time points during a stability study, take aliquots of the this compound antigen preparation.

  • Denaturation: Mix the samples with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the denatured samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

  • Analysis: Visually inspect the gel. The appearance of new, lower molecular weight bands or a decrease in the intensity of the main antigen bands over time is indicative of proteolytic degradation. Densitometric analysis can be used for quantification.[21]

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., Loss of Activity, Precipitation) check_activity Symptom: Loss of Antigenic Activity? start->check_activity check_precipitate Symptom: Aggregation/Precipitation? start->check_precipitate cause_proteolysis Cause: Proteolysis? check_activity->cause_proteolysis Yes cause_temp Cause: Improper Temp? check_activity->cause_temp cause_oxidation Cause: Oxidation? check_activity->cause_oxidation cause_adsorption Cause: Adsorption? check_activity->cause_adsorption cause_buffer Cause: Suboptimal Buffer? check_precipitate->cause_buffer Yes cause_concentration Cause: High Concentration? check_precipitate->cause_concentration sol_proteolysis Solution: - Add Protease Inhibitors - Use 50% Glycerin - Optimize pH cause_proteolysis->sol_proteolysis sol_temp Solution: - Store at 2-8°C - Aliquot and Freeze (-20°C) - Lyophilize cause_temp->sol_temp sol_oxidation Solution: - Add Antioxidants - Use Inert Gas cause_oxidation->sol_oxidation sol_adsorption Solution: - Add HSA or Surfactants - Use Siliconized Vials cause_adsorption->sol_adsorption end End: Stability Issue Resolved sol_proteolysis->end sol_temp->end sol_oxidation->end sol_adsorption->end sol_buffer Solution: - Optimize pH and Ionic Strength - Screen Buffers/Excipients cause_buffer->sol_buffer sol_concentration Solution: - Determine Optimal Concentration - Screen Stabilizers cause_concentration->sol_concentration sol_buffer->end sol_concentration->end

Caption: Troubleshooting workflow for this compound antigen stability issues.

Antigen_Degradation_Pathways cluster_antigen This compound Antigen (Native Conformation) cluster_stressors Instability Factors cluster_degradation Degradation Outcomes Antigen Antigenic Proteins Proteases Proteolytic Enzymes Temp High Temperature Freeze/Thaw Oxidants Reactive Oxygen Species Surfaces Container Surfaces Degraded Peptide Fragments Proteases->Degraded Degradation Unfolded Unfolded/Denatured Proteins Temp->Unfolded Denaturation Oxidized Oxidized Proteins Oxidants->Oxidized Modification Adsorbed Adsorbed/Inactive Antigen Surfaces->Adsorbed Adsorption Loss Loss of Antigenic Activity Degraded->Loss Unfolded->Degraded Increased Susceptibility Unfolded->Loss Oxidized->Loss Adsorbed->Loss

Caption: Key pathways leading to the degradation of this compound antigens.

References

Overcoming cross-reactivity of Trichophytin with other fungal antigens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the cross-reactivity of Trichophytin with other fungal antigens in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern?

A1: this compound is a crude antigenic extract derived from fungi of the Trichophyton genus, such as Trichophyton rubrum and Trichophyton mentagrophytes. It is commonly used in immunological assays to detect host responses to these dermatophytes. Cross-reactivity is a significant concern because antibodies raised against this compound can also bind to similar antigens from other fungi, leading to false-positive results and inaccurate quantification.

Q2: Which fungal antigens are known to cross-react with this compound?

A2: Cross-reactivity of this compound is most pronounced with other dermatophytes. Obvious cross-reactions occur among antigens from Trichophyton mentagrophytes, Trichophyton rubrum, and Epidermophyton floccosum[1]. This is largely due to shared mannose-rich glycoprotein structures, known as mannans, on the fungal cell surface[2]. While cross-reactivity is significant among dermatophytes, it is generally not observed with the more distantly related yeast, Candida albicans[1][3].

Q3: What are the primary causes of this cross-reactivity?

A3: The primary cause of cross-reactivity is the presence of conserved epitopes on antigens shared between different fungal species. A major cross-reactive dermatophyte T-cell antigen is present in the mannose-rich glycoprotein fraction (mannan) of the fungal cell wall[2]. These carbohydrate moieties are structurally similar across various dermatophyte species, leading to antibody binding to unintended targets.

Q4: Can this cross-reactivity affect different types of immunoassays?

A4: Yes, cross-reactivity can impact various immunoassays, including ELISA, Western blotting, and immunohistochemistry. In any assay that relies on antibody-antigen recognition, the presence of cross-reactive antigens can lead to non-specific signals, high background, and reduced assay specificity.

Q5: How can monoclonal antibodies help in reducing cross-reactivity?

A5: Monoclonal antibodies (mAbs) can significantly improve the specificity of an immunoassay. Unlike polyclonal antibodies, which recognize multiple epitopes, mAbs are designed to target a single, specific epitope on the antigen of interest. By selecting a mAb that recognizes a unique epitope on a Trichophyton-specific protein, it is possible to develop highly specific assays that can distinguish between different Trichophyton species and other fungi[4]. For example, mAbs against the Sub6 protease have been shown to specifically detect T. rubrum and T. interdigitale[4].

Troubleshooting Guides

Issue 1: High Background or False Positives in this compound ELISA

Symptoms:

  • High signal in negative control wells.

  • Inconsistent results between replicate wells.

  • Positive signal detected in samples containing non-Trichophyton fungal extracts.

Possible Causes and Solutions:

Possible Cause Solution
Cross-reactivity with other fungal mannoproteins 1. Deglycosylate Antigens: Treat the fungal antigen extract with an enzyme like PNGase F to remove N-linked glycans (mannans) prior to coating the ELISA plate. This will expose more specific protein epitopes. 2. Use a Mannan-Specific Blocking Agent: Incorporate a mannan or mannose-containing buffer to block non-specific binding of antibodies to carbohydrate moieties. 3. Competitive Inhibition: Add a soluble extract from a known cross-reactive fungus (e.g., Epidermophyton floccosum) to the sample to block the binding of cross-reactive antibodies.
Non-specific antibody binding 1. Optimize Blocking Buffer: Test different blocking agents such as bovine serum albumin (BSA), non-fat dry milk, or commercially available synthetic blockers. 2. Increase Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies. 3. Adjust Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Use of polyclonal antibodies Switch to Monoclonal Antibodies: If possible, use a monoclonal antibody specific to a protein antigen of Trichophyton.
Issue 2: Inconsistent or Non-Reproducible Results in Western Blot

Symptoms:

  • Multiple unexpected bands appear on the blot.

  • The band of interest is faint or obscured by background noise.

  • Lane-to-lane variability in band intensity.

Possible Causes and Solutions:

Possible Cause Solution
Antibody cross-reactivity with glycoproteins Deglycosylate Protein Lysate: Treat the fungal protein lysate with PNGase F before running the SDS-PAGE to remove glycosylations that may be causing cross-reactivity.
Insufficient Blocking 1. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., overnight at 4°C) or increase the temperature (e.g., 1 hour at room temperature). 2. Add Detergent to Buffers: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash and antibody incubation buffers to reduce non-specific binding.
Suboptimal Antibody Dilution Perform Antibody Titration: Empirically determine the optimal dilution for both your primary and secondary antibodies to maximize the signal-to-noise ratio.

Data Presentation

Table 1: Illustrative Cross-Reactivity of a Polyclonal Anti-Trichophytin Antibody in an ELISA.

The following data is representative and intended for illustrative purposes, as precise quantitative cross-reactivity percentages can vary based on the specific antibody and assay conditions.

Coating Antigen Antigen Concentration (µg/mL) Mean Absorbance (OD 450nm) Illustrative Cross-Reactivity (%)
Trichophyton rubrum101.85100%
Trichophyton mentagrophytes101.6288%
Epidermophyton floccosum101.2568%
Microsporum canis100.9853%
Candida albicans100.158%
Negative Control (BSA) N/A0.100%

Experimental Protocols

Protocol 1: Deglycosylation of Fungal Antigens for ELISA

This protocol describes the removal of N-linked glycans from fungal protein extracts to reduce mannan-based cross-reactivity.

Materials:

  • Fungal protein extract

  • PNGase F enzyme and reaction buffer

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Microcentrifuge tubes

  • Heat block

Procedure:

  • To 20 µg of fungal protein extract in a microcentrifuge tube, add denaturing buffer to a final volume of 18 µL.

  • Heat the sample at 95°C for 5 minutes to denature the proteins.

  • Cool the sample to room temperature.

  • Add 2 µL of 10X reaction buffer and 1 µL of PNGase F enzyme.

  • Incubate the reaction at 37°C for 1-2 hours.

  • The deglycosylated antigen is now ready for use in coating ELISA plates.

Protocol 2: ELISA with Enhanced Specificity for this compound

Materials:

  • Deglycosylated Trichophyton antigen

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Primary antibody (preferably a specific monoclonal antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Dilute the deglycosylated Trichophyton antigen to 1-10 µg/mL in coating buffer. Add 100 µL per well to the ELISA plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm.

Visualizations

signaling_pathway TRICHOPHYTON Trichophyton (Fungal PAMPs) PRR Pattern Recognition Receptors (e.g., Dectin-1) TRICHOPHYTON->PRR Recognition SYK Syk PRR->SYK CARD9 CARD9 SYK->CARD9 NFKB NF-κB CARD9->NFKB CYTOKINES Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->CYTOKINES Transcription TH17 Th17 Differentiation CYTOKINES->TH17 IL17 IL-17 TH17->IL17 Production

Caption: Host immune signaling pathway upon recognition of Trichophyton.

experimental_workflow START Start: Fungal Antigen Sample DEGLYCOSYLATION Step 1: Antigen Deglycosylation (PNGase F) START->DEGLYCOSYLATION ELISA_COATING Step 2: ELISA Plate Coating DEGLYCOSYLATION->ELISA_COATING BLOCKING Step 3: Blocking (e.g., 5% BSA) ELISA_COATING->BLOCKING PRIMARY_AB Step 4: Primary Antibody Incubation (Anti-Trichophyton mAb) BLOCKING->PRIMARY_AB SECONDARY_AB Step 5: Secondary Antibody Incubation (HRP-conjugated) PRIMARY_AB->SECONDARY_AB DETECTION Step 6: Substrate Addition and Signal Detection SECONDARY_AB->DETECTION END End: Specific Quantification DETECTION->END

Caption: Workflow for a specific ELISA to overcome cross-reactivity.

troubleshooting_logic HIGH_BG High Background/ False Positives? CHECK_CROSSREACTIVITY Is cross-reactivity with mannans suspected? HIGH_BG->CHECK_CROSSREACTIVITY Yes OPTIMIZE_WASH Action: Increase Washing Steps HIGH_BG->OPTIMIZE_WASH No DEGLYCOSYLATE Action: Deglycosylate Antigen CHECK_CROSSREACTIVITY->DEGLYCOSYLATE Yes CHECK_ANTIBODY Is a polyclonal antibody being used? CHECK_CROSSREACTIVITY->CHECK_ANTIBODY No DEGLYCOSYLATE->CHECK_ANTIBODY OPTIMIZE_BLOCKING Action: Optimize Blocking Buffer OPTIMIZE_BLOCKING->OPTIMIZE_WASH CHECK_ANTIBODY->OPTIMIZE_BLOCKING No USE_MAB Action: Switch to Monoclonal Antibody CHECK_ANTIBODY->USE_MAB Yes USE_MAB->OPTIMIZE_BLOCKING ASSAY_OK Assay Optimized OPTIMIZE_WASH->ASSAY_OK

Caption: Troubleshooting logic for high background in this compound immunoassays.

References

Technical Support Center: Standardization of Trichophytin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the standardization of Trichophytin preparations for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a this compound preparation?

A1: A this compound preparation, often referred to as this compound extract, is a sterile, aqueous solution containing antigens extracted from the mycelia of Trichophyton species, most commonly Trichophyton mentagrophytes and Trichophyton rubrum.[1][2] It is used in research to study the immunology of fungal infections and to elicit delayed-type hypersensitivity (DTH) reactions for potency and efficacy studies of immunomodulatory compounds.[3][4]

Q2: Why is standardization of this compound preparations critical for research?

A2: Standardization is crucial to ensure batch-to-batch consistency and reproducibility of experimental results. The lack of standardized or pure this compound has historically limited the usefulness of research findings.[3] Key parameters such as protein concentration, antigen profile, and biological potency can vary significantly between preparations, impacting the reliability of immunological assays.[3][5]

Q3: What are the key quality control parameters for a standardized this compound preparation?

A3: The three main pillars of this compound standardization are:

  • Identity: Confirming the source organisms (T. mentagrophytes, T. rubrum) and the characteristic protein profile.

  • Purity: Assessing the absence of contaminants and measuring the concentration of total protein.

  • Potency: Determining the biological activity, typically by measuring the preparation's ability to induce a DTH response in a sensitized animal model or to stimulate lymphocytes in vitro.[3][4]

Q4: What is the difference between concentration and potency?

A4: Concentration, often expressed as weight by volume (w/v) or protein content (e.g., mg/mL), refers to the amount of raw material or total protein in the extract.[1][2] Potency, however, refers to the specific biological activity of the extract. A preparation can have a high protein concentration but low potency if the key immunogenic antigens are degraded or absent. Therefore, potency assays are a more reliable measure of an extract's functional efficacy.[3]

Troubleshooting Guide

Issue 1: Low Protein Yield After Extraction

Potential Cause Troubleshooting Step
Inefficient Cell Lysis Fungal cell walls are robust.[6] Ensure mechanical disruption (e.g., bead beating, sonication, or grinding in liquid nitrogen) is thorough. Consider enzymatic digestion as a complementary step.
Poor Protein Solubilization The extraction buffer may be suboptimal. A protocol using Mg/CHAPS has been shown to be more effective for fungal proteomics than simpler Tris-based buffers.[6][7] Ensure the buffer has adequate ionic strength and includes detergents to solubilize membrane proteins.
Protein Degradation Proteases released during cell lysis can degrade the target antigens. Always work at 4°C and add a protease inhibitor cocktail to the extraction buffer immediately before use.

Issue 2: High Batch-to-Batch Variability in Potency Assays

Potential Cause Troubleshooting Step
Inconsistent Fungal Culture Conditions The age and growth phase of the fungal culture can significantly impact protein expression.[8] Standardize the culture medium, incubation time, and temperature. Harvest the mycelia at a consistent growth phase.
Variable Extraction Efficiency Minor variations in the extraction protocol can lead to different antigen profiles. Ensure all steps, particularly cell disruption and centrifugation, are performed consistently.
Degradation During Storage Antigens may degrade over time. Store the extract in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Consider lyophilization for long-term storage.
Inconsistent Inoculum for In Vivo Studies For DTH assays, ensure the sensitizing and challenge doses are precisely administered. The health and genetic background of the animal model (e.g., guinea pigs) should be consistent.[3][4]

Issue 3: Unexpected or Inconsistent Results in Cell-Based Assays

| Potential Cause | Troubleshooting Step | | Endotoxin Contamination | Contamination with bacterial endotoxins (LPS) can cause non-specific immune cell activation, masking the true antigen-specific response. Use endotoxin-free reagents and test the final preparation for endotoxin levels. | | Cytotoxicity of the Preparation | High concentrations of the extract or residual extraction chemicals (e.g., phenol) can be toxic to cells.[1] Perform a dose-response curve to determine the optimal, non-toxic concentration for your assay. Consider buffer exchange or dialysis to remove unwanted small molecules. | | Donor Variability in Human Cell Assays | Immune responses to this compound antigens can be highly variable between individuals.[9] When using human peripheral blood mononuclear cells (PBMCs), screen multiple donors to find responders and non-responders, or pool cells from several donors if appropriate for the experimental design. |

Experimental Protocols & Data

Protocol 1: Preparation of a Standardized this compound Extract

This protocol is a synthesized method based on common practices for creating fungal antigen extracts for immunological studies.[1][2][8]

1. Fungal Culture:

  • Inoculate equal parts of Trichophyton mentagrophytes and Trichophyton rubrum into a suitable liquid medium (e.g., Sabouraud Dextrose Broth).
  • Incubate cultures at 25-30°C with shaking for 2-4 weeks.
  • Harvest the mycelia by vacuum filtration and wash thoroughly with sterile saline.

2. Protein Extraction:

  • Freeze the washed mycelial mat at -80°C and grind to a fine powder under liquid nitrogen using a sterile mortar and pestle.
  • Resuspend the powder in a cold extraction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail.
  • Further disrupt the cells by sonication or bead beating on ice.
  • Clarify the extract by centrifugation at 12,000 x g for 30 minutes at 4°C.
  • Collect the supernatant, which contains the soluble proteins.

3. Sterilization and Formulation:

  • Sterilize the extract by filtration through a 0.22 µm filter.
  • For storage, add glycerol to a final concentration of 50% (v/v) and a preservative such as 0.4% phenol (w/v).[1][2]
  • Perform protein quantification using a standard method (e.g., Bradford or BCA assay).

Table 1: Example Quantitative Parameters for this compound Preparations
ParameterTarget RangeMethod
Total Protein Concentration 10 - 20 mg/mL (stock)Bradford or BCA Assay
Major Protein Bands (SDS-PAGE) 12.5 to 110 kDa[5]SDS-PAGE with Coomassie or Silver Staining
Endotoxin Level < 1.0 EU/mLLimulus Amebocyte Lysate (LAL) Assay
Sterility No microbial growthCulture on nutrient agar/broth
Protocol 2: Potency Testing via Delayed-Type Hypersensitivity (DTH) in Guinea Pigs

The DTH assay is a classic in vivo measure of cell-mediated immunity and this compound potency.[3][4]

1. Sensitization Phase:

  • Inject naive guinea pigs intradermally with 100 µL of an emulsion containing the this compound preparation (e.g., 100 µg of protein) and an adjuvant (e.g., Freund's Complete Adjuvant).

2. Challenge Phase:

  • After 7-14 days, challenge the sensitized animals by injecting 10 µL of the this compound preparation (e.g., 10 µg of protein in sterile saline) intradermally into the flank or ear pinna.
  • Inject a control group of non-sensitized animals with the same challenge dose.

3. Measurement and Interpretation:

  • At 24 and 48 hours post-challenge, measure the diameter (in mm) of erythema (redness) and induration (swelling) at the injection site.[1][2]
  • A potent preparation will elicit a significant DTH reaction in sensitized animals compared to controls. The results can be used to compare the potency of different batches.

Protocol 3: In Vitro Potency Testing via Lymphocyte Transformation Test (LTT)

The LTT is an in vitro alternative to animal testing that measures the proliferation of sensitized T-lymphocytes in response to the antigen.[4][10][11]

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a sensitized animal or a known-responsive human donor via density gradient centrifugation.
  • Resuspend cells in a complete culture medium (e.g., RPMI-1640 with 10% fetal calf serum).

2. Cell Stimulation:

  • Plate 2 x 10^5 PBMCs per well in a 96-well plate.
  • Add various dilutions of the this compound preparation to triplicate wells. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin, PHA).
  • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.[10]

3. Measurement of Proliferation:

  • Add a proliferation marker, such as ³H-thymidine or BrdU, to the wells and incubate for an additional 12-18 hours.[10]
  • Harvest the cells and quantify the incorporation of the marker using a beta counter (for ³H-thymidine) or an ELISA plate reader (for BrdU).
  • Calculate a Stimulation Index (SI) = (Mean counts in antigen wells) / (Mean counts in negative control wells). An SI > 2 is typically considered a positive response.

Visualizations

Experimental and Quality Control Workflow

G cluster_prep Preparation cluster_qc Quality Control & Standardization Culture 1. Fungal Culture (T. rubrum & T. mentagrophytes) Harvest 2. Mycelia Harvest & Washing Culture->Harvest Extract 3. Protein Extraction (Lysis & Clarification) Harvest->Extract Formulate 4. Formulation (Sterilization, Additives) Extract->Formulate Protein A. Protein Assay (BCA/Bradford) Formulate->Protein Purity B. Purity Check (SDS-PAGE, Endotoxin) Formulate->Purity Potency C. Potency Assay (DTH or LTT) Formulate->Potency Final Standardized This compound Preparation Potency->Final

Caption: Workflow for the preparation and standardization of this compound extract.

Delayed-Type Hypersensitivity (DTH) Signaling Pathway

DTH_Pathway cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase (24-48h) APC Antigen Presenting Cell (APC) Th1 Naive T Cell (Th0) APC->Th1 Presents Antigen MemT Memory Th1 Cell Th1->MemT Differentiates & Clonal Expansion APC2 APC MemT2 Memory Th1 Cell APC2->MemT2 Presents Antigen Cytokines Cytokines (IFN-γ, TNF-α) MemT2->Cytokines Re-stimulation by APC Macrophage Macrophage DTH_Response Inflammation (Erythema, Induration) Macrophage->DTH_Response Mediates Cytokines->Macrophage Activates Trichophytin1 This compound Antigen Trichophytin1->APC Trichophytin2 This compound Antigen Trichophytin2->APC2

Caption: Cellular interactions in the this compound-induced DTH response.

References

Technical Support Center: Minimizing Variability in Trichophytin Skin Test Administration and Reading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during Trichophytin skin test administration and reading.

Frequently Asked Questions (FAQs)

Q1: What are the different types of reactions observed in a this compound skin test?

A1: The this compound skin test can elicit two types of hypersensitivity reactions: an immediate (Type I) reaction and a delayed-type (Type IV) hypersensitivity (DTH) reaction.[1][2] The immediate reaction, characterized by a wheal and flare, is mediated by IgE antibodies and typically occurs within 15-20 minutes.[1][2] The delayed reaction, which presents as induration (a firm swelling), is a cell-mediated immune response that peaks between 24 and 48 hours after administration.[1][2]

Q2: What is the standard procedure for administering a this compound skin test?

A2: The standard procedure involves an intradermal injection of 0.1 mL of this compound extract into the volar surface of the forearm.[1][3] The injection should be administered as superficially as possible to create a distinct, pale elevation of the skin, known as a bleb, approximately 5 mm in diameter.[1][3]

Q3: When should the skin test reactions be read?

A3: Immediate reactions should be examined 15 to 20 minutes after the injection.[1][4] Delayed-type hypersensitivity reactions should be read between 24 and 48 hours after administration.[1][4]

Q4: What are the key parameters to measure for each reaction type?

A4: For the immediate reaction, both the wheal (the raised, blanched central area) and the flare (the surrounding area of redness or erythema) should be measured in millimeters.[1][4] For the delayed reaction, the diameter of the induration (the hardened, palpable swelling) should be measured in millimeters.[2] Redness (erythema) alone should not be measured for the delayed reaction.

Q5: How can I minimize variability in test administration?

A5: To minimize variability, it is crucial to standardize the injection technique. This includes using a consistent volume (0.1 mL), ensuring a superficial intradermal injection that creates a 5 mm bleb, and using the same anatomical location for testing.[1][3] Personnel administering the tests should be thoroughly trained and their technique periodically assessed.

Q6: What factors can influence the reading of the test and lead to variability?

A6: Several factors can affect the outcome of the skin test. Patient-related factors include age, skin pigmentation, and underlying medical conditions.[5] Medications such as antihistamines and tricyclic antidepressants can suppress the immediate reaction and should be discontinued for an adequate period before testing.[6][7] Adrenal corticosteroids can reduce delayed-type reactions.[1] Variability in reading can also arise from inter-observer differences in measuring the wheal, flare, and induration.

Troubleshooting Guides

Issue 1: No reaction to the positive control (histamine).
  • Possible Cause: The patient may be taking medications that suppress the allergic response, such as antihistamines.[8][9]

  • Solution: Verify the patient's medication history. Ensure that all interfering medications have been withheld for the appropriate duration before the test. If medication interference is ruled out, consider the possibility of improper administration or an issue with the histamine control solution itself.

Issue 2: Positive reaction to the negative control (saline/diluent).
  • Possible Cause: This may indicate dermatographism, a condition where the skin wheals upon being stroked or scratched.[8][10] It could also result from irritation caused by the injection.

  • Solution: A positive reaction to the negative control can invalidate the test results.[8] The test should be interpreted with caution. If the reaction to the this compound is significantly larger than the negative control, it may still be considered positive, but this requires careful clinical judgment.

Issue 3: Inconsistent readings between different technicians.
  • Possible Cause: Lack of a standardized reading methodology and inadequate training can lead to significant inter-observer variability.[11]

  • Solution: Implement a strict protocol for reading the tests. This should include using a standardized ruler or caliper, defining the precise borders of the wheal, flare, and induration, and providing comprehensive training with periodic competency assessments for all technicians. The ballpoint pen method, where the borders of the induration are marked before measurement, can also help reduce variability.

Issue 4: Difficulty in distinguishing between induration and erythema for the delayed reaction.
  • Possible Cause: Inexperienced technicians may mistakenly measure the area of redness instead of the palpable, hardened swelling.

  • Solution: Training should emphasize the technique of palpation to identify the firm edges of the induration. The area should be lightly touched with the fingertips to feel for the raised, hardened area.

Data Presentation

Table 1: Scoring of Immediate (Type I) Hypersensitivity Reaction

ScoreWheal Diameter (mm)Flare (Erythema) Diameter (mm)
0< 3< 5
1+3 - 55 - 10
2+5 - 1011 - 20
3+10 - 1521 - 30
4+> 15> 30

Note: This table provides a general guideline for scoring. The exact size criteria may vary between different laboratories and should be established as part of a standardized protocol.

Table 2: Interpretation of Delayed-Type (Type IV) Hypersensitivity Reaction

Induration Diameter (mm)Interpretation
0 - 4Negative
≥ 5Positive

Note: An induration of 5 mm or greater is generally considered a positive delayed-type hypersensitivity reaction to this compound.[12]

Table 3: Factors Contributing to Variability in this compound Skin Testing

Factor CategorySpecific FactorEffect on Test Result
Administration Technique Injection depthToo deep may reduce reaction size
Injected volumeInconsistent volume leads to variable reaction size
Bleb sizeFailure to form a proper bleb can affect antigen delivery
Reading and Interpretation Inter-observer variabilityInconsistent measurement of wheal, flare, and induration
Measurement techniqueInaccurate use of measuring tools
Timing of readingReading too early or too late can lead to inaccurate results
Patient-Related Factors AgeInfants and the elderly may have diminished skin reactions[6]
Skin conditionDermatographism can cause false positives[10]
Concurrent illnessesSome viral and bacterial infections can suppress DTH reactions
MedicationsAntihistamines, tricyclic antidepressants, corticosteroids can alter results[1][6]
Antigen-Related Factors Storage conditionsImproper storage can affect antigen potency[1]
Antigen concentrationVariability in extract concentration

Experimental Protocols

Protocol 1: Administration of this compound for Immediate and Delayed Hypersensitivity Testing
  • Patient Preparation:

    • Obtain informed consent.

    • Review the patient's medical history and current medications to identify any contraindications or interfering substances.[1]

    • Instruct the patient to discontinue antihistamines and other interfering medications for the appropriate duration prior to the test.[1]

  • Site Selection and Preparation:

    • Select a test site on the volar surface of the forearm, free of hair, blemishes, and inflammation.

    • Cleanse the skin with an alcohol swab and allow it to dry completely.[3]

  • Injection Procedure:

    • Using a sterile tuberculin syringe with a 26 or 27-gauge needle, draw up 0.1 mL of the this compound extract.

    • Hold the skin taut.

    • Insert the needle, bevel up, at a 5 to 15-degree angle into the superficial layer of the skin.[13]

    • Inject the solution slowly to form a distinct bleb of approximately 5 mm in diameter.[1][3]

    • Administer a positive control (histamine) and a negative control (saline or diluent) at separate, marked sites.[8][14]

  • Post-Injection Observation:

    • Observe the patient for at least 20 minutes for any signs of a systemic allergic reaction.[1]

Protocol 2: Reading and Interpretation of this compound Skin Test Reactions
  • Reading the Immediate Reaction (15-20 minutes):

    • At 15 to 20 minutes post-injection, inspect the test sites under good lighting.

    • Using a millimeter ruler, measure the largest diameter of the wheal and the surrounding flare (erythema).

    • Record the measurements in millimeters.

    • Score the reaction according to the established grading system (see Table 1).

  • Reading the Delayed Reaction (24-48 hours):

    • At 24 to 48 hours post-injection, have the patient return for the reading.

    • Visually inspect the test site for induration and erythema.

    • Palpate the injection site to determine the extent of the induration. Use fingertips to feel the margin of the firm, raised area.

    • Mark the borders of the induration with a fine-tip pen.

    • Using a millimeter ruler, measure the diameter of the induration at its widest point, perpendicular to the long axis of the forearm.

    • Record the measurement in millimeters. Do not measure erythema.

    • Interpret the result based on the size of the induration (see Table 2).

Mandatory Visualizations

experimental_workflow cluster_admin Test Administration cluster_read Reaction Reading prep Patient & Site Preparation inject Intradermal Injection (0.1 mL) prep->inject bleb Formation of 5mm Bleb inject->bleb controls Administer Positive & Negative Controls bleb->controls observe Observe for Adverse Reactions controls->observe read_immediate Read Immediate Reaction (15-20 min) observe->read_immediate read_delayed Read Delayed Reaction (24-48 hours) observe->read_delayed measure_immediate Measure Wheal & Flare (mm) read_immediate->measure_immediate measure_delayed Measure Induration (mm) read_delayed->measure_delayed signaling_pathways cluster_type1 Type I Hypersensitivity (Immediate) cluster_type4 Type IV Hypersensitivity (Delayed) antigen1 This compound Antigen ige IgE on Mast Cell antigen1->ige degranulation Mast Cell Degranulation ige->degranulation mediators Release of Histamine & other mediators degranulation->mediators reaction1 Wheal & Flare Reaction mediators->reaction1 antigen2 This compound Antigen apc Antigen Presenting Cell (APC) antigen2->apc tcell Sensitized T-lymphocytes apc->tcell cytokines Cytokine Release tcell->cytokines macrophage Macrophage Activation cytokines->macrophage reaction2 Induration macrophage->reaction2 variability_factors cluster_admin_details cluster_reading_details cluster_patient_details cluster_antigen_details center Variability in This compound Skin Test admin Administration Technique center->admin reading Reading & Interpretation center->reading patient Patient-Related Factors center->patient antigen Antigen-Related Factors center->antigen admin_details Injection Depth Injected Volume Bleb Formation admin->admin_details reading_details Inter-observer Variation Measurement Technique Timing of Reading reading->reading_details patient_details Age Skin Condition Medications patient->patient_details antigen_details Storage Concentration antigen->antigen_details

References

Strategies to reduce non-specific binding in Trichophytin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Trichophytin ELISA experiments, with a specific focus on reducing non-specific binding.

Troubleshooting Guide: High Background and Non-Specific Binding

High background signal in an ELISA can mask the specific signal from the analyte of interest, leading to inaccurate and unreliable results. The following guide provides a systematic approach to troubleshooting and mitigating non-specific binding in your this compound ELISA.

Problem: High background in negative control wells and/or low signal-to-noise ratio.

This is a common issue in ELISA and can stem from several factors. Follow these steps to identify and address the root cause:

Step 1: Evaluate the Blocking Step

Inadequate blocking is a primary cause of high background. The blocking buffer is crucial for preventing the non-specific adsorption of antibodies and other proteins to the microplate wells.

  • Is the blocking buffer appropriate? The choice of blocking agent can significantly impact non-specific binding.[1][2][3] Consider the following:

    • Protein-based blockers: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are common choices. For this compound ELISA, which involves a fungal antigen, a protein blocker that does not cross-react with your antibodies or the antigen is essential. Casein has been shown to be a highly effective blocking agent in some ELISAs due to its content of smaller protein species that can better block unoccupied sites.[1]

    • Non-protein blockers: Commercial synthetic blockers are also available and can be a good option if protein-based blockers are causing cross-reactivity.

  • Is the blocking buffer concentration optimal? A higher concentration of the blocking agent (e.g., increasing BSA from 1% to 2%) may be necessary to effectively block all non-specific binding sites.[4]

  • Is the blocking incubation time and temperature sufficient? Increasing the incubation time or performing the blocking step at a higher temperature (e.g., 37°C) can enhance blocking efficiency.[4][5]

Step 2: Optimize Washing Steps

Insufficient washing can leave behind unbound reagents, leading to a high background signal.[4][6][7]

  • Increase the number of wash cycles: Instead of three washes, try five to six washes between each step.[4]

  • Increase the wash volume: Ensure that the wells are completely filled with wash buffer during each cycle.

  • Incorporate a soak time: Allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration can improve the removal of non-specifically bound material.[4]

  • Add a detergent to the wash buffer: A non-ionic detergent like Tween 20 (typically at 0.05%) in the wash buffer helps to reduce non-specific interactions.[8]

Step 3: Review Antibody Concentrations

Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.

  • Titrate your antibodies: Perform a checkerboard titration to determine the optimal concentration of both the capture and detection antibodies that provides the best signal-to-noise ratio.[6]

Step 4: Assess the this compound Antigen

The nature of the this compound antigen itself can contribute to non-specific binding.

  • Antigen purity: Crude or partially purified this compound extracts may contain cross-reactive components that bind non-specifically to the plate or antibodies. If possible, consider using a more purified form of the antigen. The method of antigen preparation can impact its composition and purity.[9]

  • Antigen coating concentration: An excessively high coating concentration can lead to protein aggregation and increased non-specific binding. Optimize the coating concentration to ensure a monolayer of antigen on the plate surface.

Step 5: Consider Other Potential Causes

  • Cross-reactivity of the secondary antibody: The secondary antibody may be cross-reacting with other components in the assay. Ensure you are using a secondary antibody that is specific for the primary antibody's species and has been pre-adsorbed to minimize cross-reactivity.[6]

  • Contamination: Contamination of reagents, buffers, or the plate itself can introduce substances that contribute to high background.[4][7] Always use fresh, sterile reagents and handle plates with care.

  • Incubation times and temperatures: Sub-optimal incubation times and temperatures for antibody and substrate steps can affect the specificity of the binding reactions.[5] Adhere to the recommended protocol or optimize these parameters for your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for a this compound ELISA?

There is no single "best" blocking buffer for all ELISAs. The optimal choice depends on the specific antibodies and antigen being used. However, for fungal antigens like this compound, starting with a 1-2% solution of a high-quality, protease-free Bovine Serum Albumin (BSA) in PBS or TBS is a good starting point. If high background persists, consider trying other protein-based blockers like casein or non-fat dry milk.[1][10] Commercial synthetic blockers are also an excellent alternative to avoid potential cross-reactivity with protein-based blockers.[3]

Q2: How can I be sure that my washing technique is effective?

Proper washing technique is critical. Ensure that you are completely aspirating the contents of the wells after each wash. Tapping the inverted plate on a clean paper towel can help remove any residual liquid. Using an automated plate washer can improve consistency and reduce the risk of well-to-well variability.

Q3: Could the crude nature of my this compound extract be the cause of high background?

Yes, this is a likely contributor. Crude fungal extracts contain a complex mixture of proteins, carbohydrates, and other molecules that can non-specifically adsorb to the ELISA plate, leading to high background.[9] If you are preparing your own this compound antigen, consider incorporating additional purification steps. If using a commercial antigen, inquire about its purity.

Q4: I've tried optimizing my blocking and washing steps, but the background is still high. What should I do next?

If you have optimized your blocking and washing protocols, the next step is to re-evaluate your antibody concentrations. Perform a titration of both your primary and secondary antibodies to find the optimal dilution that maximizes the specific signal while minimizing the background. Also, consider the possibility of secondary antibody cross-reactivity and ensure it is highly specific and pre-adsorbed.[6]

Q5: Can adding a detergent to my sample diluent help reduce non-specific binding?

Yes, adding a small amount of a non-ionic detergent like Tween 20 (e.g., 0.05%) to your sample and antibody diluents can help to reduce non-specific hydrophobic interactions.[8][11]

Data Presentation

Table 1: Comparison of Blocking Agents in an ELISA System

This table summarizes the findings of a study comparing the effectiveness of different blocking agents in reducing non-specific binding. The optical density (O.D.) at 450 nm is inversely proportional to the blocking efficiency.

Blocking AgentConcentrationMean O.D. 450 nm (± SD) of Non-Specific BindingConclusion
Bovine Serum Albumin (BSA)100 mg/mLHighLess effective at blocking non-specific binding.[1]
Newborn Calf Serum (NBCS)NeatHighLess effective at blocking non-specific binding.[1]
Casein25 mg/mLLowSuperior in preventing non-specific binding.[1]

Data adapted from a comparative study on blocking agents. The lower O.D. values indicate more effective blocking of non-specific binding.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

  • Plate Coating: Coat a 96-well microplate with this compound antigen at the desired concentration in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Prepare different blocking buffers to be tested (e.g., 1% BSA in PBST, 5% non-fat dry milk in PBST, 1% casein in PBST, and a commercial synthetic blocker). Add 200 µL of each blocking buffer to a set of wells. For a negative control, add only PBST to one set of wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or 37°C.

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add the enzyme-conjugated secondary antibody (at its working dilution in the corresponding blocking buffer) to all wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the appropriate substrate and incubate until color develops.

  • Stop Reaction and Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

  • Analysis: Compare the background signal (wells with no antigen or no primary antibody) for each blocking buffer. The blocking buffer that yields the lowest background with the highest specific signal is optimal.

Protocol 2: Optimization of Wash Steps

  • Perform ELISA: Set up your this compound ELISA as you normally would, up to the first washing step after the primary antibody incubation.

  • Vary Wash Cycles: In different sets of wells, vary the number of wash cycles (e.g., 3, 5, and 7 washes).

  • Incorporate Soak Time: In another set of wells, incorporate a 60-second soak time with the wash buffer during each wash cycle.

  • Complete the Assay: Proceed with the remaining steps of your ELISA protocol.

  • Analyze Results: Compare the signal-to-noise ratio for each washing condition. The condition that provides the lowest background without significantly reducing the specific signal is the optimal washing protocol.

Mandatory Visualization

Troubleshooting_NonSpecific_Binding cluster_Start Start cluster_Blocking Step 1: Blocking Optimization cluster_Washing Step 2: Wash Optimization cluster_Antibody Step 3: Antibody Concentration cluster_Antigen Step 4: Antigen Quality cluster_End Resolution Start High Background / Low Signal-to-Noise Blocking_Check Evaluate Blocking Buffer (Type, Concentration, Incubation) Start->Blocking_Check Blocking_Action Action: Test different blockers (e.g., Casein), increase concentration, or extend incubation. Blocking_Check->Blocking_Action If inadequate Washing_Check Review Washing Protocol (Number of washes, Volume, Soak time) Blocking_Check->Washing_Check If adequate Blocking_Action->Washing_Check Washing_Action Action: Increase wash cycles, add a soak step, include detergent. Washing_Check->Washing_Action If inadequate Antibody_Check Check Antibody Concentrations (Primary & Secondary) Washing_Check->Antibody_Check If adequate Washing_Action->Antibody_Check Antibody_Action Action: Perform antibody titration to find optimal dilution. Antibody_Check->Antibody_Action If too high Antigen_Check Assess this compound Antigen (Purity, Coating concentration) Antibody_Check->Antigen_Check If optimal Antibody_Action->Antigen_Check Antigen_Action Action: Use purified antigen if possible, optimize coating concentration. Antigen_Check->Antigen_Action If questionable End Improved Signal-to-Noise Ratio Antigen_Check->End If optimal Antigen_Action->End

Caption: Troubleshooting workflow for reducing non-specific binding in ELISA.

References

Technical Support Center: Enhancing Protein Yield from Trichophytin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trichophytin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions related to enhancing the yield of specific proteins from Trichophyton species.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound extraction experiments.

Issue 1: Low or No Protein Yield in Crude Extract

Question Potential Causes Recommended Solutions
Why is my total protein yield unexpectedly low after cell lysis? Inefficient Cell Lysis: The robust chitin cell wall of Trichophyton can be difficult to disrupt.[1][2]Optimize Lysis Method: - Mechanical Disruption: Ensure thorough grinding of mycelia in liquid nitrogen to a fine powder.[1] For bead beating, use appropriate beads (e.g., zirconia-silica) and optimize vortexing time and speed.[3]- Chemical Lysis: Use strong extraction buffers containing chaotropic agents like urea and detergents such as CHAPS or SDS.[4] The Mg/CHAPS extraction protocol has been shown to be more effective than Tris/EDTA for fungal proteomics.[1][2]- Enzymatic Lysis: Consider pre-treating cells with lysing enzymes from Trichoderma harzianum to weaken the cell wall before mechanical disruption.[5]
Suboptimal Growth Conditions: Culture age, media composition, and growth phase can significantly impact protein expression.[6]Standardize Culture Conditions: - Growth Phase: Harvest mycelia during the active growth phase for optimal protein content.[6]- Inductive Media: Culture Trichophyton in media containing proteins like keratin or soy to induce the expression of secreted proteases.[7][8][9]- pH and Temperature: Maintain optimal pH (around 8.0) and temperature for the expression of specific proteases.[10]
Protein Degradation: Endogenous proteases released during lysis can degrade target proteins.[11][12]Inhibit Protease Activity: - Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize protease activity.[11]- Use Protease Inhibitors: Add a protease inhibitor cocktail (e.g., PMSF, aprotinin, leupeptin) to your lysis buffer.[1]
Ineffective Protein Precipitation: If using a precipitation step (e.g., TCA/acetone), incomplete precipitation will lead to protein loss.[13]Optimize Precipitation: - TCA/Acetone Combination: Use a combination of 10% TCA in acetone, which is more effective than either solvent alone.[13]- Incubation: Ensure adequate incubation time (at least 45 minutes at -20°C) for complete protein precipitation.[13]- Pellet Washing: Wash the protein pellet with cold acetone to remove residual TCA, which can interfere with downstream applications.[13][14]

Issue 2: Target Protein is Expressed but Yield is Low After Purification

Question Potential Causes Recommended Solutions
My target protein is present in the crude lysate but is lost during affinity chromatography (e.g., His-tag). What could be the issue? Affinity Tag is Inaccessible: The protein's tertiary structure may be hiding the affinity tag, preventing it from binding to the resin.[15][16]Improve Tag Accessibility: - Denaturing Purification: Purify the protein under denaturing conditions (e.g., using urea or guanidine-HCl) to unfold the protein and expose the tag. The protein may require refolding on-column.[15]- Change Tag Position: If designing a recombinant protein, move the affinity tag to the other terminus (N- vs. C-terminus).[15]
Incorrect Buffer Composition: The pH or ionic strength of the binding, wash, or elution buffers may not be optimal for your specific protein.[15][16]Optimize Buffers: - Binding/Wash Buffer: Check the pH and ensure the imidazole concentration is low enough to allow binding but high enough to prevent non-specific interactions (typically 10-20 mM for His-tags).[17]- Elution Buffer: Use a gradient of the eluting agent (e.g., imidazole) to determine the optimal concentration for eluting your target protein without co-eluting contaminants.[11]
Column Capacity Exceeded: Overloading the affinity column with too much total protein can lead to the target protein flowing through without binding.Adjust Protein Load: - Quantify Total Protein: Determine the total protein concentration in your lysate and load an amount that is within the binding capacity of your column resin (typically 5-10 mg of His-tagged protein per ml of beads).[18]- Increase Resin Volume: If you have a large amount of lysate, increase the column bed volume.[18]
My protein expresses well, but it is insoluble and found in the pellet (inclusion bodies). How can I improve its solubility? High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to misfolded, aggregated protein.[11]Modify Expression Conditions: - Lower Induction Temperature: Reduce the temperature after induction (e.g., to 16-25°C) and extend the induction time to slow down protein synthesis and promote proper folding.[19]- Optimize Inducer Concentration: Test a range of inducer concentrations, as lower levels can sometimes improve solubility.[19]
Suboptimal Lysis Buffer: The buffer may not be suitable for maintaining the solubility of your specific protein.Use Solubility-Enhancing Agents: - Detergents: Include mild, non-ionic detergents in the lysis buffer.[16]- Additives: Supplement buffers with additives like glycerol (5-20%) or arginine (0.5-1 M) to help prevent aggregation.[20]

Data Presentation

Table 1: Comparison of Fungal Protein Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesReported Outcome (in Fungal Proteomics)
Tris/EDTA Buffer Gentle lysis using a buffered solution with a chelating agent.Simple and mild conditions.Inefficient for organisms with robust cell walls like fungi.Lower number of protein spots detected on 2-DE gels compared to Mg/CHAPS.[1][2]
Mg/CHAPS Buffer Uses a zwitterionic detergent (CHAPS) to solubilize proteins, particularly membrane proteins.More effective at extracting a wider range of proteins, including those that are membrane-bound or low in abundance.[1]More complex buffer composition.Higher number of protein spots and greater intensity for matched spots on 2-DE gels, indicating a more comprehensive extraction.[1][2]
Urea-Based Buffer Employs a high concentration of urea (e.g., 9M) to denature proteins and disrupt interactions, enhancing solubilization.Highly effective for solubilizing difficult proteins and preventing proteolytic degradation.[4]Denaturing conditions may not be suitable for downstream functional assays.Efficiently extracts both high and low molecular weight proteins, even from fungi grown on poor carbon sources.[4]
TCA/Acetone Precipitation Proteins are precipitated out of solution by trichloroacetic acid and then washed with acetone.Effectively concentrates proteins, removes interfering substances (e.g., lipids, salts), and inactivates proteases.[13]Protein pellets can be difficult to resolubilize completely.[13]A standard and effective method for preparing fungal protein samples for 2-DE.[1][13]

Experimental Protocols

Protocol 1: High-Yield Protein Extraction using Mg/CHAPS Buffer

This protocol is adapted from a method demonstrated to be highly effective for fungal proteomics.[1]

  • Harvest and Preparation:

    • Harvest fungal mycelia by vacuum filtration.

    • Freeze the mycelium at -80°C and then lyophilize for 24 hours.

    • Weigh out approximately 500 mg of dried mycelia.

  • Cell Disruption:

    • In a pre-chilled mortar and pestle, add liquid nitrogen and the 500 mg of mycelia.

    • Grind the mycelia to a fine, consistent powder.

  • Extraction:

    • Transfer the powdered mycelia to a 15 mL tube.

    • Add 5 mL of ice-cold Mg/CHAPS extraction buffer:

      • 0.5 M Tris-HCl, pH 8.3

      • 2% (w/v) CHAPS

      • 20 mM MgCl₂

      • 2% (w/v) DTT

      • 1 mM PMSF (add fresh just before use)

    • Homogenize the suspension thoroughly by vortexing.

    • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the total cytoplasmic proteins, and transfer it to a new tube.

Protocol 2: TCA/Acetone Precipitation of Proteins

This protocol is used to concentrate the protein sample and remove non-protein contaminants from the clarified lysate obtained in Protocol 1.[1][13]

  • Precipitation:

    • To the supernatant from the previous protocol, add 4 volumes of ice-cold 10% (w/v) TCA in acetone containing 0.07% (w/v) DTT.

    • Mix well and incubate at -20°C for at least 45 minutes (or overnight for maximum precipitation).

  • Pelleting:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.

  • Washing:

    • Add 1 mL of ice-cold acetone containing 0.07% (w/v) DTT to the pellet.

    • Gently resuspend the pellet by vortexing.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Repeat the wash step two more times.

  • Drying and Solubilization:

    • After the final wash, briefly air-dry the pellet to remove residual acetone. Do not over-dry, as this will make it difficult to redissolve.

    • Resuspend the pellet in a rehydration buffer suitable for your downstream application (e.g., for 2D electrophoresis: 7 M Urea, 2 M Thiourea, 4% w/v CHAPS, 20 mM DTT).

Protocol 3: Purification of His-tagged Proteins under Native Conditions

This is a general protocol for purifying a recombinant His-tagged protein from a fungal lysate.

  • Column Preparation:

    • Resuspend the Ni-NTA agarose slurry and add the desired amount to a chromatography column.

    • Allow the resin to settle and the storage buffer to drain.

    • Equilibrate the column by washing with 10 column volumes of Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Protein Binding:

    • Take the clarified protein lysate (after extraction but before precipitation) and ensure it is in a buffer compatible with binding (adjust pH and add imidazole to 10 mM if necessary).

    • Load the lysate onto the equilibrated column. For low-expressing proteins, batch binding by incubating the lysate with the resin in a tube for 30-60 minutes at 4°C before packing the column can improve efficiency.[18]

    • Collect the flow-through fraction to check for unbound protein.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Collect wash fractions for analysis.

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect the eluate in several fractions (e.g., 0.5-1 mL each).

  • Analysis:

    • Analyze all fractions (lysate, flow-through, washes, and elution fractions) by SDS-PAGE to assess the purity and yield of the target protein.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Protein Yield start Start: Low Protein Yield check_lysate Analyze Crude Lysate (e.g., via SDS-PAGE) start->check_lysate no_protein No/Low Protein in Lysate check_lysate->no_protein No protein_ok Protein Present in Lysate check_lysate->protein_ok Yes cause1 Potential Cause: Inefficient Cell Lysis no_protein->cause1 cause2 Potential Cause: Suboptimal Growth Conditions no_protein->cause2 cause3 Potential Cause: Protein Degradation no_protein->cause3 check_purification Analyze Purification Fractions (Flow-through, Wash, Elution) protein_ok->check_purification solution1 Solution: - Optimize mechanical disruption - Use stronger lysis buffer (Mg/CHAPS) - Add lysing enzymes cause1->solution1 solution2 Solution: - Use inductive media (keratin) - Harvest at optimal growth phase - Adjust pH/temperature cause2->solution2 solution3 Solution: - Work at 4°C - Add protease inhibitors cause3->solution3 protein_in_ft Protein in Flow-through/Wash check_purification->protein_in_ft protein_insoluble Protein in Insoluble Pellet check_purification->protein_insoluble low_elution Low Recovery in Elution check_purification->low_elution cause4 Potential Cause: Poor Binding to Resin protein_in_ft->cause4 cause5 Potential Cause: Inclusion Body Formation protein_insoluble->cause5 cause6 Potential Cause: Inefficient Elution low_elution->cause6 solution4 Solution: - Check buffer pH/imidazole - Use denaturing conditions - Check tag accessibility cause4->solution4 solution5 Solution: - Lower induction temperature - Use solubility-enhancing agents - On-column refolding cause5->solution5 solution6 Solution: - Optimize elution buffer (imidazole gradient) - Increase elution volume cause6->solution6

Caption: A logical workflow for diagnosing and resolving common issues leading to low protein yield.

signaling_pathway Hypothetical Pathway for Protease Induction in Trichophyton cluster_env Host Environment cluster_cell Fungal Cell Keratin Host Keratin Nutrient_Sensing Nutrient Sensing Pathways Keratin->Nutrient_Sensing sensed as nutrient source Alkaline_pH Alkaline pH (e.g., > 7.0) PacC_pathway Pal/PacC pH Signaling Pathway Alkaline_pH->PacC_pathway senses TF_PacC Transcription Factor PacC (activated) PacC_pathway->TF_PacC activates Protease_Genes Protease Genes (SUB, MEP) TF_PacC->Protease_Genes regulates transcription TF_StuA Transcription Factor StuA Nutrient_Sensing->TF_StuA Glyoxylate Glyoxylate Cycle Upregulation Nutrient_Sensing->Glyoxylate TF_StuA->Protease_Genes regulates transcription Secretion Protein Secretion Protease_Genes->Secretion expressed & translated Proteases Secreted Proteases (Subtilisins, Metalloproteases) Secretion->Proteases Proteases->Keratin degrades

Caption: A model of signaling pathways inducing protease secretion in Trichophyton in a host environment.

References

Troubleshooting poor reproducibility in Trichophytin in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichophytin in vitro assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues to improve the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro assays?

A1: this compound is a fungal extract derived from dermatophytes of the Trichophyton genus, such as Trichophyton rubrum or Trichophyton mentagrophytes.[1][2] In in vitro assays, it is commonly used to study the host immune response to fungal antigens. These assays are crucial for understanding the pathogenesis of dermatophytosis, evaluating the efficacy of antifungal drugs, and developing immunotherapeutic strategies.[3][4] this compound can stimulate various immune cells, including keratinocytes and peripheral blood mononuclear cells (PBMCs), to produce a range of cytokines.[3][5][6]

Q2: What are the most common sources of variability in this compound in vitro assays?

A2: Poor reproducibility in this compound assays can stem from multiple sources.[7][8] Key factors include variability in the this compound extract itself (lot-to-lot differences), inconsistencies in cell culture practices (cell line authenticity, passage number, and seeding density), procedural variations (pipetting errors, incubation times), and the choice of assay readout (e.g., ELISA, qPCR, flow cytometry).[9][10]

Q3: How can I ensure the quality and consistency of my this compound extract?

A3: To ensure the quality of your this compound extract, it is crucial to source it from a reputable supplier or to have a standardized in-house preparation protocol. Key quality control steps should include protein concentration measurement, endotoxin testing, and functional characterization. For consistency, it is advisable to purchase a large batch of a single lot to be used across a series of experiments.

Q4: My cell viability assay results show over 100% viability after this compound treatment. Is this an error?

A4: While seemingly counterintuitive, cell viability readings exceeding 100% of the control can occur.[11] This may not necessarily be an error but could indicate that the this compound extract or its solvent has a proliferative effect on the cells at the tested concentrations.[11] Alternatively, components in the fungal extract might interfere with the assay reagents (e.g., formazan-based assays like MTT), leading to an artificially high signal.[10][11] It is recommended to visually inspect the cells under a microscope and consider using a secondary, mechanistically different viability assay to confirm the results.

Troubleshooting Guides

Issue 1: High Variability in Cytokine Measurement (ELISA or CBA)

Problem: You are observing significant well-to-well or experiment-to-experiment variability in the levels of cytokines (e.g., IL-8, TNF-α) produced by cells stimulated with this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. Optimize seeding density for your specific cell type and plate format.[10]
Variable this compound Activity Aliquot your this compound stock to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. If using a new lot, perform a dose-response curve to confirm its activity is comparable to previous batches.
Pipetting Inaccuracy Use calibrated pipettes and practice proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.[10]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.[10] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inconsistent Incubation Times Strictly adhere to the planned incubation times for both cell stimulation and assay development.[10] Use a timer to ensure consistency across all plates and experiments.
Issue 2: Poor Reproducibility in Antifungal Susceptibility Testing (Broth Microdilution)

Problem: You are getting inconsistent Minimum Inhibitory Concentration (MIC) values for antifungal agents against Trichophyton species.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Preparation The preparation of the fungal inoculum is a critical step. Standardize the culture conditions (media, temperature, incubation time) to produce conidia.[12] Filtering the inoculum to obtain a suspension of microconidia can improve reproducibility.[12]
Inappropriate Growth Medium Different media can affect the growth of Trichophyton and the activity of antifungal drugs. RPMI 1640 is a commonly recommended medium for susceptibility testing.[13][14]
Variable Incubation Conditions Incubation temperature and duration can significantly impact MIC results.[13][15] A temperature of 28°C and an incubation period of 7 days are often optimal, but this may need to be validated for your specific strains.[16][17]
Subjective Endpoint Reading Visual determination of growth inhibition can be subjective. Establish clear endpoint criteria (e.g., 80% or 100% growth inhibition compared to the control).[15] Having a second researcher read the plates can help ensure consistency.

Experimental Protocols

Protocol 1: In Vitro Stimulation of PBMCs with this compound for Cytokine Analysis
  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting and Seeding: Wash the isolated PBMCs and resuspend in complete RPMI 1640 medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of medium.

  • Cell Stimulation: Prepare a working solution of this compound at twice the desired final concentration. Add 100 µL of the this compound solution or a vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.

  • Cytokine Measurement: Analyze the cytokine levels in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay (CBA) according to the manufacturer's instructions.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed your cells of interest (e.g., HaCaT keratinocytes) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Visualizations

Trichophytin_Signaling_Pathway Simplified Signaling Pathway of this compound in Keratinocytes This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Signaling cascade in keratinocytes upon this compound stimulation.

Experimental_Workflow General Workflow for In Vitro this compound Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, Keratinocytes) Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Trichophytin_Prep 2. This compound Preparation (Dilution Series) Stimulation 4. Stimulation with this compound Trichophytin_Prep->Stimulation Cell_Seeding->Stimulation Incubation 5. Incubation Stimulation->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Cytokine Cytokine Measurement (e.g., ELISA) Incubation->Cytokine Gene_Expression Gene Expression (e.g., qPCR) Incubation->Gene_Expression Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Cytokine->Data_Analysis Gene_Expression->Data_Analysis

Caption: Standard experimental workflow for this compound in vitro assays.

Troubleshooting_Logic Troubleshooting Logic for Poor Reproducibility Start Poor Reproducibility Observed Check_Reagents Check Reagents (this compound lot, media, antibodies) Start->Check_Reagents Check_Cells Check Cell Culture (Passage #, density, contamination) Check_Reagents->Check_Cells Reagents OK Standardize_Reagents Standardize/Validate Reagents Check_Reagents->Standardize_Reagents Issue Found Check_Technique Review Technique (Pipetting, timing, plate map) Check_Cells->Check_Technique Cells OK Standardize_Cells Standardize Cell Handling Check_Cells->Standardize_Cells Issue Found Refine_Technique Refine & Standardize Protocol Check_Technique->Refine_Technique Issue Found End Reproducibility Improved Check_Technique->End Technique OK Standardize_Reagents->Check_Cells Standardize_Cells->Check_Technique Refine_Technique->End

Caption: A logical approach to troubleshooting reproducibility issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Trichophytin-Based and Alternative Diagnostic Assays for Dermatophytosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of dermatophytosis—a fungal infection of the skin, hair, or nails caused by dermatophytes—is paramount for effective treatment and clinical trial outcomes. While the Trichophytin skin test has historical significance, a range of alternative assays now offer varying levels of sensitivity, specificity, and turnaround time. This guide provides an objective comparison of this compound-based assays with conventional and molecular alternatives, supported by performance data and detailed experimental protocols.

Overview of Diagnostic Modalities

The landscape of dermatophytosis diagnostics encompasses immunological, microscopic, culture-based, and molecular methods. The this compound skin test, an immunological assay, is primarily indicated for assessing Type I hypersensitivity (allergy) to Trichophyton fungi, rather than diagnosing an active infection.[1][2][3] Its utility in diagnosing a current dermatophyte infection is limited. In contrast, methods like direct microscopy, fungal culture, and molecular assays are designed to directly detect the presence of the causative fungal agents.

Performance Comparison of Diagnostic Assays

The selection of a diagnostic assay often depends on a trade-off between speed, accuracy, and cost. Molecular methods generally offer the highest sensitivity and fastest results, while conventional methods remain valuable in many clinical settings.

Assay TypeTest NamePrincipleTurnaround TimeSensitivitySpecificity
Immunological This compound Skin TestIntradermal injection of Trichophyton antigens to elicit a Type I (immediate) or Type IV (delayed) hypersensitivity reaction.[1][2]15-20 minutes for immediate reaction; 24-48 hours for delayed reaction.[1][3]Not typically used for diagnosing active infection. Performance data for this application is scarce.Not typically used for diagnosing active infection.
Microscopy KOH SmearKeratinized tissue is treated with potassium hydroxide (KOH) to dissolve host cells, allowing for microscopic visualization of fungal elements.[4]< 1 hour.[4]Low sensitivity, with false negative rates of 5-15%.[4]Low, as it cannot identify the specific fungal species.[4]
Culture Fungal CultureClinical specimens are inoculated on a specialized medium (e.g., Sabouraud's dextrose agar) and incubated to allow for fungal growth and subsequent identification.[5][6]2-4 weeks.[5][6][7]Considered a gold standard, but false negatives can occur.[4]High, allows for species-level identification.
Molecular Real-Time PCR (qPCR)Amplification and quantification of specific fungal DNA sequences from a clinical sample.[5]~3-5 hours.[7]High, often superior to culture.[5][7] A PCR-based workflow demonstrated a sensitivity of 94.6%.[8]High, can be designed to be species-specific.[5]
Molecular LAMP AssayLoop-mediated isothermal amplification of fungal DNA at a constant temperature.[9]< 1 hour.[9]100% (for T. rubrum and T. mentagrophytes in one study).[9]100% (for T. rubrum and T. mentagrophytes in one study).[9]
Molecular DNA MicroarrayA nucleic acid-based test that can detect and identify multiple dermatophyte species simultaneously.[10]< 24 hours.[10]88% (compared to culture for T. rubrum).[10]76.5% (compared to culture for T. rubrum).[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological and procedural pathways is crucial for understanding how each assay functions.

Immunological Response to this compound

The this compound skin test primarily triggers a Type I hypersensitivity reaction. This involves the cross-linking of IgE antibodies on the surface of mast cells by the Trichophyton antigen, leading to the release of inflammatory mediators like histamine. This causes the characteristic wheal and flare response. A delayed-type reaction, mediated by sensitized lymphocytes, can also occur, peaking at 24-48 hours.[1]

G cluster_0 Type I Hypersensitivity (Immediate) cluster_1 Type IV Hypersensitivity (Delayed) antigen This compound Antigen mast_cell Mast Cell with Surface IgE antigen->mast_cell Binds to IgE apc Antigen Presenting Cell (APC) antigen->apc Uptake degranulation Degranulation mast_cell->degranulation Cross-linking of IgE mediators Release of Histamine & Other Mediators degranulation->mediators response Wheal & Flare Response (15-20 min) mediators->response t_cell Sensitized T-Lymphocyte apc->t_cell Antigen Presentation cytokines Cytokine Release t_cell->cytokines Activation delayed_response Erythema & Induration (24-48 hours) cytokines->delayed_response

Caption: Signaling pathways for this compound-induced hypersensitivity reactions.

Comparative Diagnostic Workflow

The workflow from sample collection to result varies significantly between different diagnostic approaches. Molecular methods, while requiring more complex laboratory procedures, provide a much faster diagnosis compared to the weeks required for fungal culture.

G cluster_0 This compound Skin Test cluster_1 Conventional Methods cluster_2 Molecular Assay (e.g., PCR) sample 1. Sample Collection (Skin/Nail/Hair) tst_inject 2a. Intradermal Injection (0.1 mL) sample->tst_inject koh_prep 2b. KOH Preparation sample->koh_prep culture_inoc 2c. Inoculate Culture Medium sample->culture_inoc dna_extract 2d. DNA Extraction sample->dna_extract tst_read 3a. Read Reaction (15-20 min / 24-48 hr) tst_inject->tst_read microscopy 3b. Microscopic Examination koh_prep->microscopy incubation 3c. Incubate (up to 4 weeks) culture_inoc->incubation culture_id 4c. Macroscopic & Microscopic ID incubation->culture_id pcr_amp 3d. DNA Amplification dna_extract->pcr_amp pcr_detect 4d. Detection & Identification pcr_amp->pcr_detect

Caption: Comparative workflow for dermatophytosis diagnostic assays.

Experimental Protocols

Detailed and standardized protocols are essential for the validation and comparison of diagnostic assays.

Protocol 1: this compound Intradermal Skin Test
  • Preparation: Clean the skin on the volar surface of the forearm with alcohol and allow it to dry completely. The Trichophyton extract for diagnostic testing is a sterile solution prepared from equal parts of Trichophyton mentagrophytes and Trichophyton rubrum.[1]

  • Administration: Inject 0.1 mL of the Trichophyton extract intradermally, creating a distinct bleb of approximately 5 mm in diameter.[1][2]

  • Interpretation (Immediate Reaction): After 15-20 minutes, examine the test site for a wheal and flare response.[1][3] Measure the diameter of the erythema and edema. A positive reaction indicates Type I hypersensitivity.[2]

  • Interpretation (Delayed Reaction): In some individuals, a delayed-type reaction characterized by erythema and induration may occur. This reaction should be read between 24 and 48 hours after administration.[1]

  • Safety: Patients should be observed for at least 20 minutes post-test for any adverse systemic reactions. Emergency measures should be readily available.[11]

Protocol 2: KOH Microscopy
  • Sample Preparation: Place the clinical specimen (e.g., skin scraping, nail clipping) on a clean glass slide.

  • Reagent Application: Add one or two drops of 10-20% potassium hydroxide (KOH) solution to the specimen.

  • Incubation: Gently heat the slide over a flame for a few seconds (do not boil) or let it sit at room temperature for 15-30 minutes to allow the keratin to dissolve.

  • Microscopic Examination: Place a coverslip over the specimen and examine under a microscope at low and high power for the presence of fungal hyphae or arthrospores.

Protocol 3: Fungal Culture
  • Inoculation: Aseptically place the clinical specimen onto the surface of a fungal culture medium, such as Sabouraud's dextrose agar (SDA) or Mycobiotic agar.[10]

  • Incubation: Incubate the culture plates at 25-30°C.[6]

  • Examination: Examine the plates daily or every few days for fungal growth.[6] Dermatophyte cultures may take up to 3-4 weeks to become positive.[5][6]

  • Identification: Once a colony appears, identify the fungus based on its macroscopic features (e.g., colony texture, color, reverse pigment) and microscopic morphology (e.g., presence of macroconidia and microconidia) observed in a lactophenol cotton blue mount.[6]

Protocol 4: PCR-Based Assay (General Workflow)
  • DNA Extraction: Extract fungal DNA from the clinical specimen using a commercial extraction kit or an in-house method. This step is critical for removing PCR inhibitors.

  • PCR Amplification: Prepare a master mix containing DNA polymerase, primers specific to dermatophyte DNA sequences (e.g., the internal transcribed spacer [ITS] region), dNTPs, and buffer.[12] Add the extracted DNA to the master mix.

  • Thermocycling: Perform DNA amplification in a thermal cycler using an optimized program of denaturation, annealing, and extension steps. For real-time PCR, a fluorescent probe is included to monitor amplification in real time.

  • Detection and Analysis: Analyze the PCR product. In conventional PCR, this is done by agarose gel electrophoresis. In real-time PCR, the amplification plot is analyzed to determine a positive or negative result.[5] For species identification, the PCR product can be sequenced.[8]

References

A Comparative Guide to Trichophytin and Other Dermatophyte Antigens in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trichophytin and other common dermatophyte antigens used in immunological research. The information presented is supported by experimental data to aid in the selection of appropriate antigens for studies on fungal immunity, diagnostics, and vaccine development.

Introduction to Dermatophyte Antigens

Dermatophytes, filamentous fungi that infect keratinized tissues, are classified into three main genera: Trichophyton, Microsporum, and Epidermophyton.[1] Antigens derived from these fungi, particularly crude extracts known as trichophytins (from Trichophyton species), are critical tools for studying the host immune response to dermatophytosis (ringworm). The immune response to these antigens is complex, involving both immediate hypersensitivity (IH), mediated by IgE antibodies, and delayed-type hypersensitivity (DTH), a cell-mediated immune response.[2] The nature of this response can determine the clinical outcome of the infection, with DTH being associated with acute, resolving infections and IH with chronic conditions.[3]

Comparative Immunological Data

The following tables summarize quantitative data from various studies, comparing the immunological responses elicited by different dermatophyte antigens. It is important to note that variations in antigen preparation and experimental protocols can influence the results.

Table 1: Cytokine Response to Dermatophyte Antigens
Dermatophyte SpeciesAntigen TypeCell TypeCytokine InducedFold Increase/ConcentrationReference
Trichophyton mentagrophytesMicroconidiaNormal Human Epidermal Keratinocytes (NHEKs)IL-8~1800 pg/mL[4]
TNF-α~40 pg/mL[4]
GM-CSF~60 pg/mL[4]
Trichophyton rubrumMicroconidiaNHEKsIL-8~600 pg/mL[4]
TNF-αNot significant[4]
GM-CSFNot significant[4]
Trichophyton tonsuransMicroconidiaNHEKsIL-8~400 pg/mL[4]
TNF-αNot significant[4]
GM-CSFNot significant[4]
Microsporum gypseumConidiaEpiDerm TissuesIL-8~14,000 pg/mL[5]
IL-1β~120 pg/mL[5]
Microsporum canisConidiaEpiDerm TissuesIL-8~4,000 pg/mL[5]
IL-1β~40 pg/mL[5]
Table 2: Antibody Response to Dermatophyte Antigens
Dermatophyte SpeciesPatient GroupAntibody IsotypeMean Titer/ODControl Group Titer/ODReference
Trichophyton rubrumAcute DermatophytosisIgG~1.8 (OD)~0.6 (OD)
IgM~1.2 (OD)~0.5 (OD)
Chronic DermatophytosisIgG~1.6 (OD)~0.6 (OD)
Epidermophyton floccosumInfected PatientsIgG90% Positive16.67% Positive[6]

Key Signaling Pathways in Dermatophyte Recognition

The innate immune system recognizes dermatophytes through pattern recognition receptors (PRRs), primarily C-type lectin receptors (CLRs) and Toll-like receptors (TLRs). This recognition triggers downstream signaling cascades that lead to the production of cytokines and the initiation of an adaptive immune response.

Dectin1_Signaling cluster_cell Antigen Presenting Cell Dermatophyte Dermatophyte (β-glucans) Dectin1 Dectin-1 Dermatophyte->Dectin1 Binds Syk Syk Dectin1->Syk Activates CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activates NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Transcription

Dectin-1 signaling pathway upon dermatophyte recognition.

TLR2_Signaling cluster_cell Antigen Presenting Cell Dermatophyte Dermatophyte (Glycolipids, Mannans) TLR2 TLR2 Dermatophyte->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Induces Transcription

TLR2 signaling pathway in response to dermatophyte antigens.

Experimental Protocols

Detailed methodologies for key immunological assays are provided below. These protocols are generalized and may require optimization for specific dermatophyte antigens and experimental conditions.

Antigen Preparation from Dermatophyte Cultures
  • Culture: Grow the desired dermatophyte species (e.g., Trichophyton rubrum, Microsporum canis) on Sabouraud Dextrose Agar (SDA) for 2-4 weeks at 25-28°C.

  • Harvesting: Scrape the fungal mycelia from the agar surface.

  • Washing: Wash the mycelia extensively with sterile phosphate-buffered saline (PBS) to remove media components.

  • Homogenization: Resuspend the mycelia in PBS and disrupt the cells by mechanical means (e.g., bead beating, sonication) on ice.

  • Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Purification (Optional): The supernatant, containing the crude antigenic extract, can be further purified using techniques like ammonium sulfate precipitation or chromatography to isolate specific protein or carbohydrate fractions.

  • Sterilization and Quantification: Sterilize the antigen preparation by filtration (0.22 µm filter) and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol outlines an indirect ELISA to measure antigen-specific antibodies in serum samples.

ELISA_Workflow Start Start Coat Coat plate with dermatophyte antigen Start->Coat Block Block with BSA or non-fat milk Coat->Block Add_Sample Add diluted serum samples Block->Add_Sample Wash1 Wash Add_Sample->Wash1 Add_Secondary_Ab Add enzyme-conjugated secondary antibody Wash1->Add_Secondary_Ab Wash2 Wash Add_Secondary_Ab->Wash2 Add_Substrate Add substrate Wash2->Add_Substrate Read Read absorbance Add_Substrate->Read End End Read->End

Workflow for an indirect ELISA to detect dermatophyte-specific antibodies.
  • Coating: Coat 96-well microtiter plates with 1-10 µg/mL of the dermatophyte antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA or non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates as before. Add 100 µL of diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates. Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to antigenic stimulation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Labeling: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples. Resuspend the cells at 1-10 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete culture medium.

  • Cell Culture: Wash the cells and resuspend in complete culture medium. Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Stimulation: Add the dermatophyte antigen to the wells at a predetermined optimal concentration (e.g., 10 µg/mL). Include unstimulated (negative control) and mitogen-stimulated (e.g., PHA, positive control) wells.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Acquisition and Analysis: Acquire the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Conclusion

The choice of dermatophyte antigen for immunological research depends on the specific research question. Trichophyton-derived antigens, or Trichophytins, are well-characterized for inducing both DTH and IH responses and are commonly used in skin testing. However, antigens from other genera, such as Microsporum and Epidermophyton, also elicit robust immune responses and may be more relevant for studies focusing on specific types of dermatophytosis. The provided data and protocols offer a foundation for designing and executing experiments to further elucidate the complex interplay between the host immune system and these common fungal pathogens.

References

A Comparative Guide to Native Trichophytin and Recombinant Fungal Allergens for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of native Trichophytin extracts and their recombinant fungal allergen counterparts. It is intended for researchers, scientists, and drug development professionals working in the fields of allergy, immunology, and dermatology. This document outlines the performance differences, presents supporting experimental data, and provides detailed methodologies for key immunological assays.

Executive Summary

The diagnosis and study of allergic reactions to the dermatophyte Trichophyton have traditionally relied on crude extracts, collectively known as this compound. While valuable, these native extracts suffer from a lack of standardization, batch-to-batch variability, and the presence of non-allergenic components that can complicate immunological readouts. The advent of recombinant DNA technology has enabled the production of highly purified, single allergenic proteins from Trichophyton species (e.g., T. rubrum, T. tonsurans). These recombinant allergens offer superior specificity and consistency, making them invaluable tools for diagnostics, mechanistic studies, and the development of targeted immunotherapies. This guide explores the immunological distinctions between these two allergen sources, supported by experimental evidence.

Immunological Profile: Native vs. Recombinant Allergens

Trichophyton allergens are unique in their ability to provoke different types of immune responses in individuals: an immediate hypersensitivity (IH) reaction, which is a classic allergic response, or a delayed-type hypersensitivity (DTH) reaction, which is a cell-mediated immune response.

  • Native this compound: As a complex mixture of proteins, glycoproteins, and other fungal components, native extracts can elicit both IH and DTH responses. The overall response in a patient is a composite of their sensitivity to numerous components within the extract. This complexity can be a disadvantage in precisely identifying the key sensitizing allergens.

  • Recombinant Allergens: Single recombinant allergens allow for a more precise dissection of the immune response. For example, studies have shown that specific recombinant allergens can be primary targets for either IH or DTH responses. This allows for component-resolved diagnosis, identifying the specific molecules to which a patient is allergic.

Data Presentation: Performance Comparison

The following tables summarize the key performance differences between native this compound and its major recombinant allergens, such as Tri r 2 and Tri t 4 from Trichophyton rubrum and Trichophyton tonsurans, respectively. The data is synthesized from multiple studies to provide a representative comparison.

Table 1: IgE Binding and Allergenicity

ParameterNative this compound ExtractRecombinant Tri r 2Recombinant Tri t 4
Composition Complex mixture of >50 proteins and other moleculesSingle, purified protein (subtilisin-like protease)Single, purified protein (dipeptidyl-peptidase)
Standardization Poor; significant batch-to-batch variabilityHigh; consistent and reproducibleHigh; consistent and reproducible
IgE Reactivity (in sensitized patients) High (broad reactivity)43% of patients with IH skin tests show IgE binding[1]High, elicits distinct T-cell responses
Basophil Activation (EC50) Variable; depends on batch and patient sensitizationLower EC50 in specifically sensitized individualsData not widely available, but expected to be potent
Histamine Release Potent, but variablePotent and specificPotent and specific

Table 2: T-Cell Response and Cytokine Production

ParameterNative this compound ExtractRecombinant Tri r 2Recombinant Tri t 4
T-Cell Response Type Can induce both Th1 (DTH) and Th2 (IH) responsesCan induce both DTH and IH responses[1]Elicits distinct T-lymphocyte cytokine profiles
Th1 Cytokine Profile (IFN-γ) Variable; present in DTH-responsive individualsHigh in DTH-responsive individualsHigh in DTH-responsive individuals
Th2 Cytokine Profile (IL-4, IL-5) High in IH-responsive individualsHigh in IH-responsive individualsHigh in IH-responsive individuals

Experimental Protocols

Preparation of Native this compound Extract

This protocol describes a general method for the extraction of proteins from Trichophyton mycelia for use in immunoassays.

  • Culture: Grow Trichophyton rubrum in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) for 2-4 weeks at 25-28°C with gentle agitation.

  • Harvesting: Separate the mycelia from the culture medium by filtration through several layers of cheesecloth.

  • Washing: Wash the mycelial mat extensively with sterile phosphate-buffered saline (PBS) to remove media components.

  • Lysis: Resuspend the washed mycelia in PBS containing a protease inhibitor cocktail. Disrupt the fungal cells using mechanical methods such as a bead beater or sonication on ice.

  • Extraction: Continue to stir the lysate at 4°C for several hours to allow for protein extraction.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Filtration and Dialysis: Filter the supernatant through a 0.22 µm filter to sterilize. Dialyze extensively against PBS at 4°C to remove small molecules.

  • Quantification and Storage: Determine the protein concentration using a standard assay (e.g., BCA or Bradford). Aliquot and store at -80°C.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay to measure the activation of basophils in response to an allergen.

  • Blood Collection: Collect whole blood from allergic and non-allergic donors into heparinized tubes.

  • Stimulation: In a 96-well plate, add 50 µL of whole blood per well. Add 50 µL of allergen solution (native or recombinant) at various concentrations (e.g., 0.1 to 1000 ng/mL). Include a positive control (anti-IgE antibody) and a negative control (stimulation buffer).

  • Incubation: Incubate the plate at 37°C for 25 minutes.

  • Staining: Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-IgE) and measure activation (e.g., anti-CD63). Incubate for 20 minutes on ice in the dark.

  • Lysis: Add a red blood cell lysis buffer, incubate for 10 minutes at room temperature, and then centrifuge to pellet the white blood cells.

  • Washing and Acquisition: Wash the cells with buffer and resuspend for analysis on a flow cytometer.

  • Analysis: Gate on the basophil population and quantify the percentage of CD63-positive cells for each allergen concentration.

T-Cell Cytokine Production Assay

This assay measures the cytokines produced by T-cells after stimulation with allergens.

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Plate PBMCs at a density of 1-2 x 10^6 cells/mL in a complete RPMI medium.

  • Stimulation: Add native or recombinant allergens at an optimal concentration (e.g., 10 µg/mL). Include a positive control (e.g., PHA) and a negative control (medium alone).

  • Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-5) in the supernatants using a multiplex bead array assay or individual ELISAs.

Mandatory Visualizations

Signaling Pathways

The interaction of Trichophyton allergens with the immune system can lead to two distinct outcomes: a Th2-mediated immediate hypersensitivity (allergic) response or a Th1-mediated delayed-type hypersensitivity response.

Th2_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th0 Naive T-Cell cluster_Th2 Th2 Differentiation and Response cluster_B_Cell B-Cell Activation cluster_Eosinophil Eosinophil Activation APC APC MHC_II MHC-II APC->MHC_II Presents Allergen TCR TCR MHC_II->TCR Interaction Th0 Naive Th Cell Th2 Th2 Cell Th0->Th2 Differentiation (in presence of IL-4) IL4_Th2 IL-4 Th2->IL4_Th2 Produces IL5 IL-5 Th2->IL5 Produces IL13 IL-13 Th2->IL13 Produces B_Cell B-Cell IL4_Th2->B_Cell Activates Eosinophil Eosinophil IL5->Eosinophil Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates IgE IgE Plasma_Cell->IgE Produces

Caption: Th2 signaling pathway leading to immediate hypersensitivity.

Th1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th0 Naive T-Cell cluster_Th1 Th1 Differentiation and Response cluster_Macrophage Macrophage Activation APC APC MHC_II MHC-II APC->MHC_II Presents Allergen IL12 IL-12 APC->IL12 Secretes TCR TCR MHC_II->TCR Interaction Th1 Th1 Cell IL12->Th1 Promotes Th0 Naive Th Cell Th0->Th1 Differentiation IFNg IFN-γ Th1->IFNg Produces Macrophage Macrophage IFNg->Macrophage Activates Activated_Macrophage Activated Macrophage Macrophage->Activated_Macrophage Becomes

Caption: Th1 signaling pathway leading to delayed-type hypersensitivity.

Experimental Workflow

Experimental_Workflow cluster_Allergens Allergen Preparations cluster_Assays Immunological Assays cluster_Readouts Quantitative Readouts start Start: Patient Samples (Whole Blood / PBMCs) BAT Basophil Activation Test (BAT) start->BAT T_Cell_Assay T-Cell Stimulation start->T_Cell_Assay ELISA IgE Binding ELISA start->ELISA Native Native this compound Extract Native->BAT Native->T_Cell_Assay Native->ELISA Recombinant Recombinant Allergens (e.g., Tri r 2) Recombinant->BAT Recombinant->T_Cell_Assay Recombinant->ELISA BAT_Readout CD63 Expression (%) BAT->BAT_Readout Cytokine_Readout Cytokine Levels (pg/mL) T_Cell_Assay->Cytokine_Readout ELISA_Readout Optical Density (OD) ELISA->ELISA_Readout end End: Comparative Analysis BAT_Readout->end Cytokine_Readout->end ELISA_Readout->end

Caption: Workflow for comparing native and recombinant allergens.

Conclusion

Recombinant fungal allergens represent a significant advancement over traditional native extracts for both clinical diagnostics and research. Their high purity, consistency, and specificity allow for a more precise understanding of a patient's sensitization profile and the underlying immunological mechanisms of Trichophyton allergy. While native extracts are still useful for initial screening, the future of allergy diagnostics and immunotherapy development lies in a component-resolved approach using well-characterized recombinant allergens. This guide provides the foundational information for researchers to design and interpret experiments comparing these essential immunological tools.

References

A Head-to-Head Battle: Validating Trichophyton PCR Against the Gold Standard of Culture Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of dermatophyte diagnostics, the choice between speed and tradition is a critical one. This guide provides an objective comparison of Polymerase Chain Reaction (PCR)-based assays and conventional culture methods for the detection of Trichophyton species, the primary causative agents of many fungal infections. Supported by experimental data, this document delves into the performance, protocols, and practical workflows of each technique.

The diagnosis of dermatophytosis, particularly infections caused by Trichophyton species, has long relied on the established practice of fungal culture. While culture is considered the gold standard for its ability to isolate and allow for detailed morphological identification, it is often hampered by a long turnaround time and can be susceptible to contamination. In contrast, molecular methods like PCR offer the promise of rapid and highly sensitive detection. This guide presents a validation of Trichophyton PCR against culture, offering a data-driven perspective for laboratories and research teams.

Performance Metrics: A Quantitative Comparison

The efficacy of any diagnostic test is primarily judged by its sensitivity, specificity, and the time it takes to deliver a result. The following tables summarize the performance of Trichophyton PCR assays compared to traditional culture methods based on findings from several validation studies.

Performance Metric Trichophyton PCR Fungal Culture Reference
Sensitivity 48% - 97.4%24% - 83.8%[1][2]
Specificity 93.3% - 99%97.4% - 100%[1][2][3]
Mean Turnaround Time 8 hours - 3 days14 - 40 days[2][3]
Study Comparison of Sensitivity and Specificity
Study PCR Sensitivity Culture Sensitivity PCR Specificity
Pontone et al.97.4%83.8%98.9%
Nagaria et al.48%24%93.3%
BattLab>95%Not Specified>99%

The Underlying Methodologies: A Detailed Look at Experimental Protocols

The validity of the comparative data rests on the robustness of the experimental protocols employed. Below are detailed methodologies for both a representative Trichophyton PCR assay and the conventional fungal culture technique.

Trichophyton PCR Protocol

This protocol outlines a typical real-time PCR assay for the detection of Trichophyton species from clinical samples such as skin scrapings or nail clippings.

  • Sample Collection and DNA Extraction:

    • Clinical specimens (skin, nail, or hair) are collected from the site of suspected infection.[2]

    • DNA is extracted from the samples. A common method involves a two-step DNA extraction procedure.[4] This can begin with mechanical disruption of the fungal cells, followed by purification of the genomic DNA using commercially available kits.

  • PCR Amplification:

    • The PCR reaction is set up using a master mix containing DNA polymerase, dNTPs, and a reaction buffer.

    • Specific primers targeting a conserved fungal gene, such as the chitin synthase 1 (chs1) gene or the internal transcribed spacer (ITS) region, are added.[2][4][5] For pan-dermatophyte detection, primers like panDerm1 and panDerm2 can be used.[4]

    • A fluorescently labeled probe that binds to the target DNA sequence between the primers is also included for real-time detection.

    • The thermocycler is programmed with an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-61°C for 30 seconds), and extension (e.g., 72°C for 20-60 seconds).[2][6]

  • Data Analysis:

    • As the PCR progresses, the accumulation of the fluorescent signal is monitored in real-time.

    • A positive result is indicated by an amplification curve that crosses a predetermined threshold.

    • The cycle threshold (Ct) value can provide a semi-quantitative measure of the fungal DNA present in the sample.

Fungal Culture Protocol

This protocol describes the traditional method for isolating and identifying Trichophyton species.

  • Sample Inoculation:

    • The collected clinical specimen is inoculated onto a specialized fungal culture medium, such as Sabouraud Dextrose Agar (SDA) or inhibitory mold agar, often containing cycloheximide and chloramphenicol to suppress the growth of saprophytic fungi and bacteria.[7]

  • Incubation:

    • The culture plates are incubated at room temperature (around 25-28°C) for a period of 1 to 4 weeks, and in some cases up to 6 weeks.[7][8][9] Regular observation for fungal growth is necessary.

  • Identification:

    • Once colonies appear, their macroscopic characteristics (e.g., texture, color of the surface and reverse) are noted. For example, Trichophyton rubrum often develops a white, cottony surface with a deep red pigment on the reverse side.[7]

    • Microscopic examination is then performed by taking a small portion of the colony and observing it under a microscope, typically after staining with lactophenol cotton blue. The presence and morphology of macroconidia and microconidia are key features for species identification.[7]

Visualizing the Diagnostic Pathways

To better illustrate the distinct workflows of PCR and culture-based detection of Trichophyton, the following diagrams outline the key steps and logical flow of each process.

cluster_pcr PCR Workflow cluster_culture Culture Workflow pcr_start Sample Collection (Skin/Nail/Hair) dna_extraction DNA Extraction pcr_start->dna_extraction pcr_setup PCR Setup (Primers, Probe, Master Mix) dna_extraction->pcr_setup amplification Real-Time PCR Amplification pcr_setup->amplification analysis Data Analysis (Amplification Curve) amplification->analysis pcr_result Result (~8 hours - 3 days) analysis->pcr_result culture_start Sample Collection (Skin/Nail/Hair) inoculation Inoculation on Fungal Media (SDA) culture_start->inoculation incubation Incubation (1-4 weeks) inoculation->incubation macro_exam Macroscopic Examination (Colony Morphology) incubation->macro_exam micro_exam Microscopic Examination (Conidia) macro_exam->micro_exam culture_result Result (~14 - 40 days) micro_exam->culture_result

Caption: Comparative workflow of Trichophyton detection by PCR and culture methods.

Conclusion: A Symbiotic Future for Dermatophyte Diagnostics

The validation data clearly indicates that while fungal culture remains a valuable tool, particularly for its high specificity, PCR-based methods offer a significant advantage in terms of sensitivity and, most notably, a drastically reduced turnaround time.[2] The ability to obtain a result in hours versus weeks can have a profound impact on patient management and the acceleration of research and drug development timelines.

However, the choice of method may depend on the specific application. For instance, in clinical settings where a rapid and sensitive result is paramount, PCR is an excellent frontline diagnostic tool.[1] In research contexts, culture may still be necessary for obtaining viable isolates for further studies, such as antifungal susceptibility testing. Ultimately, a combined approach, where PCR is used for rapid screening and culture is employed for specific follow-up, may represent the most effective strategy for the comprehensive diagnosis and study of Trichophyton infections. The continued evolution of molecular techniques promises even greater accuracy and efficiency in the future of mycology.

References

A Comparative Guide to Trichophytin Skin Tests and Serological Assays for Dermatophyte Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of dermatophytosis, a widespread superficial fungal infection caused by dermatophytes of the Trichophyton genus, is crucial for effective treatment and epidemiological monitoring. Traditionally, diagnosis has relied on direct microscopy and fungal culture. However, delayed-type hypersensitivity (DTH) skin testing using Trichophytin antigen and various serological assays have emerged as important adjunctive diagnostic tools. This guide provides a comprehensive comparison of this compound skin tests and serological assays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate diagnostic strategy for their needs.

Introduction to Diagnostic Modalities

This compound Skin Test: This in vivo test assesses the cell-mediated immune response to Trichophyton antigens. A positive reaction, characterized by induration and erythema at the injection site, indicates a past or present infection and a competent cell-mediated immunity to the fungus. The test is particularly useful for evaluating the host's immune status in chronic or recurrent infections.

Serological Assays: These in vitro tests detect the presence of specific antibodies (e.g., IgG, IgM, IgE) or antigens of Trichophyton species in the patient's serum. Enzyme-linked immunosorbent assays (ELISAs) are the most common format, offering a quantitative or semi-quantitative measure of the humoral immune response. Serological tests can provide rapid results and may be indicative of an active infection.

Data Presentation: A Comparative Analysis of Performance

The following tables summarize the available quantitative data on the performance of this compound skin tests and serological assays for the diagnosis of Trichophyton infections. It is important to note that direct head-to-head comparative studies in the same human population are limited, and the data presented here is synthesized from various studies conducted under different conditions.

Test Organism Population Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV) Reference
This compound Skin Test Trichophyton verrucosumCattle90% (in sick animals), 95% (in convalescent animals)Not ReportedNot ReportedNot Reported[1]
Indirect ELISA Trichophyton mentagrophytesRabbits96.0%94.1%96.0%94.1%[2]
PCR/Microarray Trichophyton rubrumHumans88%76.5%84.6%81.3%[1]

Note: The data for the this compound skin test in cattle reflects the percentage of animals with a positive reaction and can be considered an indicator of sensitivity. The PCR/Microarray data is included as a modern alternative to traditional serology for comparison.

Experimental Protocols

This compound Skin Test Protocol

This protocol is based on standard clinical procedures for delayed-type hypersensitivity testing.

Materials:

  • Sterile this compound antigen extract (standardized)

  • Tuberculin syringe (1 mL) with a 27-gauge needle

  • Alcohol swabs

  • Millimeter ruler

Procedure:

  • Site Selection: Select a site on the volar surface of the forearm, free of hair, blemishes, and superficial veins.

  • Skin Preparation: Cleanse the selected site with an alcohol swab and allow it to air dry completely.

  • Intradermal Injection: Administer 0.1 mL of the this compound antigen extract intradermally, raising a distinct bleb of approximately 5 mm in diameter.

  • Reading the Reaction:

    • Immediate Hypersensitivity (Type I): Observe the injection site after 15-20 minutes for a wheal and flare reaction. Measure the diameter of both the wheal and the surrounding erythema in millimeters.

    • Delayed-Type Hypersensitivity (Type IV): Instruct the patient to return after 48-72 hours. Measure the diameter of induration (palpable hardening) in millimeters. Erythema without induration is not considered a positive DTH response.

  • Interpretation: A positive DTH reaction is generally defined as an induration of 5 mm or greater at 48-72 hours. The criteria for a positive immediate reaction can vary depending on the specific antigen preparation and clinical context.

Indirect ELISA Protocol for Detection of Trichophyton IgG Antibodies

This protocol provides a general framework for an indirect ELISA to detect IgG antibodies against Trichophyton antigens.

Materials:

  • Trichophyton somatic or culture filtrate antigens

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Patient and control serum samples

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., wash buffer with 1% BSA or non-fat dry milk)

  • Horseradish peroxidase (HRP)-conjugated anti-human IgG antibody

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the Trichophyton antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Serum Incubation: Dilute patient and control sera in blocking buffer. Add 100 µL of the diluted sera to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in blocking buffer. Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Reading the Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cut-off value (e.g., mean OD of negative controls + 2 or 3 standard deviations). Samples with OD values above the cut-off are considered positive for Trichophyton IgG antibodies.

Mandatory Visualization

CrossValidationWorkflow cluster_patient_recruitment Patient Recruitment cluster_sample_collection Sample Collection cluster_diagnostic_testing Diagnostic Testing cluster_data_analysis Data Analysis Patient Patient with Suspected Dermatophytosis InclusionCriteria Inclusion/Exclusion Criteria Met Patient->InclusionCriteria SkinTest This compound Skin Test Patient->SkinTest InformedConsent Informed Consent Obtained InclusionCriteria->InformedConsent ClinicalSample Clinical Sample (Skin/Nail Scraping) InformedConsent->ClinicalSample SerumSample Serum Sample InformedConsent->SerumSample GoldStandard Gold Standard (e.g., Fungal Culture) ClinicalSample->GoldStandard Serology Serological Assay (e.g., ELISA) SerumSample->Serology PerformanceMetrics Calculate Performance Metrics: - Sensitivity - Specificity - PPV - NPV SkinTest->PerformanceMetrics Serology->PerformanceMetrics GoldStandard->PerformanceMetrics Comparison Comparative Analysis PerformanceMetrics->Comparison

Caption: Experimental workflow for the cross-validation of diagnostic tests.

Conclusion

Both this compound skin tests and serological assays offer valuable information in the diagnosis and management of dermatophytosis. The this compound skin test provides a measure of the host's cell-mediated immunity, which can be particularly insightful in cases of chronic or recurrent infections. Serological assays, such as ELISA, offer a rapid and non-invasive method to detect a humoral immune response, which may be indicative of an active infection.

The choice of diagnostic test depends on the specific clinical question, the available resources, and the patient population. Based on the limited comparative data, serological assays appear to offer good sensitivity and specificity, although further head-to-head studies with this compound skin tests in human populations are warranted to establish definitive comparative performance metrics. For a comprehensive diagnostic approach, a combination of in vivo and in vitro tests may be most effective. This guide provides the necessary foundational information for researchers and drug development professionals to design and interpret studies involving these important diagnostic modalities.

References

A Comparative Guide to Trichophytin Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of infectious disease research and the development of novel antifungal therapies, accurate and efficient detection of dermatophytes such as Trichophyton species is paramount. While the traditional methods of potassium hydroxide (KOH) microscopy and fungal culture have long been the gold standard, newer immunological and molecular assays offer advantages in speed and specificity. This guide provides a head-to-head comparison of different methods for the detection of Trichophyton, with a focus on an in-house developed indirect ELISA, alongside other prominent techniques like polymerase chain reaction (PCR) and rapid immunochromatographic assays.

Performance Comparison of Detection Methods

The selection of a detection method often depends on the specific needs of the research or clinical setting, balancing factors such as sensitivity, specificity, turnaround time, and cost. Below is a summary of performance data for an in-house indirect ELISA compared to conventional methods.

MethodTargetSensitivitySpecificityPositive Predictive ValueNegative Predictive ValueReference
Indirect ELISA Trichophyton antigens93.75%93.33%93.75%90.00%[1]
Fungal Culture Viable TrichophytonGold StandardGold Standard--[1]
KOH Microscopy Fungal elementsHighLow--[1]
PCR-ELISA Trichophyton DNA79.9% (in microscopy-positive samples)High--
Rapid Immunochromatographic Assay Fungal α-1,6 mannoseQualitativeBroad-spectrum for dermatophytes--[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Here, we provide the protocol for the in-house indirect ELISA for Trichophyton detection.

Indirect ELISA Protocol for Trichophyton Antigen Detection

This protocol is based on the development and evaluation of an indirect ELISA for the immunodiagnosis of Trichophyton rubrum and Trichophyton mentagrophytes.[1]

1. Antigen Preparation:

  • Culture Trichophyton rubrum in Sabouraud dextrose broth for 15 days at 25°C.
  • Harvest the mycelial mat by filtration.
  • Wash the mycelia with sterile phosphate-buffered saline (PBS).
  • Homogenize the mycelia in PBS and centrifuge at 10,000 rpm for 30 minutes at 4°C.
  • Collect the supernatant containing the crude mycelial antigen.
  • Determine the protein concentration of the antigen extract using a standard method (e.g., Bradford assay).

2. ELISA Plate Coating:

  • Dilute the prepared Trichophyton antigen to an optimal concentration (e.g., 10 µg/ml) in a carbonate-bicarbonate buffer (pH 9.6).
  • Add 100 µl of the diluted antigen to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.
  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

3. Blocking:

  • Add 200 µl of blocking buffer (e.g., 5% skim milk in PBS) to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the plate three times with PBST.

4. Primary Antibody Incubation:

  • Dilute the test serum samples (e.g., 1:100) in blocking buffer.
  • Add 100 µl of the diluted serum to the appropriate wells.
  • Include positive and negative control sera in the assay.
  • Incubate for 2 hours at 37°C.
  • Wash the plate five times with PBST.

5. Secondary Antibody Incubation:

  • Dilute an enzyme-conjugated secondary antibody (e.g., anti-human IgG-horseradish peroxidase) in blocking buffer according to the manufacturer's instructions.
  • Add 100 µl of the diluted secondary antibody to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the plate five times with PBST.

6. Detection:

  • Prepare the substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
  • Add 100 µl of the substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes.

7. Stopping the Reaction and Reading:

  • Add 50 µl of stop solution (e.g., 2N H₂SO₄) to each well.
  • Read the absorbance at 450 nm using an ELISA plate reader.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the workflow of the indirect ELISA for Trichophyton detection.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_results Results cluster_invisible Antigen_Prep Antigen Preparation Plate_Coating Plate Coating (Antigen Adsorption) Antigen_Prep->Plate_Coating Blocking Blocking Plate_Coating->Blocking Primary_Ab Add Primary Antibody (Test Serum) Blocking->Primary_Ab Secondary_Ab Add Enzyme-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Stop_Reaction Stop Reaction Substrate->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance

Caption: Indirect ELISA workflow for Trichophytin detection.

Concluding Remarks

The development of sensitive and specific diagnostic tools is a cornerstone of infectious disease research and drug development. While traditional methods for Trichophyton detection remain relevant, immunoassays like the indirect ELISA present a compelling alternative with high throughput potential and robust performance. The choice of method will ultimately be guided by the specific research question, available resources, and the desired balance between speed, cost, and accuracy. For large-scale screening or epidemiological studies, an optimized ELISA can be a highly effective tool. For rapid, point-of-care diagnostics, immunochromatographic assays may be more suitable, whereas PCR-based methods offer the highest specificity for species identification.

References

Unraveling the Connection: Correlating In Vitro T-Cell Responses to Trichophytin with Clinical Outcomes in Dermatophytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The host immune response, particularly cell-mediated immunity, plays a pivotal role in the clinical manifestation and resolution of dermatophytosis caused by Trichophyton species. For researchers and drug development professionals, understanding the correlation between in vitro T-cell responses to Trichophytin—an antigenic extract from Trichophyton—and clinical outcomes is crucial for developing novel therapeutic and prognostic strategies. This guide provides a comparative overview of the available experimental data, methodologies, and the inferred relationship between laboratory markers of T-cell function and the clinical presentation of Trichophyton infections.

In Vitro T-Cell Responses to this compound

The in vitro assessment of T-cell responses to this compound primarily focuses on two key aspects of cell-mediated immunity: lymphocyte proliferation and cytokine production. These assays provide a window into the type and magnitude of the immune response mounted by an individual against the fungal pathogen.

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT), or lymphocyte proliferation assay, measures the proliferative response of peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound antigen. A higher stimulation index (SI) is generally indicative of a robust T-cell memory response.

T-Cell Response ParameterPatient Group with Chronic/Recurrent InfectionsPatient Group with Acute/Resolved InfectionsAlternative Methods & Corresponding Findings
Lymphocyte Proliferation (Stimulation Index - SI) Often lower or suppressed SI values observed in patients with chronic dermatophytosis.[1]Generally higher SI values, indicating a strong cell-mediated immune response.Delayed-Type Hypersensitivity (DTH) Skin Test: A positive DTH skin test to this compound often correlates with in vitro lymphocyte proliferation and is associated with a protective Th1-type immune response.[2]
Cytokine Profiling

The profile of cytokines produced by T-cells in response to this compound stimulation reveals the nature of the immune response, broadly categorized as T-helper 1 (Th1) or T-helper 2 (Th2).

  • Th1 Response: Characterized by the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), this response is associated with effective cell-mediated immunity and clearance of the fungal infection.

  • Th2 Response: Characterized by the production of interleukins 4, 5, and 10 (IL-4, IL-5, IL-10), this response is often associated with immediate hypersensitivity reactions and may be less effective at clearing the infection, potentially contributing to chronic or recurrent disease.

CytokineAssociation with Clinical Presentation (Delayed Hypersensitivity - DH)Association with Clinical Presentation (Immediate Hypersensitivity - IH)
IFN-γ Higher levels are indicative of a Th1-dominant response, often seen in individuals with a delayed-type hypersensitivity (DTH) reaction to this compound and are associated with a better prognosis for fungal clearance.[3][4]Lower levels.
IL-4 Lower levels.Higher levels are characteristic of a Th2-dominant response, frequently observed in individuals with immediate hypersensitivity (IH) reactions.
IL-5 Lower levels.Significantly higher levels in the IH group compared to the DH group.
IL-10 Lower levels.Higher levels may contribute to the suppression of cell-mediated immunity.

Note: While the literature strongly suggests a correlation between the type of T-cell response and the clinical picture of dermatophytosis, there is a notable lack of studies presenting direct quantitative data that correlates specific in vitro T-cell response values (e.g., IFN-γ pg/mL, Stimulation Index) with clinical outcome scores (e.g., Athlete's Foot Severity Score) in a pre- and post-treatment setting.

Clinical Outcome Assessment in Tinea Pedis

The clinical outcome of Trichophyton infections, such as tinea pedis (athlete's foot), is typically assessed using standardized scoring systems that evaluate the severity of clinical signs and symptoms.

Athlete's Foot Severity Score (AFSS)

The Athlete's Foot Severity Score (AFSS) is a validated scoring system for tinea pedis that assesses erythema and scaling in plantar and interdigital spaces.

Clinical ParameterScoring
Erythema 0 (none), 1 (mild), 2 (moderate), 3 (severe)
Scaling 0 (none), 1 (mild), 2 (moderate), 3 (severe)
Affected Interdigital Spaces 0 to 4
Affected Plantar Surfaces 0 to 2 (e.g., left, right, or both)

A higher total score indicates a more severe clinical presentation. A significant reduction in the AFSS post-treatment is a primary indicator of clinical efficacy.

Experimental Protocols

Lymphocyte Transformation Test (LTT) for this compound Sensitivity

Objective: To measure the proliferative response of peripheral blood mononuclear cells (PBMCs) to this compound antigen.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash and resuspend PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

  • Antigen Stimulation: Plate PBMCs in 96-well round-bottom plates and stimulate with an optimal concentration of this compound antigen. Include a negative control (medium alone) and a positive control (a mitogen like phytohemagglutinin).

  • Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay: On the final day of incubation, pulse the cells with a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive analogue (e.g., BrdU) for the last 18-24 hours of culture.

  • Measurement: Harvest the cells and measure the incorporation of the tracer, which is proportional to the degree of cell proliferation.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of the antigen-stimulated cultures divided by the mean CPM of the unstimulated control cultures. An SI greater than 2 or 3 is typically considered a positive response.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ

Objective: To quantify the concentration of IFN-γ in the supernatant of this compound-stimulated PBMC cultures.

Methodology:

  • Sample Collection: Collect the supernatant from the LTT cultures before harvesting the cells.

  • ELISA Procedure:

    • Coat a 96-well microplate with a capture antibody specific for human IFN-γ.

    • Block non-specific binding sites.

    • Add diluted standards and culture supernatants to the wells.

    • Add a biotinylated detection antibody specific for human IFN-γ.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of bound IFN-γ.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the known concentrations of the IFN-γ standards. Use the standard curve to determine the concentration of IFN-γ in the culture supernatants, typically expressed in pg/mL.

Visualizing the Workflow and Immune Pathways

Experimental_Workflow cluster_patient Patient with Tinea Pedis cluster_sample Sample Collection cluster_processing In Vitro Assays cluster_clinical Clinical Assessment cluster_outcome Data Correlation Patient Patient Blood Venous Blood Sample Patient->Blood AFSS Athlete's Foot Severity Score (AFSS) Patient->AFSS Clinical Examination PBMC PBMC Isolation Blood->PBMC LTT Lymphocyte Transformation Test (LTT) PBMC->LTT ELISA IFN-γ ELISA LTT->ELISA Supernatant Correlation Correlate In Vitro Data with Clinical Outcome LTT->Correlation Stimulation Index ELISA->Correlation IFN-γ (pg/mL) AFSS->Correlation Clinical Score

Experimental workflow for correlating in vitro T-cell responses with clinical outcomes.

T_Cell_Response_Pathway cluster_th1 Th1 Response cluster_th2 Th2 Response Th1 Th1 Cell IFNg IFN-γ Th1->IFNg Macrophage Macrophage Activation IFNg->Macrophage Clearance Fungal Clearance Macrophage->Clearance Th2 Th2 Cell IL4_5 IL-4, IL-5 Th2->IL4_5 Eosinophil Eosinophil Activation IL4_5->Eosinophil Allergy Allergic Inflammation Eosinophil->Allergy APC Antigen Presenting Cell (presents this compound) Naive_T Naive T-Cell APC->Naive_T Antigen Presentation Naive_T->Th1 IL-12 Naive_T->Th2 IL-4

References

Safety Operating Guide

Safeguarding Laboratory Environments: Proper Disposal of Trichophytin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of biological reagents like Trichophytin are paramount to ensuring a safe and compliant laboratory environment. This compound, an extract derived from the Trichophyton species of fungi, requires meticulous disposal procedures to mitigate potential biological and chemical hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal, aligning with standard laboratory safety protocols.

Core Principles of this compound Disposal

The fundamental principle for managing laboratory waste is to have a clear disposal plan in place before commencing any experimental work.[1] All personnel handling this compound must be trained in the appropriate procedures for managing microbial agents and associated chemical waste. Work involving Trichophyton species typically requires Biosafety Level 2 (BSL-2) facilities and practices.[2]

Step-by-Step Disposal Protocol

1. Risk Assessment and Personal Protective Equipment (PPE):

Before handling, a thorough risk assessment should be conducted. Standard PPE for handling this compound includes a lab coat, gloves, and eye protection, especially when there is a risk of splashes.[3] All procedures that could generate aerosols should be performed within a biological safety cabinet (BSC).[3]

2. Decontamination of this compound Solutions:

Liquid this compound waste must be decontaminated before final disposal. This can be achieved through chemical disinfection or autoclaving.

  • Chemical Disinfection: Add a suitable disinfectant to the liquid waste. Dermatophytes are susceptible to 1% sodium hypochlorite (bleach), phenolic compounds, glutaraldehyde, and iodophors.[2][3] A minimum contact time of 30 minutes is recommended to ensure complete inactivation.[2] For spills, gently cover the area with absorbent paper towels, apply the disinfectant starting from the perimeter and working inwards, and allow for the recommended contact time before cleaning.[2]

  • Autoclaving: Collect liquid this compound waste in an autoclavable container. The standard procedure for autoclaving is to heat the material to 121°C at 15 pounds per square inch (psi) of pressure for a minimum of 15-20 minutes.[4] Ensure that container caps are loosened to prevent pressure buildup.[4]

3. Disposal of Contaminated Solid Waste:

All materials that have come into contact with this compound, such as pipette tips, culture plates, gloves, and paper towels, are considered contaminated and must be disposed of as biological waste.

  • Place all contaminated solid waste into a designated, leak-proof biohazard bag.

  • This bag should then be placed in a secondary, rigid container for transport.

  • The waste must be sterilized, typically by autoclaving, before being discarded with other regulated medical waste.

4. Final Disposal:

After decontamination, the treated liquid can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations and does not contain other hazardous chemicals. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of treated biological waste. Autoclaved solid waste can be disposed of in the appropriate regulated medical waste stream.

Quantitative Data for Decontamination

MethodAgent/ParameterConcentration/SettingMinimum Contact Time
Chemical Sodium Hypochlorite1% solution30 minutes
Disinfection Phenolic CompoundsRefer to manufacturer's instructions30 minutes
GlutaraldehydeRefer to manufacturer's instructions30 minutes
Sterilization Autoclave (Steam)121°C (250°F) at 15 psi15-20 minutes

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound involves a series of sequential steps to ensure safety and compliance.

Trichophytin_Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_waste_collection Waste Collection cluster_decontamination Decontamination Phase cluster_final_disposal Final Disposal A Risk Assessment & Donning PPE B Handling this compound in BSC A->B C Liquid Waste Collection B->C D Solid Waste Collection B->D E Chemical Disinfection (e.g., 1% Bleach) C->E F Autoclave (121°C, 15 psi, 15-20 min) C->F D->F G Dispose Liquid to Sanitary Sewer (per EHS) E->G F->G For Liquids H Dispose Solid Waste as Regulated Medical Waste F->H

References

Essential Safety and Operational Guidance for Handling Trichophytin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of Trichophytin is paramount. This compound, an extract of Trichophyton species, is primarily utilized as a diagnostic skin test antigen. While derived from a Risk Group 2 pathogen, the primary hazard associated with the extract is its potential to induce severe allergic reactions, including anaphylaxis, in sensitized individuals. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate these risks in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound extract in a laboratory environment. These recommendations are based on general laboratory safety guidelines for biological and chemical materials.[1][2][3][4]

PPE CategoryItemSpecificationPurpose
Body Protection Laboratory CoatWorn over personal clothing.Protects skin and clothing from splashes and spills.[4]
Hand Protection Disposable GlovesNitrile gloves are recommended.Prevents skin contact with the allergenic extract.[1][4]
Eye Protection Safety GlassesMust have side shields.Protects eyes from potential splashes.[1][4]
Face Protection Face ShieldTo be worn in addition to safety glasses when there is a significant risk of splashing (e.g., during vortexing or centrifuging open tubes).Provides a barrier for the entire face from splashes.[2]
Respiratory Protection Not generally requiredA risk assessment should be performed. A respirator may be necessary if aerosol-generating procedures are unavoidable.Protects against inhalation of aerosols. Procedures that may generate aerosols should be conducted in a biological safety cabinet.[5]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operational procedure for handling this compound, from preparation to disposal, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE (Lab coat, gloves, safety glasses) prep_bsc Prepare work area in a Biological Safety Cabinet (BSC) if aerosols may be generated prep_ppe->prep_bsc prep_materials Gather all necessary materials (this compound vial, pipettes, tubes, etc.) prep_bsc->prep_materials handle_aliquot Carefully aliquot this compound solution prep_materials->handle_aliquot handle_spill In case of a spill, follow Spill Response Protocol handle_aliquot->handle_spill If spill occurs dispose_sharps Dispose of contaminated sharps (pipette tips, etc.) in a sharps container handle_aliquot->dispose_sharps dispose_liquid Decontaminate liquid waste with a suitable disinfectant (e.g., 10% bleach) or autoclave dispose_sharps->dispose_liquid dispose_solid Dispose of contaminated solid waste (gloves, tubes) in a biohazard bag dispose_liquid->dispose_solid dispose_ppe Doff PPE and dispose of single-use items in biohazard waste dispose_solid->dispose_ppe dispose_handwash Wash hands thoroughly dispose_ppe->dispose_handwash

Caption: Workflow for Safe Handling of this compound

Detailed Procedural Steps

1. Preparation:

  • Don PPE: Before entering the laboratory area where this compound will be handled, put on a lab coat, safety glasses with side shields, and nitrile gloves.[1][4]

  • Prepare Workspace: If there is a potential for generating aerosols, all manipulations should be performed within a certified Biological Safety Cabinet (BSC).[5] Otherwise, work on a clean, decontaminated laboratory bench.

  • Assemble Materials: Gather all necessary sterile equipment, such as micropipettes, sterile pipette tips, microcentrifuge tubes, and the vial of this compound.

2. Handling:

  • Aliquoting: When handling the this compound solution, work carefully to avoid splashes and the generation of aerosols. Use appropriate pipetting techniques.

  • Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. Apply a suitable disinfectant, such as a 10% bleach solution, and allow for the recommended contact time before cleaning.[5] Dispose of all cleanup materials as biohazardous waste.

3. Disposal Plan: All waste generated from the handling of this compound should be considered biohazardous due to its biological origin and potential for causing allergic reactions.

  • Sharps Waste: Needles, pipette tips, and any other contaminated sharp objects must be disposed of in a designated, puncture-resistant sharps container.[6][7]

  • Liquid Waste: Decontaminate all liquid waste containing this compound by adding a disinfectant, such as bleach to a final concentration of 10%, and allowing it to sit for at least 30 minutes. Alternatively, liquid waste can be autoclaved.[8][9] Following decontamination, it may be permissible to dispose of the liquid down the sanitary sewer, in accordance with institutional and local regulations.

  • Solid Waste: All non-sharp, contaminated solid waste, including gloves, tubes, and absorbent materials, must be placed in a biohazard bag for autoclaving and/or incineration.[6][8][9]

  • Decontamination of Work Surfaces: Upon completion of work, thoroughly decontaminate all work surfaces and equipment with an appropriate disinfectant.

  • Removal of PPE and Hand Hygiene: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the biohazard waste. The last step after exiting the work area is to wash hands thoroughly with soap and water.

References

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